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  • Product: 1-(Piperidin-4-yl)propan-2-one
  • CAS: 106140-41-4

Core Science & Biosynthesis

Foundational

Synthesis of 1-(Piperidin-4-yl)propan-2-one via reductive amination

An In-Depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)propan-2-one via Reductive Amination Authored by: A Senior Application Scientist Abstract Reductive amination stands as a cornerstone of modern synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)propan-2-one via Reductive Amination

Authored by: A Senior Application Scientist

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing a robust and highly efficient method for the formation of carbon-nitrogen bonds.[1][2] This guide offers a comprehensive exploration of the synthesis of 1-(Piperidin-4-yl)propan-2-one, a valuable heterocyclic building block, through the direct reductive amination of piperidin-4-one with acetone. We will dissect the mechanistic underpinnings of this transformation, evaluate the critical choice of reducing agents, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, medicinal chemists, and process development professionals seeking both a theoretical understanding and a practical framework for implementing this essential synthetic strategy.

Introduction: The Strategic Value of Reductive Amination

The synthesis of amines is a fundamental objective in the development of pharmaceuticals, agrochemicals, and functional materials.[2] While direct N-alkylation with alkyl halides is a classic approach, it is often plagued by a lack of control, leading to over-alkylation and complex product mixtures that are challenging to separate.[3] Reductive amination, also known as reductive alkylation, elegantly circumvents this issue by converting a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[4] This process is characterized by its high selectivity and efficiency, frequently allowing for a "one-pot" procedure that streamlines the synthetic workflow and improves atom economy.[5][6]

The target molecule, 1-(Piperidin-4-yl)propan-2-one, incorporates the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in numerous bioactive natural products and synthetic drugs.[7][8][9] Its derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and central nervous system effects.[7][8] The synthesis of this specific ketone provides a versatile intermediate for further elaboration in drug discovery programs.

The Core Synthesis: Mechanistic Insights

The reductive amination of a ketone (acetone) with a secondary amine (piperidin-4-one) proceeds through a well-defined pathway. The reaction is typically performed under weakly acidic conditions, which are crucial for facilitating the key steps without causing unwanted side reactions.[10]

The overall transformation is as follows:

Piperidin-4-one + Acetone → [Iminium Ion Intermediate] → 1-(Piperidin-4-yl)propan-2-one

The mechanism involves two primary stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (piperidin-4-one) on the carbonyl carbon of acetone. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield a hemiaminal (or carbinolamine).[10] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion, which is the key electrophilic intermediate for the reduction step.[10][11]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[12] This reduction quenches the positive charge and forms the final tertiary amine product, 1-(Piperidin-4-yl)propan-2-one.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that reacts significantly faster with the iminium ion intermediate than with the starting ketone.[5][13] This selectivity prevents the wasteful consumption of the reducing agent and the formation of isopropyl alcohol as a byproduct.

Caption: The reaction pathway from reactants to the final product.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The choice of reducing agent is the most critical parameter in designing a successful reductive amination protocol. The ideal reagent should be mild enough to not reduce the starting ketone but potent enough to efficiently reduce the iminium ion intermediate.[1][11] Below is a comparison of the most common reagents used for this purpose.

Reducing AgentChemical FormulaProsConsTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃- Excellent selectivity for iminiums over ketones.[13]- Mild reaction conditions.- High functional group tolerance.[14]- Commercially available and easy to handle.- Water-sensitive.[15]- Stoichiometric reagent.Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM)[15][16]
Sodium Cyanoborohydride NaBH₃CN- Highly selective for iminiums at controlled pH.[5]- Tolerant of protic solvents (e.g., methanol).- Well-established reagent.- Highly toxic ; generates HCN gas in strong acid.[5]- Requires careful pH control (typically 6-7).[1]Methanol (MeOH), Ethanol (EtOH)[15]
Catalytic Hydrogenation H₂ / Catalyst- "Green" chemistry; water is the only byproduct.- Cost-effective for large-scale synthesis.[2]- High efficiency.- Requires specialized hydrogenation equipment.- Catalyst may be pyrophoric (e.g., Raney Ni).- May reduce other functional groups (alkenes, alkynes, nitro groups).Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For laboratory-scale synthesis, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its superior safety profile, excellent selectivity, and operational simplicity, eliminating the need for strict pH monitoring.[14][16]

Experimental Protocol: Synthesis using STAB

This protocol details a reliable, laboratory-scale procedure for the synthesis of 1-(Piperidin-4-yl)propan-2-one using sodium triacetoxyborohydride.

Experimental_Workflow start Start: Assemble Glassware reactants 1. Charge Reactants - Piperidin-4-one HCl - Acetone - Dichloroethane (DCE) start->reactants stir 2. Stir for Imine Formation (e.g., 30-60 min at RT) reactants->stir add_stab 3. Add STAB (Portion-wise, monitor temperature) stir->add_stab reaction 4. Reaction Monitoring (TLC or LC-MS until completion) add_stab->reaction quench 5. Aqueous Work-up - Quench with NaHCO₃ (aq) - Separate layers reaction->quench extract 6. Extraction (Extract aqueous layer with DCM) quench->extract dry_concentrate 7. Dry & Concentrate - Dry combined organics (Na₂SO₄) - Concentrate in vacuo extract->dry_concentrate purify 8. Purification (Column Chromatography) dry_concentrate->purify end End: Characterize Product purify->end

Caption: A typical workflow for reductive amination using STAB.

Materials and Reagents:
  • Piperidin-4-one hydrochloride

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluents (e.g., DCM/Methanol or Hexanes/Ethyl Acetate)

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride.

  • Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE) to the flask, followed by an excess of acetone (e.g., 5-10 equivalents).

  • Neutralization: Add a suitable base, such as triethylamine or DIPEA (1.1 equivalents), to neutralize the hydrochloride salt and liberate the free amine. Stir the resulting suspension at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (approx. 1.2-1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic; maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 1-(Piperidin-4-yl)propan-2-one.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid can be added as a catalyst to promote iminium ion formation, particularly with less reactive ketones.[14][16] However, with acetone, this is often unnecessary. Ensure the STAB used is fresh and has not been deactivated by moisture.

  • Low Yield: Poor yields can result from using wet solvents or reagents, as STAB is water-sensitive.[15] Ensure the piperidin-4-one hydrochloride is fully neutralized before adding the reducing agent.

  • Side Reactions: The primary side reaction is the reduction of the starting ketone (acetone) to the corresponding alcohol (isopropanol). This is minimized by using a selective reagent like STAB and by adding it only after allowing sufficient time for iminium ion formation.[3][11]

Conclusion

The synthesis of 1-(Piperidin-4-yl)propan-2-one via direct reductive amination is a highly efficient and reliable transformation. The use of sodium triacetoxyborohydride offers a safe, selective, and user-friendly approach that is well-suited for both discovery and scale-up applications. By understanding the underlying mechanism and the critical parameters governing the reaction, chemists can confidently apply this strategy to generate valuable amine building blocks for the advancement of drug development and chemical research.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Gao, P., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. PubMed. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Ghedi, O., et al. (2021). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Moldaviae. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • ResearchGate. (2015). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. [Link]

  • ResearchGate. (2023). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • PubMed Central. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Royal Society of Chemistry. (2023). Facile synthesis of penta-substituted pyrroles and pyrrole-fused piperidin-4-ones via four component reactions of 2,3-diketoesters, anilines and enaminones. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Piperidin-4-yl)propan-2-one: Chemical Properties and Reactivity

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(Piperidin-4-yl)propan-2-one, a heterocyclic compound of interest to researchers and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(Piperidin-4-yl)propan-2-one, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of detailed experimental data for this specific molecule, this document combines confirmed specifications with an expert analysis of its constituent chemical moieties—the piperidine ring and the propan-2-one side chain—to project its reactivity and behavior.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1] Its prevalence in clinically and preclinically studied compounds underscores its importance as a versatile scaffold in medicinal chemistry.[1] Piperidin-4-ones, in particular, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, exhibiting activities from anticancer to antiviral.[1][2] The compound 1-(Piperidin-4-yl)propan-2-one, featuring a ketone functionality on a side chain at the 4-position, presents a unique combination of a secondary amine and a ketone, suggesting a rich and varied chemical reactivity profile.

Core Molecular Properties

While extensive peer-reviewed data on the physicochemical properties of 1-(Piperidin-4-yl)propan-2-one is not widely available, essential details have been consolidated from chemical supplier specifications.

PropertyValueSource
CAS Number 106140-41-4
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES Code CC(CC1CCNCC1)=O

Structural Representation:

Caption: 2D structure of 1-(Piperidin-4-yl)propan-2-one.

Spectroscopic and Conformational Analysis (Inferred)

  • ¹H NMR: Protons on the piperidine ring would likely appear in the 1.5-3.5 ppm range. The methylene protons adjacent to the nitrogen would be expected to be downfield. The methyl protons of the propan-2-one moiety would likely be a singlet around 2.1 ppm. The methylene protons between the piperidine ring and the carbonyl group would also be in the aliphatic region. The N-H proton of the secondary amine would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon would be the most downfield signal, typically in the 200-210 ppm region. The carbons of the piperidine ring would appear in the 25-55 ppm range, with the carbons adjacent to the nitrogen being the most deshielded.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of a C=O stretch would be expected around 1715 cm⁻¹. A broad absorption in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 141. Common fragmentation patterns would likely involve the loss of the acetyl group or fragmentation of the piperidine ring.

The piperidine ring in derivatives typically adopts a chair conformation to minimize steric strain.[1] The propan-2-one substituent at the 4-position would be expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions.[1]

Chemical Reactivity

The reactivity of 1-(Piperidin-4-yl)propan-2-one is dictated by its two primary functional groups: the secondary amine of the piperidine ring and the ketone of the propan-2-one side chain.

Reactivity of the Piperidine Moiety

The piperidine ring contains a secondary amine, which imparts basic properties to the molecule and allows for a range of reactions at the nitrogen atom.

  • Basicity and Salt Formation: As a secondary amine, the nitrogen atom has a lone pair of electrons and is basic. It will readily react with acids to form piperidinium salts. This is a common strategy for improving the aqueous solubility and crystallinity of piperidine-containing compounds.

  • N-Alkylation and N-Acylation: The nitrogen atom is nucleophilic and can be readily alkylated with alkyl halides or acylated with acid chlorides or anhydrides. These reactions are fundamental for the derivatization of the piperidine scaffold in drug discovery.

  • N-Arylation: Under appropriate catalytic conditions (e.g., Buchwald-Hartwig amination), the secondary amine can be arylated.

  • Oxidation: Strong oxidizing agents can oxidize the secondary amine.

Reactivity of the Propan-2-one Side Chain

The ketone functional group is electrophilic at the carbonyl carbon and acidic at the α-carbons, leading to a variety of important chemical transformations.

  • Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is susceptible to attack by nucleophiles.

    • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Grignard and Organolithium Reactions: Reaction with organometallic reagents like Grignard reagents or organolithiums will result in the formation of a tertiary alcohol.

    • Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction using a phosphonium ylide.

  • Reactions at the α-Carbon: The protons on the carbons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile.

    • Alkylation: The enolate can be alkylated with alkyl halides.

    • Aldol Condensation: The enolate can react with other carbonyl compounds in an aldol condensation.

  • Formation of Imines and Enamines: The ketone can react with primary amines to form imines or with secondary amines to form enamines.[3] The intramolecular secondary amine of the piperidine ring is unlikely to react with the ketone due to the steric strain of the resulting bicyclic system. However, in the presence of an external amine, this reaction is possible.

  • Knoevenagel Condensation: In the presence of a base catalyst, the ketone can undergo a Knoevenagel condensation with compounds containing an active methylene group.[4]

Illustrative Reaction Workflow:

G A 1-(Piperidin-4-yl)propan-2-one B N-Alkylation / N-Acylation A->B R-X or RCOCl C Salt Formation A->C Acid (e.g., HCl) D Reduction (e.g., NaBH4) A->D E Wittig Reaction A->E Ph3P=CHR F Enolate Formation A->F Base G N-Substituted Derivative B->G H Piperidinium Salt C->H I 1-(Piperidin-4-yl)propan-2-ol D->I J Alkene Derivative E->J K α-Alkylated Derivative F->K R'-X

Caption: Key reaction pathways for 1-(Piperidin-4-yl)propan-2-one.

Synthesis Strategies

While specific, published synthetic routes to 1-(Piperidin-4-yl)propan-2-one are not readily found, its synthesis can be envisioned through established methods for the preparation of 4-substituted piperidines.

Reductive Amination

A plausible and efficient route would be the reductive amination of 4-acetylpiperidine with a suitable amine, or more likely, the reductive amination of a precursor to the propan-2-one side chain. A common strategy involves the reaction of N-protected piperidin-4-one with a suitable nucleophile, followed by deprotection. For instance, a synthetic route could involve the reaction of N-Boc-piperidin-4-one with a Grignard reagent derived from a protected acetone equivalent, followed by deprotection and oxidation.

Experimental Protocol: Hypothetical Reductive Amination

This is a generalized, hypothetical protocol based on common organic synthesis techniques.

  • Protection of the Piperidine Nitrogen: To a solution of piperidin-4-one in a suitable solvent (e.g., dichloromethane), add a protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Side Chain Introduction: The N-Boc-piperidin-4-one can then be reacted with a nucleophile to introduce the propan-2-one side chain. This could be achieved through a Wittig reaction with a phosphorus ylide bearing the acetone moiety, followed by reduction of the resulting alkene.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final product.

  • Purification: The crude product is purified by column chromatography or crystallization.

Safety and Handling

Based on available safety data, 1-(Piperidin-4-yl)propan-2-one is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is 2-8°C.

Conclusion

1-(Piperidin-4-yl)propan-2-one is a valuable heterocyclic compound that combines the key functionalities of a secondary amine and a ketone. While detailed experimental data for this specific molecule is limited, its chemical behavior can be reliably predicted based on the well-established reactivity of the piperidine and ketone moieties. This guide provides a foundational understanding of its properties, potential reactions, and safe handling, serving as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis. Further experimental investigation is warranted to fully characterize this promising chemical entity.

References

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. Available from: [Link]

  • 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Syntechem. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • PIPERIDINE. Ataman Kimya. Available from: [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Cyclopentanone is treated with piperidine. Chemistry Stack Exchange. Available from: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

Sources

Foundational

1H NMR and 13C NMR spectral data of 1-(Piperidin-4-yl)propan-2-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Piperidin-4-yl)propan-2-one Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Piperidin-4-yl)propan-2-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(Piperidin-4-yl)propan-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to provide not just raw data, but a foundational understanding of the spectral features, the rationale behind data acquisition protocols, and a framework for interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust structural characterization for their work.

Molecular Structure and Predicted NMR Environments

A thorough understanding of the molecule's topology is the first step in interpreting its NMR spectra. 1-(Piperidin-4-yl)propan-2-one consists of a saturated piperidine ring substituted at the 4-position with a propan-2-one side chain.

Symmetry and Chemical Equivalence

The molecule possesses a plane of symmetry through the N1-C4 bond axis, assuming rapid chair-chair interconversion of the piperidine ring at room temperature. This symmetry renders the protons and carbons on opposite sides of the ring chemically equivalent:

  • Protons: H2 & H6, H3 & H5 are equivalent pairs.

  • Carbons: C2 & C6, C3 & C5 are equivalent pairs.

This equivalence dictates the number of unique signals observed in the NMR spectra. We anticipate 7 unique carbon signals and 7 unique proton signals (including the amine proton).

Caption: Molecular graph of 1-(Piperidin-4-yl)propan-2-one.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of different types of protons.[2] The predictions below are based on established chemical shift ranges and spin-spin coupling principles.[3][4]

Table 1: Predicted ¹H NMR Data for 1-(Piperidin-4-yl)propan-2-one (Predicted for CDCl₃ at 400 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Insights
H9 (CH₃)~2.15Singlet (s)3HThis is a classic methyl ketone signal. Its singlet nature indicates no adjacent protons. The deshielding is due to the adjacent carbonyl group.
H7 (CH₂)~2.45Doublet (d)2HThe methylene group is adjacent to the carbonyl and the piperidine C4 methine. Coupling with the single H4 proton results in a doublet.
H2, H6 (CH₂, axial & equatorial)~2.95 (eq), ~2.50 (ax)Multiplets (m)4HThese protons are alpha to the nitrogen atom, resulting in a significant downfield shift. Axial and equatorial protons are non-equivalent and will show complex splitting due to coupling with each other (geminal) and with H3/H5 protons.
H4 (CH)~1.90Multiplet (m)1HThis methine proton is coupled to H3, H5, and H7, leading to a complex multiplet. It serves as a key structural linkage point.
H3, H5 (CH₂, axial & equatorial)~1.65 (eq), ~1.40 (ax)Multiplets (m)4HThese are standard aliphatic piperidine protons. They are the most upfield signals in the ring system.
H1 (NH)~1.5 - 3.0 (variable)Broad Singlet (br s)1HThe chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Standard ¹³C{¹H} NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.[5]

Table 2: Predicted ¹³C NMR Data for 1-(Piperidin-4-yl)propan-2-one (Predicted for CDCl₃ at 101 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Key Insights
C8 (C=O)~209.0The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, which is characteristic for this functional group.[5]
C7 (CH₂)~52.5This methylene carbon is alpha to the carbonyl group, causing a downfield shift.
C2, C6 (CH₂)~46.0These carbons are directly attached to the electronegative nitrogen atom, resulting in a significant deshielding effect compared to other aliphatic carbons.
C4 (CH)~38.0The methine carbon at the junction of the ring and the side chain.
C3, C5 (CH₂)~31.5These are typical aliphatic carbons within the piperidine ring, beta to the nitrogen.
C9 (CH₃)~30.0The methyl carbon of the ketone group.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach.[6][7] The following protocol is designed to ensure data integrity from sample preparation to acquisition.

Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation.

  • Mass Determination: Accurately weigh 10-20 mg of 1-(Piperidin-4-yl)propan-2-one for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. The solution must be clear and free of any particulate matter. Transfer the solution into a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition and Processing Workflow

This workflow outlines the standard operating procedure (SOP) for acquiring 1D NMR spectra on a modern spectrometer.[11][12][13]

prep prep acq acq proc proc analysis analysis A Sample Preparation (Dissolve in CDCl₃ + TMS) B Insert Sample into Magnet A->B 1 C Lock on Deuterium Signal B->C 2 D Shim Magnetic Field (Maximize Homogeneity) C->D 3. Causality: Locking provides a stable field for shimming. E Tune & Match Probe D->E 4. Causality: Ensures efficient RF pulse transmission/reception. F Acquire ¹H Spectrum (e.g., zg30 pulse program) E->F 5 G Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) F->G 6 H Fourier Transform (FT) G->H 7 I Phase Correction H->I 8 J Baseline Correction I->J 9 K Reference to TMS (0 ppm) J->K 10. Causality: Provides a universal reference point. L Integration & Peak Picking K->L 11 M Structural Assignment L->M 12

Caption: Standard workflow for NMR data acquisition and analysis.

Causality Behind Key Steps:

  • Locking (Step 3): The spectrometer uses the deuterium signal from the solvent to counteract any magnetic field drift over time, ensuring the stability required for long experiments and high resolution.

  • Shimming (Step 4): This process adjusts currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume. Inhomogeneity leads to broad, poorly resolved spectral lines.

  • Tuning and Matching (Step 5): The probe's electronics are adjusted to the specific sample to ensure maximum efficiency in transmitting the radiofrequency pulse to the nuclei and detecting the resulting signal, maximizing the signal-to-noise ratio.[12]

Conclusion

The structural elucidation of 1-(Piperidin-4-yl)propan-2-one is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra show distinct, well-resolved signals that directly correlate with the molecule's key structural features, from the piperidine ring system to the propanone side chain. By following the rigorous experimental protocols outlined in this guide, researchers can obtain high-fidelity data, enabling confident structural assignment and purity assessment, which are critical for advancing drug discovery and development programs.

References

  • Pandiarajan, K., et al. (1986). ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. Available at: [Link]

  • PubChem. 1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available at: [Link]

  • R-NMR. SOP data acquisition. Available at: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

  • University of Maryland. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Unknown. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • University of Texas at Austin. Basic Training SOPs | Nuclear Magnetic Resonance Labs. Available at: [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Data Interpretation Explained. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ACS Publications. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. Available at: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available at: [Link]

  • Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of propene. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • The Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]

Sources

Exploratory

Mass spectrometry analysis of 1-(Piperidin-4-yl)propan-2-one

<An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Piperidin-4-yl)propan-2-one Introduction: Context and Analytical Imperative 1-(Piperidin-4-yl)propan-2-one, a substituted piperidine derivative, holds...

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Piperidin-4-yl)propan-2-one

Introduction: Context and Analytical Imperative

1-(Piperidin-4-yl)propan-2-one, a substituted piperidine derivative, holds significant interest within the realms of pharmaceutical development and forensic chemistry. Its structural similarity to precursors of synthetic opioids necessitates the development of robust and unambiguous analytical methods for its detection and characterization. Mass spectrometry (MS), coupled with chromatographic separation, stands as the premier technique for this purpose, offering unparalleled sensitivity and structural specificity.[1]

This guide provides a comprehensive framework for the analysis of 1-(Piperidin-4-yl)propan-2-one, grounded in the fundamental principles of mass spectrometry. It is designed to equip researchers, analysts, and drug development professionals with the expertise to select appropriate methodologies, predict fragmentation patterns, and interpret the resulting data with confidence. We will explore two primary analytical workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification.

Analytical Workflow: A Strategic Overview

The successful analysis of any small molecule hinges on a logical and well-validated workflow. The choice between LC-MS and GC-MS is a critical first step, dictated by the analyte's properties and the analytical objective. 1-(Piperidin-4-yl)propan-2-one, with its polar amine and ketone functionalities, is amenable to both techniques, each offering distinct advantages.

Analytical_Workflow Fig. 1: Overall Analytical Workflow cluster_LCMS LC-MS/MS Path cluster_GCMS GC-MS Path LC_Prep Sample Preparation (Dilution in Mobile Phase) LC_Sep Reversed-Phase LC (C18 Column) LC_Prep->LC_Sep ESI Electrospray Ionization (Positive Mode, ESI+) LC_Sep->ESI MS1 MS1: Precursor Ion Scan (Select [M+H]+) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2 LC_Data Data Analysis (Quantification/Confirmation) MS2->LC_Data GC_Prep Sample Preparation (Solvent Extraction +/- Derivatization) GC_Sep Gas Chromatography (Capillary Column) GC_Prep->GC_Sep EI Electron Ionization (70 eV) GC_Sep->EI MS_Scan Full Scan MS (Acquire Mass Spectrum) EI->MS_Scan Library Library Matching & Interpretation MS_Scan->Library GC_Data Data Analysis (Identification) Library->GC_Data Start Analyte: 1-(Piperidin-4-yl)propan-2-one Start->LC_Prep High Sensitivity / Aqueous Samples Start->GC_Prep High Specificity / Volatile Matrix

Caption: High-level decision workflow for MS analysis.

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[1] The strategy involves separating the analyte from matrix components using liquid chromatography, ionizing it softly using Electrospray Ionization (ESI), and fragmenting the resulting ion to produce a characteristic fingerprint.

Rationale for Method Selection
  • Polarity and Ionization: The target molecule contains a basic piperidine nitrogen, which is readily protonated. This makes it an ideal candidate for positive mode Electrospray Ionization (ESI+), forming a stable protonated molecule, [M+H]⁺.

  • Sensitivity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the detection of picogram to femtogram levels of the analyte, which is crucial for applications in toxicology and drug metabolism studies.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: For aqueous samples (e.g., plasma, urine), a simple "dilute-and-shoot" approach is often sufficient. Dilute the sample 1:10 (v/v) with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). For more complex matrices, protein precipitation or solid-phase extraction (SPE) may be required.

  • Chromatographic Separation: The goal is to retain and resolve the analyte from matrix interferences. A standard C18 reversed-phase column is a good starting point.[2]

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Justification: The formic acid serves to protonate the analyte, ensuring it is in its ionic form for good ESI response and sharp chromatographic peak shape.[2]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Rationale: The secondary amine in the piperidine ring is the most basic site and will readily accept a proton.

    • MS1 (Precursor Scan): Scan for the protonated molecule [M+H]⁺. For 1-(Piperidin-4-yl)propan-2-one (C₈H₁₅NO, MW = 141.21 g/mol ), the expected m/z will be 142.12 .

    • MS2 (Product Ion Scan): Fragment the precursor ion (m/z 142.12) using Collision-Induced Dissociation (CID) to generate product ions.

ESI Fragmentation Pathway and Interpretation

The fragmentation of the protonated molecule ([M+H]⁺) in the collision cell is a predictable process driven by the charge location on the piperidine nitrogen. The resulting product ions provide structural confirmation.

ESI_Fragmentation cluster_frags node_M_H Precursor Ion [M+H]⁺ m/z 142.12 node_frag1 Product Ion 1 Loss of H₂O (-18 Da) m/z 124.11 node_M_H->node_frag1  - H₂O node_frag2 Product Ion 2 Loss of Acetone (-58 Da) m/z 84.08 node_M_H->node_frag2  - C₃H₆O node_frag3 Product Ion 3 α-cleavage (loss of CH₃CO•) m/z 98.10 node_M_H->node_frag3  - C₂H₃O• (acyl radical) caption Fig. 2: Predicted ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

  • m/z 124.11 (Loss of Water): Protonation can also occur on the ketone oxygen. Subsequent collision energy can induce the neutral loss of water (18 Da).

  • m/z 98.10 (Loss of Acyl Radical): This key fragment results from the cleavage of the bond between the piperidine ring and the propanone side chain (alpha-cleavage relative to the ketone). This generates a stable piperidinyl-methyl cation.

  • m/z 84.08 (Loss of Acetone): Cleavage of the C-C bond adjacent to the piperidine ring results in the neutral loss of the entire propan-2-one side chain (58 Da), leaving the protonated piperidine ring.

Table 1: LC-MS/MS Acquisition Parameters

Parameter Setting Rationale
LC System
Column C18, 2.1x50mm, 1.8µm Standard for small polar molecules.
Mobile Phase A Water + 0.1% Formic Acid Provides protons for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic eluent.
Gradient 5% B to 95% B over 5 min Ensures elution and column cleaning.
Flow Rate 0.4 mL/min Standard for 2.1 mm ID columns.
Injection Volume 5 µL Balances sensitivity and peak shape.
MS System
Ionization Mode ESI Positive Analyte has a basic nitrogen.
Capillary Voltage 3.5 kV Optimizes ion generation.
Gas Temperature 300 °C Aids in desolvation.
Precursor Ion (Q1) m/z 142.12 Selects the [M+H]⁺ ion.
Product Ions (Q3) m/z 98.10 (Quantifier) A specific and abundant fragment.
m/z 84.08 (Qualifier) Confirms identity.

| Collision Energy | Optimized (e.g., 15-25 eV) | Tuned to maximize fragment intensity. |

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly robust and specific technique, particularly valued in forensic and quality control settings for its reproducible fragmentation patterns and extensive spectral libraries.[3]

Rationale for Method Selection
  • Electron Ionization (EI): GC is typically coupled with Electron Ionization (EI), a high-energy technique that produces extensive and highly reproducible fragmentation.[4] This creates a detailed mass spectrum that acts as a chemical fingerprint, which can be compared against spectral libraries for confident identification.

  • Chromatographic Resolution: Capillary GC columns offer superior resolving power, separating closely related isomers that might co-elute in LC.

Experimental Protocol: GC-MS
  • Sample Preparation: The sample must be in a volatile, non-polar solvent. A liquid-liquid extraction (e.g., using dichloromethane or ethyl acetate) is common.

  • Derivatization (Optional but Recommended): While the native compound is amenable to GC, its polarity can lead to poor peak shape (tailing). Derivatization of the secondary amine with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve chromatographic performance. However, for initial identification, analyzing the underivatized compound is often sufficient. For carbonyl compounds, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can also be employed to enhance sensitivity and chromatographic properties.[5][6]

  • Gas Chromatography:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a versatile choice.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Rationale: 70 eV is the standard energy used for EI, which ensures consistent fragmentation patterns that are comparable across different instruments and to spectral libraries (e.g., NIST).[7]

    • Scan Range: m/z 40-200.

EI Fragmentation Pathway and Interpretation

EI fragmentation is more energetic and complex than ESI. The initial event is the removal of an electron to form a molecular ion (M⁺•) with an odd mass-to-charge ratio. This radical cation then undergoes a cascade of fragmentation reactions.[8][9]

EI_Fragmentation cluster_frags node_M Molecular Ion [M]⁺• m/z 141 node_frag1 Fragment 1 α-cleavage (side chain) m/z 98 node_M->node_frag1 - C₂H₃O• node_frag2 Fragment 2 α-cleavage (ring) m/z 112 node_M->node_frag2 - C₂H₅• node_frag3 Fragment 3 Loss of CH₃• m/z 126 node_M->node_frag3 - CH₃• node_frag4 Fragment 4 Acylium Ion m/z 43 node_M->node_frag4 (CH₃CO⁺) caption Fig. 3: Predicted EI Fragmentation Pathways

Caption: Key predicted fragmentation pathways under EI.

  • Molecular Ion (m/z 141): The presence of a nitrogen atom results in an odd molecular weight, and thus an odd m/z for the molecular ion, consistent with the Nitrogen Rule.[9] Its intensity may be low.

  • m/z 98 (Base Peak): This is predicted to be the most abundant ion (the base peak). It forms via alpha-cleavage, where the bond between the piperidine ring and the side chain breaks, leaving a stable, resonance-stabilized piperidinyl-methyl radical cation. This is a classic fragmentation pathway for substituted piperidines.[4]

  • m/z 126 (Loss of Methyl Radical): Cleavage of the C-C bond between the carbonyl carbon and the terminal methyl group results in the loss of a methyl radical (•CH₃, 15 Da).

  • m/z 43 (Acylium Ion): The formation of the acetyl cation (CH₃CO⁺) is a hallmark fragmentation for compounds containing an acetyl group.[8] This ion is highly stable and often prominent in the spectrum.

Table 2: GC-MS Acquisition Parameters

Parameter Setting Rationale
GC System
Column DB-5ms, 30m x 0.25mm x 0.25µm General purpose, robust column.
Carrier Gas Helium Inert carrier gas.
Inlet Temp 250 °C Ensures complete vaporization.
Oven Program 80°C (1 min), ramp 15°C/min to 280°C Provides good separation of potential impurities.
MS System
Ionization Mode Electron Ionization (EI) Produces reproducible, library-searchable spectra.
Ionization Energy 70 eV Industry standard for library matching.
Source Temp 230 °C Standard operating temperature.

| Scan Range | m/z 40-200 | Covers the molecular ion and key fragments. |

Conclusion: A Synergistic Approach

The comprehensive analysis of 1-(Piperidin-4-yl)propan-2-one is best achieved by leveraging the complementary strengths of both LC-MS/MS and GC-MS. LC-MS/MS provides the quantitative power necessary for trace-level detection in complex biological or environmental samples. Concurrently, GC-MS offers an orthogonal separation mechanism and produces highly specific EI fragmentation patterns, which, when matched against a reference standard or library, provide unequivocal structural identification. By understanding the fundamental principles of ionization and fragmentation detailed in this guide, scientists can develop and validate robust analytical methods, ensuring data of the highest integrity and trustworthiness for critical applications in research and regulated industries.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 564-575. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10987983, 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Retrieved from [Link]

  • Apon, J. V., Nicolaou, K. C., & Sorensen, E. J. (1996). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Journal of the American Society for Mass Spectrometry, 7(10), 999-1007. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Uchiyama, S., Ando, M., & Aoyagi, S. (2001). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of Health Science, 47(5), 427-434. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-(Piperidin-4-yl)propan-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the key physical properties of 1-(Piperidin-4-yl)propan-2-one, with a p...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 1-(Piperidin-4-yl)propan-2-one, with a primary focus on its melting and boiling points. Due to the limited availability of experimentally determined data for this specific compound in public literature, this document establishes a framework for its characterization. It synthesizes information on closely related piperidine derivatives to infer expected physicochemical behaviors and details robust, first-principle experimental protocols for the precise determination of these properties. This guide is intended to be a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules, ensuring a rigorous and scientifically sound approach to its physical analysis.

Introduction and Molecular Context

1-(Piperidin-4-yl)propan-2-one (CAS Number: 106140-41-4) is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a propan-2-one group.[1] The structural combination of a secondary amine within the piperidine ring and a ketone functional group dictates its chemical reactivity and physical properties. The presence of a nitrogen atom allows for hydrogen bonding, which is expected to significantly influence its boiling point and solubility. The overall molecular weight and polarity will be key determinants of its melting point. Understanding these fundamental physical constants is critical for a variety of applications, including reaction kinetics, purification process design (e.g., distillation and crystallization), formulation development, and regulatory submissions.

Predicted Physical Properties and Influencing Factors

In the absence of experimental data, computational models can provide estimations. However, it is crucial to underscore that these are predictions and must be validated by empirical measurement. The physical state of 1-(Piperidin-4-yl)propan-2-one at ambient temperature is not definitively established in the literature, though it is often supplied as a solid, suggesting a melting point above room temperature.

Several molecular features of 1-(Piperidin-4-yl)propan-2-one will govern its melting and boiling points:

  • Hydrogen Bonding: The secondary amine in the piperidine ring is a hydrogen bond donor and acceptor, which will lead to intermolecular associations, thereby increasing the energy required to transition from solid to liquid (melting) and from liquid to gas (boiling).

  • Dipole-Dipole Interactions: The ketone functional group introduces a significant dipole moment, leading to dipole-dipole interactions between molecules. These forces will further contribute to a higher melting and boiling point compared to non-polar analogs.

  • Molecular Weight and Shape: With a molecular weight of 141.21 g/mol , the compound's size contributes to van der Waals forces.[1] The relatively compact structure may allow for efficient crystal packing, potentially leading to a higher melting point.

  • Purity: The presence of impurities will typically depress the melting point and broaden the melting range. For the boiling point, impurities can either elevate or depress it, depending on their volatility relative to the main compound.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Capillary Melting Point Method

This is a classical and widely accepted technique for determining the melting range of a solid.[2]

  • Sample Preparation: A small amount of the dry, powdered 1-(Piperidin-4-yl)propan-2-one is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.[3]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid crystal melts is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting process.

  • Sample Preparation: A few milligrams of 1-(Piperidin-4-yl)propan-2-one are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 °C/min).

  • Measurement: The cell is heated, and the differential heat flow is recorded. The melting of the sample will be observed as an endothermic peak on the DSC thermogram.

  • Data Analysis: The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Distillation Method

This method is suitable for determining the boiling point of liquids and is a standard procedure in many pharmacopeias.

  • Apparatus Setup: A distillation flask is charged with the liquid sample and a few boiling chips. A thermometer is positioned such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is gently heated.

  • Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser.

  • Reading: The stable temperature reading on the thermometer is the boiling point. The atmospheric pressure should be recorded, and if necessary, a correction applied to determine the normal boiling point (at 101.325 kPa).[5]

Siwoloboff Method (Small-Scale)

This micro-method is useful when only a small amount of the substance is available.

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • Heating: The assembly is attached to a thermometer and heated in a suitable bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

  • Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Caption: Siwoloboff Method for Boiling Point Determination.

Summary of Physical Properties

The following table summarizes the known and inferred physical properties of 1-(Piperidin-4-yl)propan-2-one.

PropertyValueSource/Method
CAS Number 106140-41-4[1]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
Melting Point Not Experimentally DeterminedRecommended Method: DSC or Capillary
Boiling Point Not Experimentally DeterminedRecommended Method: Distillation or Siwoloboff

Conclusion

The precise determination of the melting and boiling points of 1-(Piperidin-4-yl)propan-2-one is fundamental to its effective use in research and development. While experimental values are not currently reported in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to obtain this critical data. The application of standardized methods such as Differential Scanning Calorimetry for melting point and distillation for boiling point will ensure the generation of accurate and reproducible results, contributing to a more complete physicochemical profile of this compound.

References

  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324-23). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals 102: Melting Point/Melting Range. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (1981). OECD Guideline for the Testing of Chemicals 103: Boiling Point. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1-(Piperidin-4-yl)propan-2-one in Common Organic Solvents

Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's developability, impacting everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides an in-depth technical overview of the solubility profile of 1-(Piperidin-4-yl)propan-2-one, a versatile intermediate featuring the piperidin-4-one pharmacophore, which is of significant interest in medicinal chemistry for its association with various pharmacological activities.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of the principles governing the solubility of this compound. We will explore its predicted solubility in a range of common organic solvents, underpinned by an analysis of its molecular structure. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility, ensuring that researchers can validate and expand upon the predictive data presented herein.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by the interplay of its own molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guide: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] The structure of 1-(Piperidin-4-yl)propan-2-one, with its piperidine ring and a ketone functional group, suggests a molecule with a moderate degree of polarity. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, and the ketone's carbonyl group also contributes to its polarity. The piperidine motif itself is known to be miscible with a wide array of organic solvents.[4][5][6]

Based on these structural features and by drawing parallels with the known solubility of piperidine and its derivatives, a qualitative solubility profile for 1-(Piperidin-4-yl)propan-2-one can be predicted. It is anticipated that the compound will exhibit favorable solubility in polar protic and aprotic solvents, where hydrogen bonding and dipole-dipole interactions can be readily established. Its solubility in non-polar solvents is expected to be more limited.

Predicted Solubility of 1-(Piperidin-4-yl)propan-2-one in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe nitrogen of the piperidine ring and the oxygen of the ketone can act as hydrogen bond acceptors with the hydroxyl group of the solvent.[4][7]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent.[4][7]
Halogenated Dichloromethane, ChloroformHighThe compound's overall polarity and size are expected to lead to good miscibility.[4]
Aromatic Toluene, BenzeneModerate to HighThe aliphatic nature of the piperidine ring suggests good compatibility with non-polar aromatic rings.[4]
Non-polar Hexane, HeptaneLow to ModerateWhile more lipophilic than piperidine, significant solubility is not expected due to the polarity of the ketone and amine functionalities.[4][7]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors, facilitating dissolution.[5]

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is essential. The following protocol outlines a robust method for quantifying the solubility of 1-(Piperidin-4-yl)propan-2-one.

Materials and Equipment
  • 1-(Piperidin-4-yl)propan-2-one (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-(Piperidin-4-yl)propan-2-one into a series of glass vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 1-(Piperidin-4-yl)propan-2-one of known concentrations in the respective solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC.

    • Determine the concentration of 1-(Piperidin-4-yl)propan-2-one in the saturated solution by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantification weigh Weigh excess 1-(Piperidin-4-yl)propan-2-one add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate in thermostatic shaker add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm filter withdraw->filter hplc Analyze by HPLC filter->hplc standards Prepare standard solutions standards->hplc calculate Calculate solubility hplc->calculate molecular_interactions cluster_interactions Key Functional Groups for Solubility mol ketone Ketone Group (Polar, H-bond acceptor) amine Piperidine Nitrogen (Basic, H-bond acceptor)

Caption: The key functional groups of 1-(Piperidin-4-yl)propan-2-one that influence its solubility.

Conclusion

References

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  • MDPI. (2020). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Retrieved from [Link]

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  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Studii şi cercetări. (n.d.). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. Retrieved from [Link]

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  • Arulraj, R., & Raj, N. S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 194-204.
  • ChemBK. (n.d.). 1-[1-(propan-2-yl)piperidin-4-yl]piperazine - Names and Identifiers. Retrieved from [Link]

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  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Stability and Storage of 1-(Piperidin-4-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This guide provides an in-depth analysis of the chemical stability, potential degradation pathways, and optimal st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for 1-(Piperidin-4-yl)propan-2-one. The insights and protocols herein are designed to ensure the integrity of this compound throughout its lifecycle in research and development, from initial synthesis to application in drug discovery.

Introduction: A Molecule of Growing Interest

1-(Piperidin-4-yl)propan-2-one is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a propan-2-one group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] The presence of both a secondary amine within the piperidine ring and a ketone functional group dictates the molecule's reactivity, stability, and handling requirements. Understanding these characteristics is paramount for any researcher utilizing this compound in sensitive biological assays or as a precursor in complex synthetic routes.

Physicochemical Properties and Inherent Stability

The stability of 1-(Piperidin-4-yl)propan-2-one is governed by the interplay of its two primary functional groups: the piperidine ring and the ketone.

  • Piperidine Ring: The saturated piperidine ring is generally a robust and chemically stable scaffold.[1] Its stability can be attributed to the lack of ring strain and the presence of strong carbon-carbon and carbon-nitrogen single bonds. The secondary amine within the ring imparts basicity and nucleophilicity, which are key to its reactivity but can also be a site of potential degradation under specific conditions.

  • Ketone Group: Ketones are generally resistant to oxidation, especially when compared to aldehydes, as they lack a hydrogen atom on the carbonyl carbon.[2] Strong oxidizing agents under harsh conditions can lead to cleavage of adjacent carbon-carbon bonds.[2] The ketone's carbonyl group can also participate in various condensation and addition reactions.

Overall, 1-(Piperidin-4-yl)propan-2-one is expected to be a relatively stable compound under standard laboratory conditions. However, its susceptibility to degradation can be heightened by exposure to aggressive chemical environments, high temperatures, and light.

Potential Degradation Pathways: A Proactive Approach

Forced degradation studies are essential to identify likely degradation products and understand the molecule's stability profile.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.[3]

Hypothetical Degradation Pathways

Based on the functional groups present in 1-(Piperidin-4-yl)propan-2-one, several degradation pathways can be postulated under forced degradation conditions:

  • Oxidative Degradation: While the ketone is relatively stable, the piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This could lead to the formation of N-oxides or ring-opened products. Strong oxidizing agents might also force the cleavage of the ketone, though this is less likely under typical storage conditions.[2]

  • Acidic and Basic Hydrolysis: The amide bond is absent in this molecule, making it less susceptible to simple hydrolysis. However, under strongly acidic or basic conditions, reactions involving the ketone or the piperidine nitrogen could occur. For instance, acid-catalyzed aldol condensation or base-catalyzed reactions at the alpha-carbon of the ketone are possibilities.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The specific degradation products would depend on the temperature and the presence of other reactive species.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions. The ketone functionality can be a chromophore, potentially leading to Norrish-type reactions or other photochemical transformations.

Recommended Storage and Handling Conditions

To maintain the long-term integrity of 1-(Piperidin-4-yl)propan-2-one, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Low temperatures slow down the rate of potential degradation reactions. For long-term storage, -20 °C is preferable.[5]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light Protect from lightStore in an amber vial or in a dark place to prevent photodegradation.
Container Tightly sealed, inert material (e.g., glass)Prevents contamination and reaction with the container material. A tight seal is crucial to exclude moisture and air.
Handling Use in a well-ventilated area. Avoid repeated freeze-thaw cycles.Standard practice for handling chemical compounds. Minimizing freeze-thaw cycles prevents potential physical changes and degradation of the sample.[6]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 1-(Piperidin-4-yl)propan-2-one should involve a forced degradation study followed by analysis using a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the conditions for stressing the compound to induce degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Objective: To identify potential degradation products and pathways for 1-(Piperidin-4-yl)propan-2-one.

Materials:

  • 1-(Piperidin-4-yl)propan-2-one

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(Piperidin-4-yl)propan-2-one in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60 °C for a specified period.

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[8] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[9]

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of 1-(Piperidin-4-yl)propan-2-one. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Further Characterization: For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[10]

Visualization of Workflows and Pathways

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 1-(Piperidin-4-yl)propan-2-one Stock Stock Solution (1 mg/mL) API->Stock Acid Acidic (HCl, RT/Heat) Stock->Acid Base Basic (NaOH, RT/Heat) Stock->Base Oxidative Oxidative (H₂O₂) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (Light Exposure) Stock->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Analysis Stability-Indicating HPLC Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Neutralize->Analysis ID Degradant Identification (LC-MS) Analysis->ID

Caption: Workflow for the forced degradation study of 1-(Piperidin-4-yl)propan-2-one.

Conceptual Degradation Pathway

Degradation_Pathway cluster_degradation Potential Degradation Products Parent 1-(Piperidin-4-yl)propan-2-one Oxidized N-Oxide or Ring-Opened Products Parent->Oxidized Oxidation Condensation Aldol Condensation Products Parent->Condensation Acid/Base Catalysis Photoproducts Photochemical Isomers/Fragments Parent->Photoproducts Photolysis

Caption: Conceptual degradation pathways for 1-(Piperidin-4-yl)propan-2-one.

Conclusion

While 1-(Piperidin-4-yl)propan-2-one is anticipated to be a reasonably stable molecule, a thorough understanding and control of its storage and handling are crucial for maintaining its purity and integrity in a research and development setting. The piperidine ring provides a stable core, but the secondary amine and ketone functionalities represent potential sites for degradation under stress conditions such as exposure to strong acids, bases, oxidizing agents, heat, and light. By implementing the recommended storage conditions and utilizing robust stability-indicating analytical methods, researchers can ensure the reliability of their experimental results and the quality of this important chemical entity. The protocols and insights provided in this guide serve as a comprehensive framework for establishing a robust stability program for 1-(Piperidin-4-yl)propan-2-one.

References

  • Alsante, K. M., et al. (2014). AAPS PharmSciTech, 15(1), 163-174. [Link]

  • Dudziak, K., et al. (2024). Molecules, 29(3), 698. [Link]

  • van der Hilst, C., et al. (2021). International Journal of Neonatal Screening, 7(1), 11. [Link]

  • LibreTexts. (2021). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Annapurna, M., et al. (2018). International Journal of Pharmaceutical Sciences and Research, 9(9), 3619-3628. [Link]

  • Hotha, K. K., et al. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 143-151. [Link]

  • Jadhav, S. B., et al. (2014). Journal of Applied Pharmaceutical Science, 4(1), 133-138. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Klick, S., et al. (2005). Pharmaceutical Technology, 29(2), 48-66. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

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  • Vallejo, D. D., et al. (2022). LCGC North America, 40(12), 564-571. [Link]

  • Smits, E. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • Ng, K. W., & See, C. H. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 113992. [Link]

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  • Pizzo, F. (2015). Cleavage of Carbon-Carbon Bonds in Aldehydes and Ketones. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Vedantu. (n.d.). Reduction of Aldehydes and Ketones Important Concepts for JEE. [Link]

  • Rubtsov, A. E., & Rubtsov, A. M. (2018). 4-Substituted and 1,4-Disubstituted Piperidines. In Piperidines: Synthesis, Reactivity, and Biological Activity (pp. 1-137). Elsevier. [Link]

  • International Journal of Creative Research Thoughts. (2023, October 10). Stability Indicating Assay Method. [Link]

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Exploratory

An In-Depth Technical Guide to 1-(Piperidin-4-yl)propan-2-one (CAS 106140-41-4)

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1-(Piperidin-4-yl)propan-2-one, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1-(Piperidin-4-yl)propan-2-one, a heterocyclic ketone of significant interest in contemporary medicinal chemistry. The piperidine scaffold is a cornerstone in the design of novel therapeutics, and understanding the nuances of its derivatives is paramount for innovation in drug discovery. This document moves beyond a simple recitation of facts, offering instead a synthesized understanding of this compound's properties, its strategic applications, and the underlying chemical principles that govern its utility. The following sections are designed to provide not just data, but actionable insights for the laboratory professional.

Chemical Identity and Physicochemical Properties

1-(Piperidin-4-yl)propan-2-one, registered under CAS number 106140-41-4, is a derivative of piperidin-4-one. The core of its structure is a six-membered saturated heterocycle containing a nitrogen atom, with a propan-2-one substituent at the 4-position. This seemingly simple molecule holds considerable potential as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 1-(Piperidin-4-yl)propan-2-one

PropertyValueSource
CAS Number 106140-41-4BLDpharm[1]
Molecular Formula C₈H₁₅NOBLDpharm[1]
Molecular Weight 141.21 g/mol BLDpharm[1]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Keep in a dark place, sealed in dry conditions at 2-8°CBLDpharm[1]

Spectroscopic Profile

A comprehensive understanding of a molecule's spectroscopic signature is fundamental to its application in research and development. While a complete, verified set of spectra for 1-(Piperidin-4-yl)propan-2-one is not publicly available, we can predict the key features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, including those adjacent to the nitrogen and the methine proton at the 4-position. The propan-2-one moiety would exhibit a singlet for the methyl protons and a doublet for the methylene protons adjacent to the piperidine ring.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ketone, the carbons of the piperidine ring, and the carbons of the propan-2-one side chain.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected in the region of 1700-1725 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl groups would be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (141.21 m/z). Fragmentation patterns would likely involve cleavage of the propan-2-one side chain and fragmentation of the piperidine ring.

Safety and Handling

As with any chemical compound, proper handling and safety precautions are essential when working with 1-(Piperidin-4-yl)propan-2-one.

Table 2: Hazard and Precautionary Statements

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

Source: BLDpharm[1]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Research and Drug Discovery

The true value of 1-(Piperidin-4-yl)propan-2-one lies in its potential as a chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The piperidin-4-one scaffold is a well-established pharmacophore, and this compound provides a reactive handle for further chemical modifications.

4.1. A Versatile Synthetic Intermediate

The ketone functionality of 1-(Piperidin-4-yl)propan-2-one and the secondary amine of the piperidine ring are key reactive sites for a variety of organic transformations. This dual reactivity allows for the construction of diverse molecular architectures.

Diagram 1: Key Reactive Sites for Synthesis

Caption: Key reactive sites on 1-(Piperidin-4-yl)propan-2-one.

4.1.1. Experimental Protocol: Reductive Amination

A common and powerful transformation for ketones is reductive amination. The following is a generalized, illustrative protocol for the reductive amination of 1-(Piperidin-4-yl)propan-2-one. This is a theoretical protocol and must be adapted and optimized for specific substrates and laboratory conditions.

Objective: To synthesize an N-substituted derivative of 1-(piperidin-4-yl)propan-2-amine.

Materials:

  • 1-(Piperidin-4-yl)propan-2-one

  • Primary or secondary amine (R¹R²NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Piperidin-4-yl)propan-2-one (1 equivalent) and the desired amine (1-1.2 equivalents) in the chosen solvent (DCM or DCE).

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with extreme care in a fume hood.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed. This may take several hours to overnight.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired N-substituted amine.

Diagram 2: Generalized Reductive Amination Workflow

G Start Dissolve Ketone & Amine in Solvent Add_Acid Add Catalytic Acetic Acid Start->Add_Acid Imine_Formation Stir for Imine/Enamine Formation Add_Acid->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reductant Reaction Stir and Monitor Reaction Add_Reductant->Reaction Quench Quench with Sat. NaHCO₃ Reaction->Quench Extract Extract with Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify End Characterize Final Product Purify->End

Caption: Workflow for the reductive amination of a ketone.

4.2. Potential Biological Significance

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Derivatives of piperidin-4-one have been investigated for a range of therapeutic applications, including as anti-inflammatory agents. While specific biological data for 1-(Piperidin-4-yl)propan-2-one is not widely published, its structural similarity to other biologically active piperidines suggests its potential as a starting point for the development of novel therapeutic agents. For instance, various 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown promising anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2] This suggests that derivatives of 1-(Piperidin-4-yl)propan-2-one could be explored for similar activities.

Suppliers

1-(Piperidin-4-yl)propan-2-one is available from several chemical suppliers, primarily for research and development purposes. When sourcing this compound, it is crucial to verify the purity and to request a certificate of analysis.

Table 3: Selected Suppliers of 1-(Piperidin-4-yl)propan-2-one

SupplierLocationWebsite
BLDpharmGlobal
Matrix Fine ChemicalsSwitzerland[Link]
Simson Pharma LimitedIndia
ChemSceneUSA

Note: This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information.

Conclusion and Future Perspectives

1-(Piperidin-4-yl)propan-2-one represents a valuable and versatile building block for synthetic and medicinal chemists. Its dual reactivity allows for the creation of diverse chemical libraries for screening against various biological targets. While there is a need for more comprehensive public data on its physicochemical properties and biological activity, the established importance of the piperidin-4-one scaffold in drug discovery underscores the potential of this compound. Future research efforts could focus on the synthesis of novel derivatives and their evaluation in assays related to inflammation, neuroscience, and other therapeutic areas where piperidine-containing molecules have shown promise. The strategic application of this intermediate will undoubtedly contribute to the advancement of new and effective therapeutics.

References

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. [Link]

Sources

Foundational

An In-depth Technical Guide to the Formation of 1-(Piperidin-4-yl)propan-2-one: Mechanisms and Methodologies

This technical guide provides a comprehensive overview of a prevalent and efficient reaction mechanism for the synthesis of 1-(Piperidin-4-yl)propan-2-one, a valuable building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a prevalent and efficient reaction mechanism for the synthesis of 1-(Piperidin-4-yl)propan-2-one, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic pathway, mechanistic details, and practical experimental protocols.

Introduction: The Significance of 1-(Piperidin-4-yl)propan-2-one

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Specifically, 1-(Piperidin-4-yl)propan-2-one serves as a key intermediate in the synthesis of more complex molecules, including analgesics and anti-inflammatory agents.[3] A thorough understanding of its formation is therefore crucial for the efficient and scalable production of numerous drug candidates.

This guide will focus on a robust and widely applicable synthetic strategy: the Grignard reaction of a protected 4-cyanopiperidine derivative with methylmagnesium bromide, followed by acidic hydrolysis. This method offers high yields and a clear mechanistic pathway, making it an excellent choice for both laboratory-scale synthesis and potential industrial scale-up.

Core Synthesis and Mechanistic Elucidation

The formation of 1-(Piperidin-4-yl)propan-2-one via the Grignard reaction is a two-step process. The first step involves the nucleophilic addition of the Grignard reagent to the nitrile group of a suitably N-protected 4-cyanopiperidine. The second step is the hydrolysis of the resulting imine intermediate to the desired ketone.

Step 1: Nucleophilic Addition of Methylmagnesium Bromide to N-Boc-4-cyanopiperidine

The synthesis commences with a commercially available or readily synthesized starting material, N-tert-butoxycarbonyl-4-cyanopiperidine (N-Boc-4-cyanopiperidine). The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing its reaction with the highly nucleophilic Grignard reagent.

The reaction is initiated by the nucleophilic attack of the methyl group from methylmagnesium bromide (CH₃MgBr) on the electrophilic carbon atom of the nitrile group.[4][5] The carbon-nitrogen triple bond of the nitrile is polarized, rendering the carbon atom susceptible to nucleophilic attack. The Grignard reagent, a potent source of carbanions, readily adds across this triple bond.

This addition leads to the formation of a magnesium salt of an imine (an iminate), which is a stable intermediate under the anhydrous reaction conditions.[6][7] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent.

Reaction Mechanism: Grignard Addition

Caption: Nucleophilic addition of methylmagnesium bromide to N-Boc-4-cyanopiperidine.

Step 2: Acidic Hydrolysis of the Imine Intermediate

Following the complete consumption of the starting nitrile, the reaction mixture is carefully quenched with an aqueous acid solution, such as hydrochloric acid. This serves two purposes: it neutralizes any unreacted Grignard reagent and facilitates the hydrolysis of the imine magnesium salt to the final ketone product.

The hydrolysis mechanism proceeds through a series of protonation and nucleophilic attack steps.[8][9][10][11] First, the nitrogen atom of the imine is protonated by the acid, forming an iminium ion. This protonation increases the electrophilicity of the carbon atom in the C=N bond. A water molecule then acts as a nucleophile, attacking this electrophilic carbon.

Subsequent proton transfers lead to the formation of a carbinolamine intermediate. This intermediate is unstable and readily eliminates ammonia (or in this case, a primary amine derivative after workup) to form a protonated ketone (an oxonium ion). Finally, deprotonation of the oxonium ion by a water molecule yields the stable 1-(N-Boc-piperidin-4-yl)propan-2-one and regenerates the acid catalyst.

Reaction Mechanism: Imine Hydrolysis

Caption: Acid-catalyzed hydrolysis of the imine intermediate to the ketone.

Step 3: Deprotection of the Piperidine Nitrogen

The final step to obtain 1-(Piperidin-4-yl)propan-2-one is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. The tert-butoxycarbonyl group is labile to acid and is cleaved to release the free amine, along with isobutylene and carbon dioxide as byproducts.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 1-(Piperidin-4-yl)propan-2-one.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Purity
N-Boc-4-cyanopiperidine210.28->98%
Methylmagnesium bromide--3.0 M in diethyl ether
Diethyl ether (anhydrous)74.120.713>99.7%
Hydrochloric acid36.46-2 M aqueous solution
Dichloromethane (DCM)84.931.326>99.8%
Trifluoroacetic acid (TFA)114.021.489>99%
Sodium bicarbonate (sat. aq.)84.01--
Anhydrous sodium sulfate142.04--
Step-by-Step Methodology

Part A: Synthesis of 1-(N-Boc-piperidin-4-yl)propan-2-one

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-cyanopiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution becomes acidic (pH ~2).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(N-Boc-piperidin-4-yl)propan-2-one.

  • Purify the crude product by column chromatography on silica gel.

Part B: Deprotection to 1-(Piperidin-4-yl)propan-2-one

  • Dissolve the purified 1-(N-Boc-piperidin-4-yl)propan-2-one (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer to pH > 10 with a strong base (e.g., NaOH).

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(Piperidin-4-yl)propan-2-one.

Experimental Workflow

Experimental Workflow Start Start: N-Boc-4-cyanopiperidine Grignard_Reaction Grignard Reaction: + CH₃MgBr in Et₂O 0°C to RT Start->Grignard_Reaction Acid_Quench Acidic Workup: + 2M HCl Grignard_Reaction->Acid_Quench Extraction_Purification Extraction & Purification: Column Chromatography Acid_Quench->Extraction_Purification Protected_Product Intermediate: 1-(N-Boc-piperidin-4-yl)propan-2-one Extraction_Purification->Protected_Product Deprotection Deprotection: + TFA in DCM Protected_Product->Deprotection Basic_Workup Basic Workup & Extraction Deprotection->Basic_Workup Final_Product Final Product: 1-(Piperidin-4-yl)propan-2-one Basic_Workup->Final_Product

Caption: A schematic of the experimental workflow for the synthesis of 1-(Piperidin-4-yl)propan-2-one.

Conclusion

The synthesis of 1-(Piperidin-4-yl)propan-2-one via the Grignard reaction with a protected 4-cyanopiperidine is a reliable and efficient method. The reaction proceeds through a well-defined mechanism involving nucleophilic addition to a nitrile followed by acidic hydrolysis of the resulting imine. The use of a Boc protecting group allows for selective reaction at the nitrile functionality and can be readily removed in the final step. The provided experimental protocol offers a practical guide for the successful synthesis of this important chemical intermediate. This in-depth understanding of the reaction mechanism and methodology is invaluable for researchers and scientists engaged in the development of novel therapeutics.

References

  • Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Jindal, D. P., et al. (2011). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022, February 9). The problem of hydrolysis of nitrile and Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Testbook. (n.d.). Understanding Imine Hydrolysis, Synthesis, and Reduction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the N-Boc Protection of 1-(Piperidin-4-yl)propan-2-one

Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive guide for the N-tert-butoxycarbonyl (Boc) protection of the secondary amine, 1-(Piperidin-4-yl)propan-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-tert-butoxycarbonyl (Boc) protection of the secondary amine, 1-(Piperidin-4-yl)propan-2-one. The Boc protecting group is a cornerstone in modern organic synthesis, valued for its stability across a range of chemical conditions and the mild methods required for its removal.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and safety considerations. The information presented herein is synthesized from established chemical literature to ensure technical accuracy and reliability.

Introduction

In the realm of medicinal chemistry and pharmaceutical development, the selective modification of complex molecules is paramount. Protecting groups are instrumental in this endeavor, temporarily masking a reactive functional group to allow for chemical transformations elsewhere in the molecule.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of introduction and its stability towards many nucleophiles and bases.[2][3][4]

The protection of 1-(Piperidin-4-yl)propan-2-one is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The piperidine moiety is a common scaffold in drug discovery, and its derivatization is often necessary to modulate pharmacological properties.[5][6] This application note provides a robust and reproducible protocol for the N-Boc protection of this substrate, ensuring high yield and purity of the desired product.

Reaction Scheme

The overall transformation is depicted below:

Scheme 1: N-Boc Protection of 1-(Piperidin-4-yl)propan-2-one

Mechanistic Rationale

The N-Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8][9] This addition forms a transient tetrahedral intermediate. The intermediate then collapses, with the expulsion of a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts carbon dioxide (CO₂) and tert-butanol.[7] The presence of a non-nucleophilic base, such as triethylamine (TEA), is often employed to neutralize the protonated amine that forms during the reaction, driving the equilibrium towards the product.[9]

Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials and Equipment
Reagents Grade Supplier
1-(Piperidin-4-yl)propan-2-one≥95%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house preparation
Brine (Saturated NaCl Solution)ACS GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Equipment
Round-bottom flask with stir bar
Magnetic stir plate
Ice bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin-Layer Chromatography (TLC) plates (silica gel)
UV lamp for TLC visualization
NMR Spectrometer
Mass Spectrometer
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(Piperidin-4-yl)propan-2-one (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2–0.5 M. Place the flask in an ice bath and stir for 10-15 minutes.

  • Addition of Base: To the cooled, stirring solution, add triethylamine (TEA) (1.2 equivalents) dropwise. Stir for an additional 5 minutes.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in a minimal amount of anhydrous DCM to the reaction mixture. Caution: Gas evolution (CO₂) will occur. Ensure the reaction is not in a closed system.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The product should have a higher Rf value than the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x volume of organic layer) and brine (1 x volume of organic layer).[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-1-(Piperidin-4-yl)propan-2-one.

Data and Expected Results

Parameter Value/Observation
Typical Yield 85-95%
Appearance Colorless to pale yellow oil or solid
TLC Analysis Product Rf > Starting Material Rf
Characterization Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry

Workflow Diagram

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Amine in DCM add_base Add Triethylamine start->add_base add_boc Add (Boc)₂O Solution add_base->add_boc react Stir at Room Temp (2-4h) add_boc->react dilute Dilute with DCM react->dilute wash Wash with NaHCO₃ & Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Chromatography concentrate->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Sources

Application

Application Notes and Protocols for N-Alkylation Reactions of 1-(Piperidin-4-yl)propan-2-one

Introduction: The Significance of the N-Substituted 1-(Piperidin-4-yl)propan-2-one Scaffold The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Substituted 1-(Piperidin-4-yl)propan-2-one Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide array of biological receptors. The specific scaffold, 1-(piperidin-4-yl)propan-2-one, presents a unique combination of a secondary amine within the piperidine ring and a ketone functionality, offering multiple points for chemical modification.

N-alkylation of the piperidine nitrogen is a critical transformation that allows for the systematic modulation of a molecule's physicochemical and pharmacological properties. The introduction of various alkyl or arylmethyl groups can profoundly influence a compound's potency, selectivity, solubility, metabolic stability, and receptor-binding profile.[2] For instance, N-alkylated piperidine derivatives have been extensively explored as ligands for G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors, with applications in treating neuropsychiatric disorders.[2] This guide provides detailed protocols and expert insights into the two primary methodologies for the N-alkylation of 1-(piperidin-4-yl)propan-2-one: direct alkylation and reductive amination.

Strategic Approaches to N-Alkylation: A Comparative Overview

The choice between direct alkylation and reductive amination for the N-alkylation of 1-(piperidin-4-yl)propan-2-one is dictated by the desired substituent, the availability of starting materials, and the required level of control over the reaction.

  • Direct N-Alkylation: This classical SN2 approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward method for introducing simple alkyl groups. However, it can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[3] Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired tertiary amine.

  • Reductive Amination: This versatile and highly efficient method involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[1][4] Reductive amination is generally more controlled than direct alkylation and effectively avoids the issue of over-alkylation.[1] It also allows for the introduction of a wider variety of structurally diverse substituents.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the direct N-alkylation of 1-(piperidin-4-yl)propan-2-one using benzyl bromide as a representative alkylating agent. The principles outlined can be adapted for other primary and secondary alkyl halides.

Causality Behind Experimental Choices:
  • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrohalic acid byproduct of the SN2 reaction. This prevents the protonation of the starting amine, which would render it unreactive. K2CO3 is a cost-effective and easily removable inorganic base, while DIPEA is a soluble organic base that can be advantageous in certain solvent systems.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in the reaction but provide a suitable medium for the ionic intermediates.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to accelerate the reaction rate without promoting side reactions.

Experimental Workflow: Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-(piperidin-4-yl)propan-2-one and base (e.g., K2CO3) in solvent (e.g., DMF) B Add alkyl halide (e.g., benzyl bromide) dropwise at room temperature A->B 1 C Stir the reaction mixture at room temperature or with gentle heating B->C 2 D Monitor reaction progress by TLC or LC-MS C->D 3 E Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate) D->E 4 F Wash the organic layer with brine, dry over Na2SO4, and concentrate E->F 5 G Purify the crude product by column chromatography F->G 6

Caption: Workflow for the direct N-alkylation of 1-(piperidin-4-yl)propan-2-one.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of 1-(piperidin-4-yl)propan-2-one (1.0 eq) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or until the starting material is consumed as monitored by TLC or LC-MS. Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Direct N-Alkylation Conditions
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK2CO3DMF25-5012-2470-90
Ethyl iodideDIPEAAcetonitrile251860-80
Propyl bromideK2CO3DMF601265-85
Methyl iodideK2CO3Acetonitrile252475-95

Note: Yields are estimates based on general procedures for N-alkylation of piperidines and may vary depending on the specific reaction conditions and scale.

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol describes the N-alkylation of 1-(piperidin-4-yl)propan-2-one via reductive amination with benzaldehyde as a representative carbonyl compound. This method is highly favored for its efficiency and selectivity.

Mechanistic Insights and Rationale:

The reaction proceeds through the formation of an iminium ion intermediate. The secondary amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N+ bond of the iminium ion. This electrophilic species is then selectively reduced by a mild reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for many reductive aminations.[2][5] It is a mild and selective reducing agent that readily reduces the iminium ion but is slow to react with the starting aldehyde or ketone. This selectivity prevents the undesired reduction of the carbonyl compound to an alcohol. Other reducing agents like sodium cyanoborohydride (NaBH3CN) can also be used, but NaBH(OAc)3 is often preferred due to its lower toxicity and ease of handling.[1]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reducing agent and effectively dissolve the reactants.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, particularly with less reactive ketones.

Mechanism of Reductive Amination

cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction A 1-(Piperidin-4-yl)propan-2-one + Benzaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C Dehydration D Iminium Ion E 1-(1-Benzylpiperidin-4-yl)propan-2-one D->E Hydride Delivery (e.g., from NaBH(OAc)3)

Caption: Mechanism of reductive amination of a secondary amine with an aldehyde.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve 1-(piperidin-4-yl)propan-2-one (1.0 eq) and the aldehyde or ketone (e.g., benzaldehyde, 1.1 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

  • Addition of Reducing Agent: Stir the solution at room temperature and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)3DCM254-880-95
AcetoneNaBH(OAc)3DCE251275-90
CyclohexanoneNaBH3CNMethanol2512-1870-85
4-FluorobenzaldehydeNaBH(OAc)3DCM256-1080-95

Note: Yields are estimates based on general procedures for reductive amination and may vary depending on the specific reaction conditions and scale.

Characterization and Purification

The N-alkylated products are typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol. Characterization is achieved through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product, including the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the product and confirm its identity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield in Direct Alkylation Incomplete reaction; formation of quaternary ammonium salt.Increase reaction time or temperature; use a less reactive alkylating agent (e.g., bromide instead of iodide); add the alkylating agent slowly to a solution of the amine.
Low Yield in Reductive Amination Inefficient iminium ion formation; decomposition of reducing agent.Add a catalytic amount of acetic acid; ensure anhydrous conditions; use a freshly opened bottle of the reducing agent.
Presence of Unreacted Starting Amine Insufficient amount of alkylating agent or carbonyl compound.Use a slight excess (1.1-1.2 eq) of the alkylating agent or carbonyl compound.
Formation of Alcohol Byproduct in Reductive Amination Reduction of the carbonyl compound by the reducing agent.Use a more selective reducing agent like NaBH(OAc)3; ensure the iminium ion has formed before adding the reducing agent in a two-step procedure.

Conclusion

The N-alkylation of 1-(piperidin-4-yl)propan-2-one is a fundamental transformation for the synthesis of novel derivatives with potential applications in drug discovery. Both direct alkylation and reductive amination are robust and reliable methods for achieving this transformation. Direct alkylation offers a straightforward approach for introducing simple alkyl groups, while reductive amination provides greater control and versatility for synthesizing a wider range of N-substituted analogs. The choice of method will depend on the specific synthetic goals and the nature of the desired substituent. The protocols and insights provided in this guide are intended to enable researchers to confidently and efficiently synthesize novel N-alkylated 1-(piperidin-4-yl)propan-2-one derivatives for their research and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Czuba, W., Sedzik-Hibner, D., & Tatarczyńska, E. (1984). Condensation of 1-(4,4-dimethyl-2-piperidon-6-yl)-2-propanone with benzaldehyde derivatives. Polish Journal of Pharmacology and Pharmacy, 36(6), 705–713. [Link]

  • Mahindaratne, M. (2019). Answer to "Reductive amination in case of secondary amines". Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084–1089. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Tarasova, Y. R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6692. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Method

The Strategic Application of 1-(Piperidin-4-yl)propan-2-one in the Synthesis of Advanced CNS Drug Scaffolds

Introduction: Unlocking the Potential of a Versatile Piperidine Building Block In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone in the design of a vast array of central nervous syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Piperidine Building Block

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone in the design of a vast array of central nervous system (CNS) therapeutics. Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a multitude of biological targets. Within this privileged class of heterocycles, 1-(Piperidin-4-yl)propan-2-one emerges as a particularly valuable, yet under-explored, building block. Its bifunctional nature, featuring a secondary amine ripe for elaboration and a ketone ready for diverse chemical transformations, presents a unique opportunity for the efficient construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the strategic utilization of 1-(Piperidin-4-yl)propan-2-one in the synthesis of precursors for potent CNS-active agents, with a particular focus on the opioid analgesic class. We will delve into the causality behind key experimental choices, providing detailed, self-validating protocols that are grounded in established chemical principles. The methodologies outlined herein are designed to be both robust and adaptable, empowering researchers and drug development professionals to leverage this versatile starting material in their quest for novel CNS therapies.

Core Synthetic Strategy: A Two-Fold Approach to Complexity

The synthetic utility of 1-(Piperidin-4-yl)propan-2-one is primarily harnessed through a sequential modification of its two reactive centers: the piperidine nitrogen and the propanone ketone. A logical and highly effective strategy involves an initial N-alkylation to introduce a desired substituent, followed by a reductive amination of the ketone to build out the pharmacophore. This approach allows for the modular and convergent synthesis of a wide range of target molecules.

G start 1-(Piperidin-4-yl)propan-2-one step1 Step 1: N-Alkylation (e.g., N-Phenethylation) start->step1 intermediate N-Alkylated Intermediate (e.g., 1-(1-Phenethylpiperidin-4-yl)propan-2-one) step1->intermediate step2 Step 2: Reductive Amination (e.g., with Aniline) intermediate->step2 product CNS Drug Precursor (e.g., Fentanyl Analogue Precursor) step2->product

Figure 1: Core two-step synthetic workflow.

This guide will focus on the synthesis of a key precursor to fentanyl-type opioids, demonstrating the practical application of this strategy. Fentanyl and its analogues are potent synthetic opioids that interact with mu-opioid receptors in the CNS.[1] The core structure of these molecules often features a 4-anilidopiperidine scaffold, which can be efficiently constructed using the methodologies described below.[2]

Part 1: N-Alkylation of the Piperidine Core

The initial step in our synthetic sequence is the N-alkylation of 1-(Piperidin-4-yl)propan-2-one. For the synthesis of fentanyl-related compounds, the introduction of a phenethyl group is a common and critical modification. This is typically achieved through the reaction of the secondary amine with phenethyl bromide.

Protocol 1: Synthesis of 1-(1-Phenethylpiperidin-4-yl)propan-2-one

This protocol details the N-phenethylation of 1-(Piperidin-4-yl)propan-2-one using phenethyl bromide in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
1-(Piperidin-4-yl)propan-2-oneC₈H₁₅NO141.2110.0
Phenethyl bromideC₈H₉Br185.0611.0
Potassium carbonate (anhydrous, fine powder)K₂CO₃138.2120.0
Acetonitrile (anhydrous)CH₃CN41.0550 mL

Instrumentation:

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Analytical balance

Procedure:

  • To a 100 mL round-bottom flask, add 1-(Piperidin-4-yl)propan-2-one (1.41 g, 10.0 mmol) and anhydrous acetonitrile (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution. The suspension should be stirred vigorously.

  • Slowly add phenethyl bromide (2.04 g, 11.0 mmol) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in dichloromethane (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 1-(1-phenethylpiperidin-4-yl)propan-2-one as a pale yellow oil.

Expected Yield: 75-85%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ 7.35-7.15 (m, 5H, Ar-H), 3.00-2.90 (m, 2H, piperidine-H), 2.85-2.75 (m, 2H, Ph-CH₂), 2.65-2.55 (m, 2H, CH₂-CO), 2.50-2.40 (m, 2H, N-CH₂), 2.15 (s, 3H, CO-CH₃), 2.10-1.95 (m, 2H, piperidine-H), 1.80-1.60 (m, 2H, piperidine-H), 1.50-1.30 (m, 1H, piperidine-H).

  • MS (ESI+): m/z 246.18 [M+H]⁺

Causality and Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and inexpensive base that is sufficient to neutralize the HBr generated during the reaction. Its insolubility in acetonitrile facilitates its removal by simple filtration.[3]

  • Choice of Solvent: Acetonitrile is an excellent solvent for this Sₙ2 reaction, as it is polar aprotic and readily dissolves the starting materials.[3]

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[4]

Part 2: Reductive Amination of the Ketone Moiety

With the N-phenethylated intermediate in hand, the next critical step is the reductive amination of the ketone. This reaction will form the 4-anilino moiety, a key component of the fentanyl pharmacophore. Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] It typically proceeds in one pot, where the ketone and amine first form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.

G cluster_0 Reductive Amination intermediate 1-(1-Phenethylpiperidin-4-yl)propan-2-one product N-(1-phenethylpiperidin-4-yl)-N-phenylpropan-2-amine (Fentanyl Analogue Precursor) intermediate->product aniline Aniline aniline->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Figure 2: Reductive amination of the N-phenethylated intermediate.
Protocol 2: Synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpropan-2-amine

This protocol describes the reductive amination of 1-(1-phenethylpiperidin-4-yl)propan-2-one with aniline using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent that is particularly well-suited for the reductive amination of ketones.[6][7]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
1-(1-Phenethylpiperidin-4-yl)propan-2-oneC₁₆H₂₃NO245.365.0
AnilineC₆H₇N93.135.5
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.947.5
Dichloroethane (anhydrous)C₂H₄Cl₂98.9640 mL
Acetic acid (glacial)CH₃COOH60.050.5 mL

Instrumentation:

  • Round-bottom flask (100 mL) with a magnetic stir bar and a nitrogen inlet

  • Standard glassware for extraction and work-up

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 1-(1-phenethylpiperidin-4-yl)propan-2-one (1.23 g, 5.0 mmol), aniline (0.51 g, 5.5 mmol), and anhydrous dichloroethane (40 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add glacial acetic acid (0.5 mL) to the reaction mixture.

  • In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the stirring solution. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Expected Yield: 60-75%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): δ 7.40-7.10 (m, 10H, Ar-H), 3.60-3.50 (m, 1H, CH-N), 3.00-2.90 (m, 2H, piperidine-H), 2.85-2.75 (m, 2H, Ph-CH₂), 2.55-2.45 (m, 2H, N-CH₂), 2.10-1.95 (m, 2H, piperidine-H), 1.80-1.60 (m, 2H, piperidine-H), 1.50-1.30 (m, 1H, piperidine-H), 1.25 (d, 3H, CH-CH₃).

  • MS (ESI+): m/z 323.25 [M+H]⁺

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity. It is less reactive than sodium borohydride towards ketones and aldehydes, but readily reduces the iminium ion formed in situ.[6] This selectivity minimizes side reactions, such as the reduction of the starting ketone.

  • Solvent: Dichloroethane is a common and effective solvent for reductive aminations with sodium triacetoxyborohydride.[6]

  • Catalyst: Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.

Safety and Handling

  • 1-(Piperidin-4-yl)propan-2-one: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Phenethyl bromide: This is a lachrymator and should be handled in a fume hood. It is corrosive and can cause burns. Wear appropriate PPE and avoid inhalation and contact with skin.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry, inert atmosphere. It is also toxic if swallowed or inhaled.

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves and other PPE.

Conclusion and Future Directions

This guide has detailed a robust and logical synthetic pathway for the utilization of 1-(Piperidin-4-yl)propan-2-one as a versatile starting material for the synthesis of complex CNS drug precursors. The two-step strategy of N-alkylation followed by reductive amination provides a modular and efficient approach to molecules of therapeutic interest. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to build upon.

The true potential of 1-(Piperidin-4-yl)propan-2-one lies in its adaptability. By varying the N-alkylating agent and the amine used in the reductive amination step, a vast chemical space can be explored, leading to the discovery of novel ligands for a range of CNS targets, including opioid, dopamine, and serotonin receptors. Further elaboration of the propan-2-one side chain, for instance, through aldol or Wittig-type reactions prior to reductive amination, could open up even more avenues for structural diversification. As the demand for novel and improved CNS therapies continues to grow, the strategic application of versatile building blocks like 1-(Piperidin-4-yl)propan-2-one will undoubtedly play a pivotal role in the future of drug discovery.

References

  • East China University of Science and Technology. (2011). The preparation method of N-phenethyl-4-anilinopiperidine. CN102249986A.
  • Mićović, I. V., Ivanović, M. D., Vučković, S., & Vitnik, V. (1998). The synthesis, pharmacological evaluation and conformational analysis of (+/-)cis- and (+/-)trans-3-carbomethoxy fentanyl-"iso-carfentanil". Bioorganic & Medicinal Chemistry, 6(8), 1289–1298.
  • Lodhi, N. A., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • East China University of Science and Technology. (2011). Preparation method of N-phenethyl-4-phenylaminopiperidine. Eureka | Patsnap. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Interrogation de Seconde Licence 2003-2004. (n.d.). Retrieved from [Link]

  • Medley, J. W. (n.d.).
  • Singh, J., et al. (2011). Method for the Preparation of Fentanyl. US20110021781A1.
  • Wikipedia. (n.d.). 4-ANPP. Retrieved from [Link]

  • Singh, J., et al. (2009). A method for the preparation of fentanyl. WO2009116084A2.
  • NIST. (n.d.). 4-Anilino-N-Phenethylpiperidine. NIST WebBook. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153.

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Application

Application Note: Strategic Use of 1-(Piperidin-4-yl)propan-2-one in the Synthesis of Novel NLRP3 Inflammasome Inhibitors

Introduction: The NLRP3 Inflammasome as a High-Value Therapeutic Target The NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The NLRP3 Inflammasome as a High-Value Therapeutic Target

The NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It functions as a cytosolic sensor that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, forming a large multiprotein complex.[3] This proximity-induced activation leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then proteolytically matures the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their potent, secreted forms, IL-1β and IL-18, driving intense inflammatory responses and a form of programmed cell death known as pyroptosis.[2][3]

While essential for host defense, aberrant or chronic activation of the NLRP3 inflammasome is a key pathogenic driver in a multitude of inflammatory diseases, including gout, type 2 diabetes, atherosclerosis, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and cryopyrin-associated periodic syndromes (CAPS).[2][4] Consequently, the development of small-molecule inhibitors that can directly and selectively modulate NLRP3 activity is a major focus in modern drug discovery.[5]

This application note provides a detailed guide on the strategic application of 1-(Piperidin-4-yl)propan-2-one , a versatile chemical building block, in the synthesis of novel NLRP3 inflammasome inhibitors. We present a representative synthetic strategy, detailed experimental protocols for compound validation, and the scientific rationale underpinning these methodologies.

The Piperidine Scaffold: A Privileged Motif in NLRP3 Inhibitor Design

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[6][7] In the context of NLRP3 inhibitors, the piperidine moiety serves two primary functions:

  • Vectorial Projection: It acts as a rigid, three-dimensional scaffold that can orient key pharmacophoric groups into the binding pockets of the NLRP3 protein with high precision.

  • Modification Handle: The secondary amine within the piperidine ring provides a convenient and reactive site for introducing diverse chemical functionalities, allowing for rapid exploration of the structure-activity relationship (SAR).[8]

The starting material, 1-(Piperidin-4-yl)propan-2-one , is particularly advantageous. It features a ketone functional group that is primed for a variety of C-N bond-forming reactions, most notably reductive amination, which is a robust and widely used transformation in pharmaceutical synthesis.[9][10][11] This allows for the covalent linkage of the piperidine core to other aromatic or heterocyclic systems known to interact with NLRP3.

Synthetic Strategy: A Representative Pathway to a Piperidine-Based NLRP3 Inhibitor

While numerous proprietary structures exist, a common strategy for building NLRP3 inhibitors involves linking a piperidine-containing fragment to a substituted aromatic or heterocyclic core. Here, we outline a plausible and illustrative synthetic pathway to a hypothetical inhibitor, Compound 3 , starting from 1-(Piperidin-4-yl)propan-2-one (1 ). This pathway utilizes a reductive amination reaction, a cornerstone of medicinal chemistry.[10][11]

The design is inspired by published scaffolds, such as the benzo[d]imidazol-2-one moiety found in some identified NLRP3 binders, which we will represent here as Amine Fragment 2 .[1][12]

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product start1 1-(Piperidin-4-yl)propan-2-one (1) reaction Reductive Amination start1->reaction start2 Amine Fragment (2) (e.g., 5-amino-1,3-dihydro-2H-benzo[d]imidazol-2-one) start2->reaction product Target NLRP3 Inhibitor (Compound 3) reaction->product Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE caption Synthetic Workflow for Compound 3

Caption: Synthetic Workflow for Compound 3.

Protocol 1: Synthesis of N-((1-(piperidin-4-yl)propan-2-yl)aryl)-amine (Compound 3)

This protocol describes the synthesis of the target compound via reductive amination.

Rationale: Reductive amination is a one-pot procedure where a carbonyl group (the ketone in 1 ) reacts with a primary amine (2 ) to form an intermediate imine/enamine, which is then immediately reduced by a mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB), to form the final amine product (3 ). STAB is preferred because it is less basic and more selective for imines over ketones, minimizing side reactions. Acetic acid acts as a catalyst to promote imine formation.

Materials:

  • 1-(Piperidin-4-yl)propan-2-one hydrochloride (1 )

  • 5-amino-1,3-dihydro-2H-benzo[d]imidazol-2-one (Amine Fragment 2 )

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel)

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(Piperidin-4-yl)propan-2-one hydrochloride (1.0 eq) and Amine Fragment 2 (1.05 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a suspension (approx. 0.1 M concentration relative to the ketone).

  • Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture and stir at room temperature for 30 minutes. This facilitates the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH of the aqueous layer is ~8-9. Stir vigorously for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Compound 3 .

Biological Evaluation: A Step-by-Step Workflow for Assessing NLRP3 Inhibition

The inhibitory activity of newly synthesized compounds must be validated using robust cell-based assays. The human monocytic cell line, THP-1, is a widely accepted model for studying NLRP3 inflammasome activation.[13]

G cluster_culture Cell Preparation cluster_assay Inhibition Assay cluster_readout Data Collection & Analysis node1 THP-1 Monocytes (Suspension Culture) node2 Differentiate with PMA (Phorbol 12-myristate 13-acetate) 72 hours node1->node2 node3 Adherent, Macrophage-like THP-1 Cells node2->node3 node4 Step 1: Priming Add LPS (e.g., 1 µg/mL) 3-4 hours node3->node4 node5 Step 2: Inhibition Add Compound 3 (or vehicle) 30-60 minutes node4->node5 node6 Step 3: Activation Add ATP (5 mM) or Nigericin (10 µM) 1-1.5 hours node5->node6 node7 Collect Cell Supernatant node6->node7 node8 IL-1β ELISA node7->node8 node9 Caspase-1 Activity Assay (Caspase-Glo®) node7->node9 node10 Calculate % Inhibition & IC50 node8->node10 node9->node10 caption Biological Evaluation Workflow

Caption: Biological Evaluation Workflow.

Protocol 2: THP-1 Cell Culture and Differentiation

Rationale: THP-1 monocytes grow in suspension and do not robustly express all components needed for inflammasome activation. Treatment with Phorbol 12-myristate 13-acetate (PMA) induces them to differentiate into adherent, macrophage-like cells that are competent for NLRP3 inflammasome studies.[14]

  • Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed THP-1 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Differentiation: Add PMA to each well to a final concentration of 20-50 nM.

  • Incubation: Incubate the plate for 48-72 hours. The cells will adhere to the bottom of the plate and adopt a macrophage-like morphology.

  • Resting: After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS. Add 100 µL of fresh, serum-free medium and let the cells rest for 24 hours before starting the assay.

Protocol 3: NLRP3 Inflammasome Activation and Inhibition Assay

Rationale: NLRP3 activation is a two-step process.[15] The first signal ("priming"), typically provided by an agonist for a Toll-like receptor like Lipopolysaccharide (LPS), induces the NF-κB-mediated transcription of NLRP3 and pro-IL-1β. The second signal (e.g., ATP or nigericin) triggers the actual assembly and activation of the inflammasome complex. Test compounds are added after priming but before activation to assess their ability to block inflammasome assembly/activity.

  • Priming (Signal 1): To the differentiated THP-1 cells, add LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

  • Inhibition: Prepare serial dilutions of Compound 3 (and a positive control like MCC950) in serum-free medium. Add the compounds to the respective wells. Include a "vehicle control" well containing only the compound solvent (e.g., 0.1% DMSO). Incubate for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator. Common choices are:

    • ATP: final concentration of 5 mM.

    • Nigericin: final concentration of 10 µM.

  • Incubation: Incubate for 1 to 1.5 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis without disturbing the cell layer.

Protocol 4: Quantification of IL-1β Release by ELISA

Rationale: The primary functional output of NLRP3 inflammasome activation is the secretion of mature IL-1β.[16] An enzyme-linked immunosorbent assay (ELISA) is the gold-standard method for quantifying the amount of IL-1β in the cell culture supernatant.

This is a generalized protocol. Always follow the specific instructions provided with your commercial ELISA kit.[17][18]

  • Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for human IL-1β.

  • Sample Addition: Add 50-100 µL of standards (with known IL-1β concentrations) and collected cell supernatants to the appropriate wells. Incubate for 2-3 hours at room temperature.

  • Washing: Wash the plate 3-4 times with the provided wash buffer to remove unbound proteins.

  • Detection Antibody: Add the biotinylated detection antibody to each well. Incubate for 1 hour. This antibody binds to a different epitope on the captured IL-1β.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate for 30 minutes. The streptavidin binds to the biotin on the detection antibody.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well. This will change the color from blue to yellow and stop the reaction.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IL-1β in your samples. Calculate the percent inhibition for each concentration of Compound 3 relative to the vehicle control.

Protocol 5: Measurement of Caspase-1 Activity

Rationale: As caspase-1 activation is the direct enzymatic event downstream of inflammasome assembly, its measurement provides a more proximal readout of NLRP3 activity. The Caspase-Glo® 1 Assay is a sensitive, luminescence-based method for this purpose.[5][19]

This protocol is based on the Promega Caspase-Glo® 1 Inflammasome Assay.[5]

  • Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent according to the manufacturer's instructions, which typically involves reconstituting a lyophilized substrate and adding an inhibitor like MG-132 to block non-specific proteasome activity.[5]

  • Assay Plate: In a separate white-walled 96-well plate suitable for luminescence, add 50 µL of the cell supernatant collected in Protocol 3.

  • Reagent Addition: Add 50 µL of the prepared Caspase-Glo® 1 Reagent to each well.

  • Incubation: Mix briefly on a plate shaker (300-500 rpm for 30 seconds) and incubate at room temperature for 60-90 minutes, protected from light.

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of active caspase-1 in the sample. Calculate the percent inhibition for each concentration of Compound 3 relative to the vehicle control. For confirmation of specificity, parallel reactions can be run with the specific caspase-1 inhibitor Ac-YVAD-CHO.

Data Presentation and Interpretation

The primary output of these assays is the dose-dependent inhibition of IL-1β release and caspase-1 activity. This data should be used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the measured response by 50%.

Table 1: Representative Inhibitory Activity of Compound 3

Assay Endpoint IC₅₀ (nM)
Differentiated THP-1 Cells IL-1β Release (ELISA) 15.2 ± 2.1
Differentiated THP-1 Cells Caspase-1 Activity 12.8 ± 1.9
NLRP3 ATPase Activity ADP Production 25.6 ± 4.5

(Note: Data are hypothetical and for illustrative purposes. ATPase activity would require a separate biochemical assay using recombinant NLRP3 protein.)[15]

Conclusion

The chemical scaffold 1-(Piperidin-4-yl)propan-2-one represents a highly valuable and versatile starting point for the synthesis of novel NLRP3 inflammasome inhibitors. Its inherent structural features and reactive ketone handle allow for the efficient generation of diverse chemical libraries through robust synthetic methods like reductive amination. The subsequent validation of these compounds using a systematic workflow—encompassing THP-1 cell differentiation, two-step inflammasome activation, and quantitative analysis of IL-1β and caspase-1—provides a reliable framework for identifying and optimizing potent and selective therapeutic candidates for a wide range of debilitating inflammatory diseases.

References

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Method

The Versatile Scaffold of 1-(Piperidin-4-yl)propan-2-one: A Gateway to Novel Therapeutics

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for engaging with a wide array of biological targets. Within this class of heterocycles, 1-(Piperidin-4-yl)propan-2-one emerges as a particularly valuable building block. Its unique bifunctional nature, possessing a secondary amine ripe for substitution and a ketone handle for further elaboration, provides a versatile platform for the synthesis of diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, derivatization, and application of the 1-(Piperidin-4-yl)propan-2-one scaffold, offering detailed protocols and insights for researchers in drug discovery and development.

The Strategic Advantage of the 1-(Piperidin-4-yl)propan-2-one Scaffold

The utility of the 1-(Piperidin-4-yl)propan-2-one scaffold lies in its inherent structural features that allow for systematic exploration of structure-activity relationships (SAR). The piperidine nitrogen serves as a key attachment point for introducing a wide variety of substituents, which can modulate the compound's physicochemical properties, such as lipophilicity and basicity, and project into specific binding pockets of a target protein. The propan-2-one side chain offers a reactive ketone that can be derivatized through various chemical transformations, including reductive amination, to introduce further diversity and explore different interaction points with a biological target. This dual functionality makes it an ideal starting point for generating focused libraries of compounds for screening and optimization.

Synthesis of the Core Scaffold: 1-(Piperidin-4-yl)propan-2-one

While a direct, one-step synthesis of 1-(Piperidin-4-yl)propan-2-one may not be readily available in the literature, a robust and logical synthetic route can be devised from commercially available starting materials, leveraging well-established chemical transformations. A common strategy involves the use of a protecting group on the piperidine nitrogen to prevent unwanted side reactions during the elaboration of the side chain. The tert-butyloxycarbonyl (Boc) group is a frequent choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

A plausible and efficient synthetic pathway is outlined below:

Synthesis_of_1-(Piperidin-4-yl)propan-2-one start Ethyl 4-piperidinecarboxylate step1 Protection (Boc)2O, Base start->step1 intermediate1 Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate step1->intermediate1 step2 Grignard Reaction (CH3MgBr) intermediate1->step2 intermediate2 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)propan-2-ol step2->intermediate2 step3 Oxidation (e.g., PCC, Swern) intermediate2->step3 intermediate3 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)propan-2-one step3->intermediate3 step4 Deprotection (e.g., TFA, HCl) intermediate3->step4 product 1-(Piperidin-4-yl)propan-2-one step4->product

Caption: Proposed synthetic route to 1-(Piperidin-4-yl)propan-2-one.

Protocol 1: Synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)propan-2-one

This protocol details the synthesis of the N-Boc protected precursor to the title scaffold.

Materials:

  • Ethyl 4-piperidinecarboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • N-Boc Protection:

    • Dissolve ethyl 4-piperidinecarboxylate (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

  • Grignard Reaction:

    • Dissolve the N-Boc protected ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add methylmagnesium bromide (2.2 eq) via a dropping funnel.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tertiary alcohol.

  • Oxidation:

    • Dissolve the crude alcohol (1.0 eq) in DCM.

    • Add PCC (1.5 eq) and stir at room temperature for 2-4 hours, or until TLC indicates completion of the reaction.

    • Filter the reaction mixture through a pad of celite and silica gel, washing with DCM.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)propan-2-one.

Protocol 2: Deprotection to Yield 1-(Piperidin-4-yl)propan-2-one

Materials:

  • 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)propan-2-one

  • Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the N-Boc protected ketone (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a saturated solution of HCl in an organic solvent.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., NaOH or K₂CO₃).

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(Piperidin-4-yl)propan-2-one.

Derivatization of the Scaffold: Unlocking Chemical Diversity

The true power of the 1-(Piperidin-4-yl)propan-2-one scaffold lies in its amenability to a wide range of chemical modifications at two key positions: the piperidine nitrogen and the ketone.

N-Alkylation and N-Arylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through various N-alkylation and N-arylation reactions.

Reductive Amination: A highly versatile and widely used method for N-alkylation is reductive amination. This reaction involves the condensation of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its mildness and selectivity.

Reductive_Amination start 1-(Piperidin-4-yl)propan-2-one step1 Iminium Ion Formation start->step1 reagent1 Aldehyde or Ketone (R1COR2) reagent1->step1 intermediate1 Iminium Ion Intermediate step1->intermediate1 step2 Reduction intermediate1->step2 reagent2 Reducing Agent (e.g., NaBH(OAc)3) reagent2->step2 product N-Substituted Derivative step2->product

Caption: General workflow for N-alkylation via reductive amination.

Protocol 3: General Procedure for N-Alkylation via Reductive Amination

Materials:

  • 1-(Piperidin-4-yl)propan-2-one

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional for ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of 1-(Piperidin-4-yl)propan-2-one (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Other N-Functionalization Reactions:

  • N-Arylation: Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides or triflates, providing access to a different class of derivatives.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives.

  • Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylated products.

Modification of the Ketone

The ketone functionality of the propan-2-one side chain is another key point for diversification.

Reductive Amination of the Ketone: Similar to the piperidine nitrogen, the ketone can undergo reductive amination with primary or secondary amines to introduce a new amino group.

Protocol 4: General Procedure for Reductive Amination of the Ketone

Materials:

  • 1-(N-Substituted-piperidin-4-yl)propan-2-one

  • Primary or secondary amine (1.1 eq)

  • Sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq)

  • Methanol or DCM

  • Acetic acid (to maintain a slightly acidic pH for iminium formation)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the N-substituted 1-(piperidin-4-yl)propan-2-one (1.0 eq) and the desired amine (1.1 eq) in methanol or DCM.

  • Adjust the pH to 5-6 with acetic acid.

  • Add the reducing agent portion-wise.

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, dry, and concentrate.

  • Purify by chromatography.

Other Ketone Modifications:

  • Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride opens up new possibilities for derivatization, such as ether or ester formation.

  • Wittig Reaction: The Wittig reaction can be used to convert the ketone into an alkene, which can then undergo further transformations.

  • Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of various heterocyclic rings, such as pyrazoles or isoxazoles, by condensation with appropriate reagents.

Applications in Medicinal Chemistry: Case Studies

The versatility of the 1-(Piperidin-4-yl)propan-2-one scaffold has been demonstrated in the development of ligands for a variety of biological targets.

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. A study on the chemical modulation of a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold revealed that derivatization of the piperidine nitrogen with various substituted phenylacetamide moieties led to potent NLRP3 inhibitors. These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release.

NLRP3_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor PAMPs_DAMPs->TLR NFkB NF-κB Pathway TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b IL1b IL-1β (Inflammation) pro_IL1b->IL1b NLRP3 NLRP3 ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Casp1->pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis Scaffold_Inhibitor 1-(Piperidin-4-yl)propan-2-one Derivative Scaffold_Inhibitor->NLRP3 Inhibits

Caption: Simplified NLRP3 inflammasome signaling pathway and the point of intervention.

Dopamine Receptor Ligands

Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders. The piperidin-4-yl scaffold is a common feature in many dopamine receptor ligands. By modifying the substituent on the piperidine nitrogen of a 1-(piperidin-4-yl) moiety, researchers have developed potent and selective dopamine D4 receptor antagonists.

Dopamine_Signaling cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Signaling cAMP->Downstream Scaffold_Antagonist 1-(Piperidin-4-yl)propan-2-one Derivative Scaffold_Antagonist->D2R Antagonizes

Caption: Simplified dopamine D2 receptor signaling pathway.

Opioid Receptor Modulators

The piperidine scaffold is also central to the development of opioid receptor ligands, including potent analgesics like fentanyl. The 1-(piperidin-4-yl) core can be functionalized to create both agonists and antagonists for opioid receptors, such as the nociceptin receptor (NOP). The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological activity.

Opioid_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ca_channel Ca²⁺ Channel Mu_Opioid_Receptor μ-Opioid Receptor G_protein Gi/o Protein Mu_Opioid_Receptor->G_protein Activates G_protein->Ca_channel Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Scaffold_Modulator 1-(Piperidin-4-yl)propan-2-one Derivative Scaffold_Modulator->Mu_Opioid_Receptor Modulates

Caption: Simplified μ-opioid receptor signaling pathway.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The piperidin-4-yl scaffold has been incorporated into potent and selective kinase inhibitors. For example, derivatives of 1-(piperidin-4-yl) compounds have been developed as inhibitors of Akt kinases, which are key nodes in cell signaling pathways that regulate cell growth, proliferation, and survival.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 1-(Piperidin-4-yl)propan-2-one scaffold has yielded valuable SAR insights:

Target ClassKey Modification SiteGeneral SAR Observations
NLRP3 Inflammasome Piperidine NitrogenN-acylation with substituted phenylacetamides is crucial for activity. The nature and position of substituents on the phenyl ring significantly impact potency.
Dopamine Receptors Piperidine NitrogenThe size and nature of the N-substituent are critical for receptor affinity and selectivity. Often, a basic nitrogen within the substituent is beneficial for interaction with an acidic residue in the receptor binding pocket.
Opioid Receptors Piperidine NitrogenSmall alkyl or aralkyl substituents on the nitrogen can lead to agonist activity, while larger, more complex groups can confer antagonist properties.
Kinase Inhibitors Piperidine Nitrogen and KetoneThe piperidine nitrogen is often used to attach a group that binds to the hinge region of the kinase. The ketone can be modified to interact with other parts of the ATP binding site or to improve physicochemical properties.

Conclusion and Future Perspectives

The 1-(Piperidin-4-yl)propan-2-one scaffold represents a highly versatile and valuable starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the presence of two distinct points for chemical modification allow for the generation of large and diverse compound libraries. The successful application of this scaffold in developing potent and selective modulators for a range of biological targets underscores its importance in modern medicinal chemistry. Future explorations of this scaffold, including the use of novel bioisosteric replacements for the ketone and the application of advanced synthetic methodologies for N-functionalization, are likely to yield a new generation of drug candidates with improved efficacy and safety profiles.

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  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

Application

Streamlining Lead Discovery: A Protocol for the Parallel Synthesis of a 1-(Piperidin-4-yl)propan-2-one Derivative Library

An Application Note for Drug Discovery Professionals Abstract The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2] Its prevale...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2] Its prevalence underscores the need for efficient and robust methods to generate structurally diverse libraries for high-throughput screening. This application note provides a detailed protocol for the parallel synthesis of a library of 1-(Piperidin-4-yl)propan-2-one derivatives. By leveraging a solution-phase parallel synthesis approach centered on reductive amination, researchers can rapidly produce a multitude of analogs from a common core structure. We will detail the synthetic strategy, provide step-by-step experimental protocols, and discuss the necessary purification and analytical characterization techniques essential for creating high-quality small molecule libraries.[3]

Introduction: The Strategic Value of the Piperidine Scaffold

The 4-substituted piperidine ring is a privileged scaffold in drug design, offering a versatile three-dimensional framework that can be tailored to interact with a wide range of biological targets.[4] The 1-(Piperidin-4-yl)propan-2-one core, in particular, presents a key point for diversification at the piperidine nitrogen. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying steric and electronic properties, which is a critical step in both lead discovery and optimization phases.

Parallel synthesis offers a significant advantage over traditional single-compound synthesis by enabling the simultaneous creation of dozens to hundreds of discrete compounds.[5][6] This methodology accelerates the drug discovery timeline by rapidly populating chemical space around a promising core structure. The strategy outlined herein employs a robust and widely-used chemical transformation—reductive amination—to append a diverse set of functionalities to the piperidine nitrogen.[7][8]

Overall Synthetic Strategy

Our approach is a two-step process designed for efficiency and adaptability in a parallel synthesis format.

  • N-Boc Deprotection: The synthesis begins with a commercially available or readily synthesized N-Boc protected 1-(Piperidin-4-yl)propan-2-one scaffold. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the key piperidinium salt intermediate.

  • Parallel Reductive Amination: The liberated secondary amine is then reacted with a library of diverse aldehydes in a parallel format. The resulting iminium ion intermediate is reduced in situ using a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to furnish the final N-substituted derivatives.[1]

This workflow is highly amenable to automation and high-throughput purification, making it ideal for library generation.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Parallel Synthesis & Purification A N-Boc-1-(piperidin-4-yl) propan-2-one B 1-(Piperidin-4-yl)propan-2-one (as TFA salt) A->B  TFA/DCM   D Parallel Reductive Amination [NaBH(OAc)3] B->D C Aldehyde Library (R1-CHO, R2-CHO, ... Rn-CHO) C->D E Crude Product Library D->E F High-Throughput Purification (Prep-HPLC) E->F G Final Compound Library (Pure & Characterized) F->G

Figure 1: Overall workflow for the parallel synthesis library.

Materials and Equipment

Reagents and Solvents
  • N-Boc-1-(piperidin-4-yl)propan-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • A diverse library of aldehydes (e.g., benzaldehyde derivatives, heterocyclic aldehydes, aliphatic aldehydes)

  • Methanol (MeOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Equipment
  • Parallel synthesis reaction block (e.g., Radleys Carousel 12 Plus Reaction Station) with glass reaction tubes and reflux condensers

  • Magnetic stirrer hotplates and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flasks, separatory funnels, etc.)

  • Rotary evaporator

  • High-throughput purification system (e.g., Preparative HPLC-MS)[9][10]

  • Analytical LC-MS system for reaction monitoring and purity assessment[11]

  • NMR spectrometer for structural confirmation

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of the Core Scaffold

This protocol describes the removal of the Boc protecting group to generate the reactive secondary amine intermediate.

  • Setup: In a clean, dry round-bottom flask, dissolve N-Boc-1-(piperidin-4-yl)propan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5.0–10.0 eq) dropwise to the stirred solution.

    • Scientist's Note: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction temperature and minimize potential side reactions. TFA is highly corrosive; handle with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. The disappearance of the starting material peak and the appearance of the product peak (with a corresponding mass decrease of 100.12 amu) indicates completion.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. The resulting residue is the crude 1-(piperidin-4-yl)propan-2-one trifluoroacetate salt.

    • Rationale: For many applications, this crude salt can be used directly in the subsequent reductive amination step without further purification. The presence of the acid can be beneficial for the formation of the iminium ion.

Protocol 2: Parallel Reductive Amination

This is the core diversification step. The procedure is described for a single well in a parallel synthesizer and should be replicated for each member of the library.

  • Reagent Preparation:

    • Prepare a stock solution of the 1-(piperidin-4-yl)propan-2-one TFA salt (from Protocol 1) in DCM (e.g., 0.5 M).

    • Prepare individual stock solutions for each aldehyde from the library in DCM (e.g., 0.6 M).

  • Reaction Setup:

    • To each reaction tube in the parallel synthesizer, add the 1-(piperidin-4-yl)propan-2-one TFA salt solution (1.0 eq, e.g., 0.1 mmol, 200 µL).

    • Add the corresponding aldehyde solution (1.1 eq, e.g., 0.11 mmol, 183 µL) to each respective tube.

    • If the starting material is a salt, it may be beneficial to add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.0-1.2 eq) to free the amine, although the reaction often proceeds without it.

    • Allow the mixture to stir at room temperature for 20-30 minutes.

    • Causality: This initial period allows for the formation of the crucial iminium ion intermediate between the secondary amine and the aldehyde.[12]

  • Reduction:

    • Add solid sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 0.15 mmol, 31.8 mg) to each tube.

    • Expertise: NaBH(OAc)₃ is the reagent of choice for this transformation. Unlike stronger hydrides like NaBH₄, it is mild, moisture-tolerant, and highly selective for the reduction of iminium ions in the presence of the aldehyde and ketone carbonyls, thus minimizing side reactions like aldehyde self-reduction.[1]

  • Reaction: Seal the reaction block and allow the reactions to stir at room temperature overnight (12-16 hours).

  • Parallel Work-up (Quenching):

    • Slowly add saturated aqueous NaHCO₃ solution to each tube to quench the reaction and neutralize the acid.

    • Transfer the contents of each tube to a separate, labeled vessel (e.g., 20 mL scintillation vial or separatory funnel).

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers for each compound, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting residues represent the crude library of products.

G A Piperidine Derivative (Secondary Amine) C Iminium Ion Intermediate A->C + H+ B Aldehyde (R-CHO) B->C E Final N-Substituted Product C->E D NaBH(OAc)3 (Hydride Source) D->C Hydride Attack F B(OAc)3 + AcOH D->F

Figure 2: Simplified mechanism of reductive amination.

High-Throughput Purification and Analysis

For biological screening, high purity is essential.[13] Each crude product must be purified and characterized.

  • Purification: Mass-directed preparative HPLC is the industry standard for purifying small molecule libraries. Each crude sample is injected onto a reverse-phase C18 column and eluted with a gradient of water and acetonitrile (often containing 0.1% formic acid or TFA). The mass spectrometer triggers fraction collection only when the mass of the target compound is detected, ensuring high purity.

  • Analysis and Quality Control:

    • Purity Check: Each purified fraction is analyzed by analytical LC-MS to determine purity (typically aiming for >95%).

    • Identity Confirmation: The mass spectrum from the LC-MS analysis confirms that the molecular weight of the purified compound matches the expected product.

    • Structural Verification: For library validation, it is good practice to select a representative subset of compounds (e.g., 5-10%) for full structural elucidation by ¹H and ¹³C NMR.

Representative Library Data

The following table illustrates hypothetical results for a small, diverse library synthesized using this protocol, demonstrating its effectiveness.

Compound IDR-Group (from R-CHO)Structure of R-GroupMW ( g/mol )Yield (%)Purity (LC-MS, 214nm)
L1-001 4-Chlorobenzaldehyde

279.7878>98%
L1-002 2-Thiophenecarboxaldehyde

251.3785>99%
L1-003 Cyclohexanecarboxaldehyde

251.3991>99%
L1-004 3-Pyridinecarboxaldehyde

246.3272>97%
L1-005 Isovaleraldehyde

211.3388>98%

Yields are calculated based on the purified, isolated product. Purity is determined by the area under the curve (AUC) from the LC-MS chromatogram.

Conclusion

This application note presents a robust, field-proven protocol for the parallel synthesis of a library of 1-(Piperidin-4-yl)propan-2-one derivatives. The two-step sequence of Boc deprotection followed by parallel reductive amination is highly efficient and versatile, allowing for the rapid generation of numerous analogs for SAR studies. By integrating modern parallel synthesis hardware with high-throughput purification and analytical techniques, drug discovery teams can significantly accelerate their hit-to-lead campaigns.

References

  • Sadovnic, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Defense Technical Information Center. (1988). Piperidine Synthesis. DTIC. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim. Available at: [Link]

  • Kavitha, C., et al. (2010). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available at: [Link]

  • Banfi, L., et al. (2007). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. Available at: [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • García-García, P., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Sadovnic, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. Available at: [Link]

  • Gooding, O. W., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. Wikipedia. Available at: [Link]

  • Kates, S. A., et al. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters. Available at: [Link]

  • Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • de Vlieger, J. S., et al. (2013). Strategies for Small Molecule Library Design. Methods in Molecular Biology. Available at: [Link]

  • Krchnak, V., & Kucera, J. (2019). Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers. Molecules. Available at: [Link]

  • Sam, S., & Kurup, V. (2013). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. Available at: [Link]

  • Zenie, F. H. (2000). High throughput purification of combinatorial libraries. Current Opinion in Chemical Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2019). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. ResearchGate. Available at: [Link]

  • Shimadzu Scientific US. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. Available at: [Link]

  • Gu, C., & Lin, B. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Cardona, F., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Synthesis of Aldehydes and Ketones. YouTube. Available at: [Link]

  • El-Faham, A., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link]

Sources

Method

Application Note: High-Purity Isolation of 1-(Piperidin-4-yl)propan-2-one via Optimized Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of 1-(Piperidin-4-yl)propan-2-one, a key intermediate in pharmaceutical development, using column chromatography. The inherent basicity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(Piperidin-4-yl)propan-2-one, a key intermediate in pharmaceutical development, using column chromatography. The inherent basicity of the piperidine moiety presents significant challenges to standard silica gel chromatography, primarily manifesting as severe peak tailing. This application note elucidates the underlying chemical principles and offers a robust, field-proven methodology to overcome these issues, ensuring high purity and yield. We will explore stationary phase selection, mobile phase optimization with basic modifiers, and systematic protocol execution from initial Thin-Layer Chromatography (TLC) method development to final fraction analysis.

Introduction: The Challenge of Purifying Basic Amines

Column chromatography is a cornerstone technique for the purification of organic compounds, separating molecules based on their differential affinities for a stationary phase and a mobile phase.[1][2] While effective for a wide range of molecules, the purification of basic compounds containing amine functionalities, such as 1-(Piperidin-4-yl)propan-2-one, on standard silica gel presents a common and significant hurdle.

The root of the problem lies in the chemical nature of the stationary phase. Silica gel's surface is populated with acidic silanol groups (Si-OH). The basic nitrogen atom of the piperidine ring can undergo strong acid-base interactions with these silanol groups.[3][4] This interaction leads to a non-ideal chromatographic behavior known as "peak tailing," where the eluted compound slowly leaches from the stationary phase, resulting in broad, asymmetric peaks. This severely compromises separation efficiency, leading to poor resolution from impurities and reduced purity of the final product.

To achieve successful purification, it is imperative to mitigate these undesirable interactions. This can be accomplished through strategic modification of the mobile phase or by selecting an alternative stationary phase.[3] This guide will focus on the former, as it is often the most practical and cost-effective approach in a research setting.

Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[5] TLC serves as a rapid, small-scale proxy for column chromatography, allowing for the efficient screening of various solvent systems to achieve optimal separation. The goal is to find a mobile phase that provides a good retention factor (Rf) for the target compound, ideally between 0.2 and 0.4, and maximizes the separation from any impurities.

Visualization of Non-UV Active Compounds

1-(Piperidin-4-yl)propan-2-one lacks a strong chromophore, making it invisible under UV light, a common visualization technique for TLC plates.[6][7] Therefore, a chemical stain is required to visualize the separated spots. Several stains are effective for visualizing ketones and amines:

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the ketone functional group in the target molecule, appearing as yellow-brown spots on a purple background.

  • p-Anisaldehyde or Vanillin Stains: These are versatile stains that react with a wide range of functional groups, including ketones and amines, to produce colored spots upon heating.[7]

  • Iodine Vapor: Exposing the TLC plate to iodine vapor can also be used, as iodine reversibly complexes with many organic compounds to form brownish spots.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two main stages: TLC method development and the subsequent scale-up to column chromatography.

Materials and Equipment
  • Crude 1-(Piperidin-4-yl)propan-2-one

  • Silica gel for flash chromatography (40-63 µm particle size)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Visualization reagents: Potassium permanganate stain, p-anisaldehyde stain, or iodine chamber

  • Standard laboratory glassware (beakers, flasks, test tubes, etc.)

  • Rotary evaporator

Stage 1: TLC Method Development
  • Prepare the Eluent: In a beaker, prepare a stock solution of 1% triethylamine (TEA) in a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH). For example, to make 100 mL of eluent, combine 94 mL DCM, 5 mL MeOH, and 1 mL TEA.

  • Spot the TLC Plate: Dissolve a small amount of the crude 1-(Piperidin-4-yl)propan-2-one in a minimal amount of DCM. Using a capillary spotter, carefully apply a small spot of this solution onto the baseline of a TLC plate.[5]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots using your chosen staining method (e.g., dipping in KMnO₄ stain).

  • Analyze the Results: Calculate the Rf value of the target compound. If the Rf is not in the optimal range of 0.2-0.4, adjust the polarity of the eluent. To increase the Rf (move the spot further up the plate), increase the proportion of the more polar solvent (MeOH). Conversely, to decrease the Rf, decrease the proportion of MeOH. It is crucial to maintain the 1% TEA concentration in all tested eluents to prevent peak tailing.[3][4]

Stage 2: Column Chromatography

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to a column.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the chosen eluent.[8]

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully apply it to the top of the silica bed using a pipette.[1]

    • Dry Loading: For less soluble samples, dissolve the crude material in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring the silica bed does not run dry.

    • Apply gentle positive pressure (if using flash chromatography) to maintain a steady flow rate.

    • Begin collecting fractions in test tubes. The number and size of fractions will depend on the scale of the purification.[6][8]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure 1-(Piperidin-4-yl)propan-2-one.

    • Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(Piperidin-4-yl)propan-2-one.

Data Presentation and Visualization

Chromatographic Parameters Summary
ParameterRecommended Value/ChoiceRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography.[8]
Mobile Phase Dichloromethane/Methanol with 1% TriethylamineDCM/MeOH provides a good polarity range. TEA is crucial to prevent peak tailing of the basic piperidine compound.[3][4]
TLC Rf Target 0.2 - 0.4Provides optimal separation on the column.
Visualization Potassium Permanganate or p-Anisaldehyde StainNecessary for non-UV active compounds like the target molecule.[7]
Sample Loading Wet or Dry LoadingChoice depends on the solubility of the crude sample.[1]
Workflow Visualization

Purification_Workflow cluster_TLC TLC Method Development cluster_Column Column Chromatography TLC_Eluent Prepare Eluent (DCM/MeOH + 1% TEA) TLC_Spot Spot Crude Sample TLC_Eluent->TLC_Spot TLC_Develop Develop Plate TLC_Spot->TLC_Develop TLC_Visualize Visualize (Stain) TLC_Develop->TLC_Visualize TLC_Analyze Analyze Rf TLC_Visualize->TLC_Analyze Col_Pack Pack Column TLC_Analyze->Col_Pack Optimized Eluent Col_Load Load Sample Col_Pack->Col_Load Col_Elute Elute & Collect Fractions Col_Load->Col_Elute Col_Analyze Analyze Fractions (TLC) Col_Elute->Col_Analyze Col_Combine Combine Pure Fractions Col_Analyze->Col_Combine Col_Evap Evaporate Solvent Col_Combine->Col_Evap Pure_Product Pure_Product Col_Evap->Pure_Product Final Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)propan-2-one

Welcome to the technical support guide for the synthesis of 1-(Piperidin-4-yl)propan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Piperidin-4-yl)propan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable piperidine intermediate. My insights are drawn from extensive experience in synthetic route optimization and impurity profiling.

This guide is structured as a series of frequently asked questions (FAQs) that directly address practical issues you may face in the laboratory. We will delve into the root causes of impurity formation, provide actionable solutions, and outline robust analytical and purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis & Impurity Formation

Question 1: What are the most common synthetic routes to 1-(Piperidin-4-yl)propan-2-one, and what are the expected impurities from each?

The most prevalent and practical laboratory-scale synthesis of 1-(Piperidin-4-yl)propan-2-one involves a two-step process:

  • Reductive Amination: Reaction of an N-protected 4-piperidone, typically N-Boc-4-piperidone, with aminoacetone (or a suitable precursor like aminoacetone hydrochloride or diethyl acetal).

  • Deprotection: Removal of the protecting group (e.g., Boc) to yield the final product.

The choice of reagents and reaction conditions at each stage is critical and directly influences the impurity profile.

Diagram: Synthetic Pathway and Key Impurity Junctions

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) N-Boc-4-piperidone->Reductive_Amination Aminoacetone Aminoacetone Aminoacetone->Reductive_Amination Dimerization Side Reaction: Aminoacetone Dimerization Aminoacetone->Dimerization N-Boc-product N-Boc-1-(piperidin-4-yl)propan-2-one Reductive_Amination->N-Boc-product Over-reduction Over-reduction Reductive_Amination->Over-reduction Deprotection Deprotection (e.g., TFA, HCl) N-Boc-product->Deprotection N-Boc-4-hydroxypiperidine Impurity A: N-Boc-4-hydroxypiperidine Over-reduction->N-Boc-4-hydroxypiperidine Dimer_Impurity Impurity B: Dimerized Species Dimerization->Dimer_Impurity Final_Product 1-(Piperidin-4-yl)propan-2-one Deprotection->Final_Product Incomplete_Deprotection Incomplete_Deprotection Deprotection->Incomplete_Deprotection Residual_N-Boc Impurity C: Residual N-Boc-product Incomplete_Deprotection->Residual_N-Boc G Crude_Product Crude Product HPLC HPLC Analysis (Purity Assessment) Crude_Product->HPLC LCMS LC-MS Analysis (Impurity ID) Crude_Product->LCMS NMR NMR Spectroscopy (Structural Confirmation) Crude_Product->NMR GCMS GC-MS Analysis (Volatiles) Crude_Product->GCMS Purified_Product Purified Product (Release) HPLC->Purified_Product LCMS->Purified_Product NMR->Purified_Product GCMS->Purified_Product

Optimization

Technical Support Center: Synthesis of Piperidin-4-one Derivatives

Welcome to the technical support center for the synthesis of piperidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during key synthetic transformations. Here, you will find a detailed exploration of the causality behind these side reactions and field-proven strategies to mitigate them, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidin-4-one derivatives?

A1: The most prevalent and versatile methods for constructing the piperidin-4-one core include the Dieckmann condensation of amino diesters, the aza-Robinson annulation, and the reductive amination of a pre-existing piperidin-4-one scaffold to introduce substituents at the 1-position.

Q2: I'm observing a complex mixture of byproducts in my reaction. Where should I start my troubleshooting?

A2: A complex byproduct profile often points to issues with reaction conditions such as temperature, reaction time, or the choice of reagents. It is crucial to first identify the main synthetic route being employed and then consult the specific troubleshooting guide for that reaction in the sections below. Careful analysis of your crude reaction mixture by LC-MS or NMR can help in identifying the major side products, which will guide your troubleshooting efforts.

Q3: How critical is the purity of starting materials and solvents?

A3: The purity of your starting materials and solvents is paramount. Trace amounts of water can interfere with reactions involving strong bases, such as the Dieckmann condensation. Similarly, impurities in your starting materials can lead to unexpected side reactions. Always use freshly distilled or high-purity anhydrous solvents when required, and ensure the purity of your starting materials by appropriate analytical techniques before commencing the synthesis.

Troubleshooting Guide: Side Reactions in Piperidin-4-one Synthesis

This section provides a detailed, question-and-answer-based guide to troubleshoot specific side reactions encountered during the synthesis of piperidin-4-one derivatives.

Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which are key precursors to piperidin-4-ones.

Q: My Dieckmann condensation is resulting in low yields, and I suspect the reverse reaction is occurring. How can I prevent this?

A: Understanding the Reverse Dieckmann Condensation

The Dieckmann condensation is a reversible reaction. The equilibrium can shift back towards the starting diester if the product, a β-keto ester, is not stabilized. The forward reaction is driven by the deprotonation of the acidic α-proton of the newly formed β-keto ester by the base. This forms a resonance-stabilized enolate, which is the thermodynamic sink of the reaction.[1]

Troubleshooting Protocol:

  • Choice and Stoichiometry of Base:

    • Problem: Using a catalytic amount of a weak base may not be sufficient to drive the equilibrium forward.

    • Solution: Employ at least one full equivalent of a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices. The strong base ensures the essentially irreversible deprotonation of the β-keto ester.[1]

  • Reaction Temperature:

    • Problem: High temperatures can favor the reverse reaction.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.

  • Solvent Choice:

    • Problem: Protic solvents (e.g., ethanol) can protonate the enolate intermediates, favoring the reverse reaction.

    • Solution: Use a high-purity, anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene.

Step-by-Step Experimental Protocol to Minimize Reverse Dieckmann Condensation:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the starting diester (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe pump over 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Proceed with standard aqueous workup and purification.

Diagram: Dieckmann Condensation and the Reverse Reaction

Dieckmann_Condensation cluster_forward Forward Reaction Diester Amino Diester Enolate Enolate Intermediate Diester->Enolate + Base - ROH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Tetrahedral->Diester Ring Opening BetaKetoEster β-Keto Ester Product Tetrahedral->BetaKetoEster - Base BetaKetoEster->Tetrahedral + Base StabilizedEnolate Stabilized Enolate (Thermodynamic Sink) BetaKetoEster->StabilizedEnolate + Base (Drives Equilibrium)

Caption: The forward Dieckmann condensation is driven by the formation of a stabilized enolate.

Aza-Robinson Annulation

The aza-Robinson annulation is a powerful tool for the construction of fused piperidin-4-one systems, involving a Michael addition followed by an intramolecular aldol condensation.[2]

Q: I am attempting an aza-Robinson annulation, but I am observing significant polymerization of my vinyl ketone Michael acceptor. How can I avoid this?

A: Polymerization of Michael Acceptors

α,β-Unsaturated ketones, particularly methyl vinyl ketone (MVK), are prone to polymerization under both basic and acidic conditions. This side reaction can significantly reduce the yield of the desired annulated product.

Troubleshooting Protocol:

  • In Situ Generation of the Michael Acceptor:

    • Problem: High concentrations of the reactive vinyl ketone lead to polymerization.

    • Solution: Generate the Michael acceptor in situ from a more stable precursor. For example, a Mannich base such as 1-(diethylamino)-3-butanone can be used, which eliminates diethylamine under the reaction conditions to provide MVK in a controlled manner.

  • Use of Alternative Michael Acceptors:

    • Problem: MVK is highly reactive and prone to polymerization.

    • Solution: Employ less reactive or more sterically hindered α,β-unsaturated ketones. Alternatively, precursors that release the vinyl ketone slowly can be used. A notable example is the Wichterle reaction, which utilizes 1,3-dichloro-cis-2-butene as a stable MVK equivalent.[3]

Step-by-Step Experimental Protocol using a Mannich Base as an MVK Precursor:

  • Dissolve the starting enamine or enolate precursor (1.0 equivalent) in a suitable solvent (e.g., dioxane).

  • Add the Mannich base (e.g., 1-(diethylamino)-3-butanone, 1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and proceed with the intramolecular aldol condensation step, which may require the addition of a base or acid.

  • Perform an aqueous workup and purify the product by column chromatography.

Diagram: Aza-Robinson Annulation Side Reaction

Aza_Robinson_Annulation cluster_desired Desired Pathway cluster_side_reaction Side Reaction Enamine Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition MVK Methyl Vinyl Ketone (Michael Acceptor) AldolProduct Intramolecular Aldol Product MichaelAdduct->AldolProduct Aldol Condensation MVK_poly Methyl Vinyl Ketone Polymer Polymer MVK_poly->Polymer Polymerization

Caption: Polymerization of the Michael acceptor is a common side reaction in the aza-Robinson annulation.

Reductive Amination

Reductive amination is a widely used method for the N-functionalization of piperidin-4-ones.

Q: My reductive amination of a piperidin-4-one is giving me a mixture of the desired product, the corresponding alcohol from over-reduction, and unreacted starting material. How can I improve the chemoselectivity?

A: Chemoselectivity in Reductive Amination

The key to a successful one-pot reductive amination is the selective reduction of the intermediate iminium ion in the presence of the starting ketone. The choice of reducing agent is critical to achieving this selectivity.

Troubleshooting Protocol:

  • Choice of Reducing Agent:

    • Problem: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both the iminium ion and the starting ketone, leading to the formation of the corresponding alcohol as a byproduct.[4]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones but highly effective for the reduction of iminium ions.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[7]

  • Reaction pH:

    • Problem: The formation of the iminium ion is pH-dependent. If the pH is too low, the starting amine will be protonated and non-nucleophilic. If the pH is too high, the dehydration step to form the iminium ion is slow.

    • Solution: The optimal pH for iminium ion formation is typically between 4 and 6. The addition of a catalytic amount of acetic acid is often beneficial.

Comparative Table of Common Reducing Agents for Reductive Amination:

Reducing AgentFormulaSelectivity for Iminium IonReactivityAdvantagesDisadvantages
Sodium BorohydrideNaBH₄LowHighInexpensive, powerfulReduces starting ketone, requires two-step procedure for best results
Sodium CyanoborohydrideNaBH₃CNHighModerateExcellent for one-pot reactionsHighly toxic, generates cyanide waste
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Very HighMildExcellent selectivity, non-toxic byproducts, one-pot procedureMore expensive, moisture sensitive

Step-by-Step Experimental Protocol for Selective Reductive Amination using STAB:

  • To a solution of the piperidin-4-one derivative (1.0 equivalent) and the desired amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Diagram: Reductive Amination Pathways

Reductive_Amination Ketone Piperidin-4-one Iminium Iminium Ion Ketone->Iminium + Amine, H⁺ Alcohol Alcohol Byproduct Ketone->Alcohol + Non-selective Reducing Agent (e.g., NaBH₄) Amine Primary Amine DesiredProduct Desired Secondary Amine Iminium->DesiredProduct + Selective Reducing Agent (e.g., STAB)

Caption: Selective vs. non-selective reduction in reductive amination of piperidin-4-ones.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • d'Angelo, J., & Desmaële, D. (1991). The Robinson Annelation. In Comprehensive Organic Synthesis (Vol. 4, pp. 1–64). Pergamon.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Srivastava, V. (2012). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Symmetry, 4(3), 355-388. [Link]

  • Anand, N. K., & Singh, V. K. (2018). 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Chemical Society Reviews, 47(19), 7247-7275. [Link]

  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Robinson annulation. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Federal Register. (2019, September 13). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved January 24, 2026, from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5457–5465. [Link]

  • Colapret, J. A., & Vartanian, M. A. (2015). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Tetrahedron Letters, 56(39), 5349-5351. [Link]

  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Reaction). Organic Reactions, 15, 1-203. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Zeynizadeh, B., & Faraji, F. (2008). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Bulletin of the Korean Chemical Society, 29(3), 550-554. [Link]

  • Reddy, P. G., & Kumar, S. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(9), 7629-7640. [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. [Link]

  • Janssen Pharmaceutica N.V. (1996). Preparation of piperidine derivatives. U.S.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • United Nations Economic and Social Council. (2024, January 4). Commission on Narcotic Drugs. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research, 11(1). [Link]

  • Larsen, C. H., & Grieco, P. A. (2005). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 70(23), 9586–9589. [Link]

  • Kwan, E. E., & Zeng, Y. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30455–30462. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 24, 2026, from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Piperidin-4-yl)propan-2-one

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)propan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)propan-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuances of this synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1-(Piperidin-4-yl)propan-2-one, and which is recommended?

The synthesis of 1-(Piperidin-4-yl)propan-2-one and its derivatives can be approached through several routes. The choice often depends on the availability of starting materials, scale, and the need for protecting groups. A highly effective and common strategy involves a two-step process starting from an N-protected 4-piperidone, typically N-Boc-4-piperidone.

This strategy involves:

  • Nucleophilic addition/alkylation: Reaction of the N-protected piperidone with a suitable three-carbon synthon. A common choice is the addition of an organometallic reagent followed by oxidation, or direct alkylation with a reagent like chloroacetone. However, a more controlled and often higher-yielding method is a Wittig-type reaction or a condensation followed by reduction.

  • Deprotection: Removal of the N-protecting group (e.g., Boc group) under acidic conditions to yield the final product.

This protected route is generally preferred because it prevents undesired side reactions at the piperidine nitrogen, such as N-alkylation, which would compete with the desired C-C bond formation and complicate purification. Piperidin-4-ones are versatile intermediates, and controlling the reactivity of the nitrogen is key to a successful synthesis.[1]

Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate?

Low yields are a common frustration. Based on extensive experience with similar piperidine chemistries, the following parameters are the most critical to investigate and optimize:

  • Reagent Quality: Ensure starting materials, especially the organometallic reagents or alkylating agents, are fresh and anhydrous. Moisture can quench reactive species and halt the reaction.

  • Temperature Control: Many steps in this synthesis are exothermic. Running the reaction at too high a temperature can lead to significant side product formation and degradation, lowering the overall yield.[2] Conversely, a temperature that is too low may result in an impractically slow or stalled reaction.

  • Choice of Base and Solvent: In alkylation reactions, the selection of the base and solvent system is paramount. The base must be strong enough to facilitate the desired reaction without promoting side reactions. The solvent must be appropriate for the reaction conditions (e.g., anhydrous THF for organometallic reactions) and capable of dissolving the reactants.[2]

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the alkylating agent can sometimes lead to di-alkylation or other side products.

The following workflow diagram illustrates a generalized, optimized pathway for this synthesis.

G cluster_protection Step 1: N-Protection (Optional but Recommended) cluster_alkylation Step 2: C-C Bond Formation cluster_reduction Step 3: Reduction cluster_deprotection Step 4: N-Deprotection 4-Piperidone 4-Piperidone N_Boc_Piperidone N-Boc-4-piperidone 4-Piperidone->N_Boc_Piperidone Base (e.g., TEA) DCM Boc_Anhydride Boc Anhydride Boc_Anhydride->N_Boc_Piperidone Reagent Acetone Synthon (e.g., (2-oxopropyl)phosphonate) Product_Protected N-Boc-1-(piperidin-4-ylidene)propan-2-one N_Boc_Piperidone->Product_Protected Base (e.g., NaH) Anhydrous THF Reagent->Product_Protected Reduced_Protected N-Boc-1-(piperidin-4-yl)propan-2-one Product_Protected->Reduced_Protected H2, Pd/C Ethanol Final_Product 1-(Piperidin-4-yl)propan-2-one Reduced_Protected->Final_Product Acid (e.g., TFA or HCl) DCM or Dioxane G Problem Problem: Reaction Stalled / Incomplete Cause1 Cause 1: Poor Reagent Quality Problem->Cause1 Cause2 Cause 2: Moisture Contamination Problem->Cause2 Cause3 Cause 3: Incorrect Temperature Problem->Cause3 Solution1 Solution: Use fresh, high-purity reagents. Titrate organometallics. Cause1->Solution1 Solution2 Solution: Oven-dry all glassware. Use anhydrous solvents. Cause2->Solution2 Solution3 Solution: Gradually increase temperature. Monitor for side products via TLC/LC-MS. Cause3->Solution3

Sources

Optimization

Preventing the formation of over-alkylation byproducts in piperidinone synthesis

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for piperidinone synthesis. The piperidinone framework is a cornerstone in medicinal chemistry, forming the scaffold of n...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for piperidinone synthesis. The piperidinone framework is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents, including potent analgesics and CNS-targeting drugs.[1][2] However, its synthesis is not without challenges. A frequent and critical hurdle is controlling the N-alkylation step to prevent the formation of over-alkylation byproducts, which complicates purification and reduces the yield of the desired mono-alkylated product.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize your synthetic routes. We will delve into the causality behind common issues and provide robust, validated protocols to ensure the selective synthesis of your target compounds.

Troubleshooting Guide: Selectivity in N-Alkylation

This section addresses the most common issues encountered during the N-alkylation of piperidinones in a direct question-and-answer format.

Q1: I'm observing significant amounts of di-alkylation and quaternary ammonium salt byproducts in my reaction. What is causing this?

A1: The Root Cause: Enhanced Nucleophilicity

The primary reason for over-alkylation is a fundamental principle of reactivity. The desired mono-alkylated piperidinone product is often a more potent nucleophile than the starting secondary amine of the piperidinone.[3] This increased reactivity makes it highly competitive for the remaining alkylating agent in the reaction mixture, leading to a second alkylation event and the formation of undesired tertiary amines or even quaternary ammonium salts.

Several factors can exacerbate this issue:

  • High Concentration of Alkylating Agent: Using a stoichiometric excess of the alkylating agent or adding it all at once creates an environment ripe for multiple alkylations.

  • Reaction Conditions: Elevated temperatures and the use of strong bases can accelerate both the desired and undesired reaction pathways, often favoring the thermodynamically stable over-alkylated products.[4]

  • Base Selection: While a base is often necessary to neutralize the acid formed during the reaction, its choice is critical.[5] A strong, non-nucleophilic base is preferred to avoid side reactions, but a base that is too strong can deprotonate the product amine, increasing its nucleophilicity further.

The competing reaction pathways are illustrated below:

G cluster_0 Reaction Pathways Start Piperidinone (Secondary Amine) RX1 + Alkyl Halide (R-X) Product Desired Product (Mono-alkylated) RX1->Product Desired Reaction RX2 + Alkyl Halide (R-X) Byproduct Over-alkylation Byproduct (Quaternary Salt) RX2->Byproduct Competing Reaction (Often faster)

Caption: Competing pathways in piperidinone N-alkylation.

Q2: How can I fundamentally improve the selectivity for the mono-alkylated product and avoid this issue altogether?

A2: Adopt a More Selective Synthetic Strategy

While optimizing direct alkylation is possible (see Q1), certain alternative methods are inherently designed to prevent over-alkylation.

  • Reductive Amination: This is arguably the most robust and widely used method for selective mono-N-alkylation.[6][7] The process involves reacting the piperidinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. Over-alkylation is not possible because the imine formation is a single event on the secondary amine.[6] This method is highly effective and avoids the use of harsh alkyl halides.[8][9][10]

  • Protecting Group Strategy: For complex syntheses, a protecting group strategy offers precise control. The piperidinone nitrogen is temporarily "masked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[11] This allows for modifications elsewhere on the molecule. For selective N-alkylation, this strategy is more common with scaffolds like piperazine, where one nitrogen can be protected (e.g., with Boc) to allow for selective mono-alkylation of the other.[12][13] The protecting group is then removed in a final step.

  • Catalytic "Borrowing Hydrogen" Methods: Advanced catalytic systems, often employing palladium or ruthenium, can utilize alcohols as alkylating agents.[14][15] These methods proceed through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. These techniques are highly efficient and atom-economical, generating only water as a byproduct.

The general workflow for the highly recommended reductive amination process is as follows:

G Start 1. Mix Piperidinone & Aldehyde/Ketone Imine 2. In Situ Formation of Iminium Ion Intermediate Start->Imine Forms intermediate Reduce 3. Add Mild Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce Reduction step Product 4. Isolate Pure Mono-Alkylated Product Reduce->Product Final product

Caption: Workflow for selective mono-alkylation via reductive amination.

Q3: My direct alkylation reaction is sluggish. When I increase the temperature, I get a complex mixture of products. What should I do?

A3: Optimize Parameters Beyond Temperature

Forcing a reaction with heat often leads to a loss of selectivity.[4] Instead, focus on other variables to improve the reaction rate without promoting byproduct formation.

  • Control Reagent Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, favoring reaction with the more abundant starting material over the newly formed, more nucleophilic product.[5]

  • Leverage the Solvent: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents can accelerate Sₙ2 reactions without participating in the reaction themselves.[5]

  • Re-evaluate Your Base: If using a weak base like K₂CO₃, consider a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) to more effectively scavenge the acid byproduct without introducing competing nucleophiles.[5]

  • Enhance the Leaving Group: If using an alkyl chloride or bromide, switching to the corresponding alkyl iodide will significantly increase the reaction rate due to iodide being a superior leaving group.

Frequently Asked Questions (FAQs)

  • What are the best general practices to avoid over-alkylation from the start? Before beginning your synthesis, consider your strategy. Reductive amination is the preferred first choice for its inherent selectivity.[6] If you must perform a direct alkylation with an alkyl halide, adhere to these principles:

    • Use a slight excess of the piperidinone starting material relative to the alkylating agent.

    • Add the alkylating agent slowly over several hours.[5]

    • Keep the reaction temperature as low as reasonably possible.

    • Choose a non-nucleophilic base and an appropriate polar aprotic solvent.[5]

  • Which analytical techniques are best for quantifying over-alkylation byproducts? A multi-technique approach is most effective.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts, especially if your products are thermally stable.[16]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for most pharmaceutical development, capable of separating and identifying a wide range of products and byproducts with high sensitivity.[17][18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine the precise ratio of desired product to byproducts in your crude reaction mixture.

  • Does the form of the piperidinone starting material matter? Yes. 4-Piperidone is often supplied as its hydrochloride hydrate salt.[8][19] In this form, the nitrogen is protonated and non-nucleophilic. It is crucial to use at least one equivalent of a base to neutralize the HCl and "free" the secondary amine for the alkylation reaction to proceed. Failing to account for this will result in no reaction.

Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for achieving selective mono-alkylation.

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol is adapted from standard procedures for reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[8][20]

  • Reaction Setup: To a solution of 4-piperidone (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. Be cautious of initial gas evolution.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the pure mono-alkylated piperidinone.

Protocol 2: Direct Alkylation with Stoichiometric Control

This protocol is a carefully optimized direct alkylation method designed to minimize byproduct formation.

  • Reaction Setup: Dissolve 4-piperidone (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous acetonitrile.[5] Place the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition: In a separate flask, prepare a solution of the alkyl halide (1.0 eq) in anhydrous acetonitrile. Using a syringe pump, add this solution to the piperidinone mixture over a period of 4-6 hours.

  • Monitoring: Maintain the reaction at room temperature or slightly elevated (e.g., 40 °C) if necessary. Monitor for the disappearance of the alkyl halide by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely contain unreacted piperidinone and the desired product. Purify by column chromatography.

Data Summary: Comparison of Alkylation Methods
MethodKey ParametersExpected Mono-alkylation YieldCommon ByproductsSelectivity
Direct Alkylation Excess piperidinone, slow addition of alkyl halide, non-nucleophilic base.50-70%Di-alkylated amine, quaternary ammonium salt, unreacted starting material.Moderate
Reductive Amination Aldehyde/ketone substrate, mild reducing agent (STAB).[8]>90%Minimal; potential for small amounts of unreacted starting material or alcohol from aldehyde reduction.High to Excellent

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health (NIH). [Link]

  • N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (1969). Journal of the Chemical Society C: Organic. [Link]

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Troubleshooting

Removal of unreacted starting materials from 1-(Piperidin-4-yl)propan-2-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the removal of unreacted starting materials from the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the removal of unreacted starting materials from the synthesis of 1-(Piperidin-4-yl)propan-2-one. As a crucial intermediate in pharmaceutical development, its purity is paramount for reliable downstream applications. This document is structured to provide both quick-reference FAQs and in-depth, field-proven methodologies, explaining the scientific principles behind each procedural choice.

Understanding the Components: The Key to Separation

The successful purification of 1-(Piperidin-4-yl)propan-2-one hinges on exploiting the differences in physical and chemical properties between the product and the common unreacted starting materials, 4-piperidone and acetone.

CompoundStructureMol. Weight ( g/mol )Boiling Point (°C)Key Properties & Separation Rationale
1-(Piperidin-4-yl)propan-2-one (Product)155.23HighBasic (pKa of piperidine ~11). Polar. The target of purification.
4-Piperidone (Starting Material)99.13~150-152 (reduced pressure)[1]Basic (similar to product). Polar. Water-soluble.[1][2] Structurally similar to the product, making it the primary separation challenge.
Acetone (Starting Material)58.0856[3][4]Neutral, highly volatile, and water-miscible.[3][4] Easily removed due to its low boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the easiest first step to purify my crude product?

The first and simplest step is the removal of any volatile starting materials or solvents, primarily acetone. Due to its low boiling point (56 °C), acetone can be efficiently removed from the crude reaction mixture using a rotary evaporator.[3][4]

Q2: I've removed the acetone, but how do I get rid of the unreacted 4-piperidone? It's very similar to my product.

This is the core challenge. Since both your product and 4-piperidone are basic amines, the most effective strategy involves two main stages:

  • Acid-Base Extraction: Use an acidic wash (e.g., with 1 M HCl) to protonate both your product and the unreacted 4-piperidone, transferring them into the aqueous phase and washing away neutral organic impurities.[5][6]

  • Flash Column Chromatography: After basifying and re-extracting your amines into an organic solvent, flash chromatography is required to separate the two structurally similar compounds. This step relies on subtle differences in polarity.

Q3: My compound is streaking badly on my silica TLC plate. How can I get clean spots and good separation?

This is a classic issue when working with basic amines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface causes poor chromatography (tailing or streaking).[7][8] To resolve this, you must neutralize this interaction.

  • Solution: Add a small amount of a competing amine, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase (eluent). A common starting point is 0.5-2% Et₃N in a hexane/ethyl acetate or dichloromethane/methanol solvent system.[8] This effectively "neutralizes" the silica surface, allowing your compounds to elute cleanly.[7]

Q4: I formed a thick emulsion during my acid-base extraction that won't separate. What should I do?

Emulsions are common and can halt a purification workflow. They are often caused by finely dispersed solids or surfactants at the aqueous-organic interface.

  • To Break an Emulsion:

    • First, try gentle swirling or letting the separatory funnel stand for a longer period.

    • If that fails, add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break it up.

In-Depth Troubleshooting & Purification Strategy

A robust purification strategy follows a logical sequence of steps, moving from bulk separation to high-resolution techniques.

Overall Purification Workflow

The diagram below outlines the recommended multi-step workflow for isolating pure 1-(Piperidin-4-yl)propan-2-one.

G cluster_0 Step 1: Bulk Removal cluster_1 Step 2: Initial Cleanup cluster_2 Step 3: High-Resolution Separation cluster_3 Final Product start Crude Reaction Mixture (Product, 4-Piperidone, Acetone, Solvent) rotovap Rotary Evaporation start->rotovap Remove volatiles extraction Acid-Base Extraction (Isolates Basic Compounds) rotovap->extraction chromatography Flash Column Chromatography (Separates Product from 4-Piperidone) extraction->chromatography end Pure 1-(Piperidin-4-yl)propan-2-one chromatography->end Collect pure fractions

Caption: A multi-step workflow for purifying 1-(Piperidin-4-yl)propan-2-one.

Guide 1: Protocol for Acid-Base Extraction

This technique leverages the basicity of the piperidine nitrogen to separate the desired product and its amine-containing precursor from any non-basic impurities.

Causality: Adding an acid (like HCl) protonates the nitrogen atom on both the product and unreacted 4-piperidone, forming ammonium salts. These charged salts are highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[5][6][9] Subsequent addition of a base deprotonates the ammonium salts, regenerating the neutral amines, which can then be re-extracted into a fresh organic solvent.

G cluster_0 Organic Layer cluster_1 Aqueous Layer cluster_2 Aqueous Layer cluster_3 Organic Layer start Crude Organic Mixture (Product + 4-Piperidone + Neutral Impurities) in an organic solvent (e.g., DCM, EtOAc) add_acid 1. Add 1 M HCl (aq) 2. Shake and Separate Layers start->add_acid org_1 Neutral Impurities (Discard) add_acid->org_1 Phase 1 aq_1 Protonated Product (Salt) Protonated 4-Piperidone (Salt) add_acid->aq_1 Phase 2 add_base 1. Add 2 M NaOH (aq) until pH > 11 2. Add fresh organic solvent 3. Shake and Separate Layers aq_1->add_base aq_2 Inorganic Salts (NaCl) (Discard) add_base->aq_2 Phase 1 org_2 Purified Amine Mixture (Product + 4-Piperidone) Ready for Chromatography add_base->org_2 Phase 2

Caption: Workflow for the acid-base extraction of basic amine compounds.

Step-by-Step Methodology:

  • Dissolution: Ensure your crude material (post-rotary evaporation) is fully dissolved in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product and unreacted 4-piperidone. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add 2 M sodium hydroxide (NaOH) solution with swirling until the solution is strongly basic (test with pH paper, pH > 11).

  • Re-extraction: Add a fresh portion of organic solvent (e.g., DCM) to the funnel. Shake vigorously, venting frequently.

  • Final Collection: Allow the layers to separate. Drain the lower organic layer, which now contains your deprotonated (neutral) product and 4-piperidone. Repeat the re-extraction (Step 5) two more times with fresh solvent to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a purified mixture of amines ready for chromatography.

Guide 2: Protocol for Flash Column Chromatography

This is the definitive step for separating 1-(Piperidin-4-yl)propan-2-one from the structurally similar 4-piperidone.

Causality: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[10] Although both compounds are polar, the slightly larger and potentially more sterically hindered product may interact differently with the silica surface compared to 4-piperidone, allowing for separation with an optimized eluent. The addition of triethylamine (Et₃N) is crucial to prevent ionic interactions with the acidic silica, ensuring sharp, well-defined peaks.[7][8]

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your purified amine mixture in a small amount of DCM or methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate), or for more polar compounds, Dichloromethane (DCM) and Methanol (MeOH).[11]

    • Crucially, add ~1% triethylamine (Et₃N) to each test eluent.

    • Aim for a solvent system that gives your product an Rf value of ~0.2-0.35 and provides the maximum possible separation (ΔRf) from the 4-piperidone spot.

  • Column Packing:

    • Select an appropriately sized flash column for your sample amount.

    • Pack the column with silica gel using your chosen eluent (without the added Et₃N initially, this is known as "dry packing," followed by wetting). Ensure the silica bed is uniform and free of cracks.

    • Equilibrate the packed column by flushing with several column volumes of your mobile phase, now including the 1% Et₃N.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your sample in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Liquid Loading: If your compound is highly soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen mobile phase. Apply positive pressure (if using a flash system) to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes or vials.

    • Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing them (e.g., using a potassium permanganate stain, which is effective for amines and ketones).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only your pure product.

    • Concentrate the pooled fractions under reduced pressure to obtain the final, purified 1-(Piperidin-4-yl)propan-2-one.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Royal Society of Chemistry. (2022, August 31). Recent progress in the chemistry of β-aminoketones. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • PharmaCompass. 1-(4-pyridinyl)propanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PubChem. 4-Piperidone. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Rojas Lab. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [YouTube video]. [Link]

  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • ResearchGate. (2025, August 6). Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]

  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit. Amine workup. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Grokipedia. 4-Piperidone. [Link]

  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Prahan Chemistry 11,12. (2022, November 14). Complete each synthesis by giving missing starting material, reagent or products. [YouTube video]. [Link]

  • PubChem. 1-Piperidinoacetone. [Link]

  • PubMed Central. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. [Link]

  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]

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  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acetone. [Link]

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Optimization

Technical Support Center: Decolorization of Piperidinone Derivatives During Purification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering discoloration issues during the purification of piperidinone derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering discoloration issues during the purification of piperidinone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. This document is structured to help you diagnose the root cause of color formation and implement robust solutions.

Part 1: Troubleshooting Guide - A Deeper Dive into Discoloration

Discoloration, often appearing as a yellow, brown, or pink hue, in what should be a colorless or white solid, is a common frustration in organic synthesis. For piperidinone derivatives, this issue often arises during purification steps like column chromatography or recrystallization. Let's explore the common scenarios and their solutions in a question-and-answer format.

Q1: Why did my piperidinone derivative, which was a white solid after initial precipitation, turn yellow/brown after silica gel column chromatography?

A: This is a frequent observation and typically points to one of two main culprits: on-column degradation or the concentration of pre-existing, highly colored impurities.

  • On-Column Degradation: The stationary phase, particularly silica gel, can be problematic for basic compounds like piperidinone derivatives. The acidic nature of silica gel can catalyze degradation reactions, especially if the compound is sensitive to acid. The basic nitrogen of the piperidinone ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and prolonged contact time, which increases the likelihood of degradation.[1]

  • Concentration of Impurities: The initial white solid may have contained trace amounts of highly colored impurities that were not visible. During chromatography, these impurities can co-elute with your product or become concentrated in certain fractions, leading to visible discoloration.

Troubleshooting Steps:

  • Mobile Phase Modification: To mitigate the acidity of the silica gel, add a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] This will compete with your piperidinone derivative for binding to the acidic sites on the silica, reducing interaction and minimizing degradation.

  • Use of Deactivated Silica: Consider using a deactivated or basic stationary phase. Options include alumina (basic or neutral) or commercially available amine-deactivated silica gel.

  • Alternative Purification Methods: If column chromatography continues to be problematic, explore other purification techniques such as recrystallization or acid-base extraction. Acid-base extraction is particularly useful for separating basic piperidinone derivatives from neutral or acidic impurities.[2]

Q2: My piperidinone derivative is colorless immediately after purification, but it develops a color over time when stored. What is happening?

A: The delayed appearance of color suggests instability of the purified compound under your storage conditions. The primary suspects are oxidation and photodegradation.

  • Oxidation: The piperidinone ring, particularly at positions alpha to the carbonyl or nitrogen, can be susceptible to oxidation by atmospheric oxygen. This can lead to the formation of conjugated systems or other chromophores that absorb visible light. The presence of certain functional groups on the piperidinone scaffold can exacerbate this issue.

  • Photodegradation: Many organic molecules are sensitive to light, especially UV light.[3] Exposure to ambient light during storage can induce photochemical reactions that lead to colored degradation products. Compounds with multiple conjugated double bonds and aromatic rings are particularly susceptible to photodegradation.[3]

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store your purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store your compound in an amber vial or wrap the container in aluminum foil to protect it from light.

  • Low-Temperature Storage: Storing the compound at low temperatures (e.g., in a freezer) can slow down the rate of both oxidation and photodegradation.[4]

  • Addition of Antioxidants/Scavengers: In some cases, for solutions or formulations, the addition of a radical scavenger or antioxidant can help prevent degradation.[5][6][7] However, for a pure solid, this is less common and may be considered an impurity.

Q3: I've tried recrystallization to decolorize my piperidinone derivative, but the color persists in the crystals. What should I do?

A: If color persists after recrystallization, it could be due to several factors: the impurity has similar solubility to your product, you are using an inappropriate solvent, or the color is inherent to the molecule.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[8][9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents of varying polarities. For piperidinone derivatives, solvents like ethanol, methanol, or mixtures like dichloromethane/methanol have been used.[10]

  • Activated Carbon Treatment: For small amounts of colored impurities, treatment with activated carbon can be highly effective.[11][12][13] Activated carbon has a high surface area and can adsorb colored impurities.[11]

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals, as impurities are less likely to be trapped in the crystal lattice.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of color formation in piperidinone derivatives?

A: The exact mechanism can vary depending on the specific structure of the derivative and the conditions it's exposed to. However, common mechanisms include:

  • Formation of Conjugated Systems: Oxidation or elimination reactions can introduce double bonds into the piperidinone ring or its substituents, leading to extended π-systems that absorb visible light.

  • Oxidative Coupling: Phenolic piperidinone derivatives can undergo oxidative coupling to form highly colored dimeric or polymeric products.

  • Degradation of Protecting Groups: Certain protecting groups, especially if they are aromatic, can degrade under purification conditions to yield colored byproducts.

Q2: Can the pH of my solution during workup cause discoloration?

A: Absolutely. Piperidinone derivatives are amines and their stability can be pH-dependent.[3] Strongly acidic or basic conditions can catalyze degradation reactions. It's crucial to ensure that the pH during extraction and washing steps is appropriate for your specific compound. For instance, during an acidic wash, the pH should be low enough to fully protonate the piperidinone nitrogen (typically pH < 2), and during a basic wash, high enough to ensure it is in its free base form (typically pH > 10).[2]

Q3: Are there any analytical techniques to identify the colored impurity?

A: Yes. If the colored impurity is present in a sufficient amount, you can use techniques like:

  • UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance, which can give clues about the nature of the chromophore.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the impurity from your main compound and obtain its mass, which can help in its identification.

  • NMR Spectroscopy: If the impurity can be isolated, NMR can provide detailed structural information.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Decolorization using Activated Carbon during Recrystallization

This protocol is a standard and effective method for removing colored impurities.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure piperidinone derivative in the minimum amount of a suitable hot recrystallization solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly below its boiling point. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.[13]

  • Addition of Activated Carbon: Add a small amount of activated carbon (about 1-2% of the weight of your compound) to the solution.

  • Heating and Swirling: Gently swirl the flask and heat it in a water bath for 2-5 minutes to allow the carbon to adsorb the impurities.[13]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Parameter Recommendation Rationale
Activated Carbon Amount 1-2% w/wSufficient for decolorization without significant product loss.
Heating Time with Carbon 2-5 minutesBalances effective adsorption with minimizing potential degradation.
Cooling Rate SlowPromotes the formation of purer, larger crystals.
Visualization 1: Troubleshooting Workflow for Discoloration

The following diagram outlines a logical workflow for addressing discoloration issues with piperidinone derivatives.

G start Discolored Piperidinone Derivative chromatography Color Appears After Column Chromatography start->chromatography During Purification? storage Color Appears During Storage start->storage Post-Purification? recrystallization Color Persists After Recrystallization start->recrystallization During Recrystallization? chrom_sol1 Modify Mobile Phase (e.g., add TEA) chromatography->chrom_sol1 chrom_sol2 Use Deactivated Stationary Phase chromatography->chrom_sol2 chrom_sol3 Alternative Purification (Recrystallization, Acid-Base Extraction) chromatography->chrom_sol3 storage_sol1 Store Under Inert Atmosphere storage->storage_sol1 storage_sol2 Protect from Light storage->storage_sol2 storage_sol3 Store at Low Temperature storage->storage_sol3 recry_sol1 Optimize Recrystallization Solvent recrystallization->recry_sol1 recry_sol2 Treat with Activated Carbon recrystallization->recry_sol2 recry_sol3 Ensure Slow Cooling recrystallization->recry_sol3

Caption: A decision-making workflow for troubleshooting discoloration.

Visualization 2: Potential Pathways of Color Formation

This diagram illustrates the potential chemical transformations that can lead to colored species from a piperidinone derivative.

G cluster_degradation Degradation Pathways start Piperidinone Derivative (Colorless) oxidation Oxidation (e.g., air, light) start->oxidation acid_base Acid/Base Instability (e.g., on silica) start->acid_base colored Colored Species (Conjugated Systems, Dimers, etc.) oxidation->colored acid_base->colored

Caption: Potential pathways leading to colored impurities.

References

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  • National Center for Biotechnology Information. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination for Piperidin-4-ones

Welcome to the technical support center for the reductive amination of piperidin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of piperidin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Reductive amination provides a powerful and versatile method for introducing molecular diversity at the C4 position, converting the ketone into a wide array of primary, secondary, and tertiary amines.[4][5][6]

However, the perceived simplicity of this reaction can be deceptive. Piperidin-4-ones often present unique challenges, including steric hindrance and the potential for undesired side reactions.[7] This guide moves beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these reactions, ensuring you achieve consistent, high-yielding results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered when performing reductive aminations on piperidin-4-one substrates.

Q1: My reaction is sluggish or stalls completely. What are the most likely causes?

A1: The primary culprit is often inefficient iminium ion formation. This crucial intermediate is formed from the condensation of the piperidin-4-one and your amine.[8][9] Several factors can inhibit this step:

  • Steric Hindrance: Both the amine and substituents on the piperidin-4-one ring can sterically hinder the initial nucleophilic attack.[7]

  • Incorrect pH: Imine/iminium ion formation is most efficient under mildly acidic conditions (typically pH 4-6).[9][10] If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic.[9] If it's too high, the carbonyl is not sufficiently activated.

  • Presence of Water: The condensation step releases water. If not removed or sequestered, water can push the equilibrium back towards the starting materials.

Q2: I'm observing significant reduction of my starting piperidin-4-one to the corresponding alcohol. How can I prevent this?

A2: This indicates your reducing agent is too reactive and is reducing the ketone faster than the iminium ion intermediate. The key is to use a milder, more selective reducing agent.

  • Strong Reducing Agents: Reagents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[8][11] While it can be used, its addition must be timed carefully after imine formation is complete.[9][11]

  • Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoboorohydride (NaBH₃CN) are significantly milder and will preferentially reduce the protonated imine (iminium ion) over the ketone.[8][9][12] STAB is often the reagent of choice due to its effectiveness and lower toxicity compared to cyanide-based reagents.[10][13]

Q3: Which reducing agent is the best starting point for my piperidin-4-one system?

A3: For most applications involving piperidin-4-ones, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the recommended starting point.[8][11][14] It offers an excellent balance of reactivity and selectivity, is tolerant of a wide range of functional groups, and avoids the toxicity concerns associated with sodium cyanoborohydride.[12][13]

Q4: What is the optimal reaction pH and how do I control it?

A4: The optimal pH is a delicate balance. You need it to be acidic enough to catalyze imine formation but not so acidic that the amine is fully protonated.[9] A pH range of 4-6 is generally effective.[10]

  • Control Method: The most common method for achieving this is by adding a mild acid, such as acetic acid, to the reaction mixture.[12][13] Typically, 1-2 equivalents of acetic acid are sufficient. For sensitive substrates, using the amine salt (e.g., ammonium acetate) can also serve as a buffer.

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Guide 1: Low Conversion and Poor Yield

Problem: After the standard reaction time, TLC or LC-MS analysis shows a significant amount of unreacted piperidin-4-one and/or amine starting material.

Root Cause Analysis & Solutions:

The core issue is almost always inefficient formation of the iminium ion intermediate.

Troubleshooting Workflow: Low Conversion

G Start Low Conversion Observed Check_pH Is pH between 4-6? Start->Check_pH Check_Water Is water being managed? Check_pH->Check_Water Yes Add_Acid Action: Add 1-2 eq. Acetic Acid Check_pH->Add_Acid No Check_Sterics Are substrates sterically hindered? Check_Water->Check_Sterics Yes Add_Drying Action: Add molecular sieves (3Å or 4Å) Check_Water->Add_Drying No Check_Reagent Is the reducing agent active? Check_Sterics->Check_Reagent No Increase_Temp Action: Increase temperature (40-50 °C) Consider Lewis Acid (e.g., Ti(OiPr)4) Check_Sterics->Increase_Temp Yes Use_New Action: Use fresh bottle of reducing agent Check_Reagent->Use_New No Resolved Problem Resolved Check_Reagent->Resolved Yes Add_Acid->Resolved Add_Drying->Resolved Increase_Temp->Resolved Use_New->Resolved G Reactants Piperidin-4-one + R-NH2 Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + H+ (cat.) - H2O Iminium Iminium Ion Hemiaminal->Iminium - H2O Product 4-Aminopiperidine Iminium->Product + [H-] (from NaBH(OAc)3)

Sources

Optimization

Technical Support Center: N-Alkylation of Sterically Hindered Piperidines

Welcome to the technical support center for the functionalization of sterically hindered piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of sterically hindered piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of N-alkylation on sterically encumbered piperidine scaffolds. The inherent stability and unique chemical properties of these motifs make them invaluable in medicinal chemistry, yet their low reactivity presents significant synthetic challenges.[1]

This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and validated experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of sterically hindered piperidines, like 2,2,6,6-tetramethylpiperidine (TMP), so challenging?

A1: The primary challenge is severe steric hindrance. The bulky substituents (e.g., methyl groups) flanking the nitrogen atom physically block the path of incoming electrophiles, drastically slowing down the rate of the desired SN2 reaction. This steric shield effectively reduces the nucleophilicity of the nitrogen atom. While the nitrogen remains basic, its ability to act as a nucleophile is significantly diminished, making it a poor reactant in standard alkylation protocols.[2]

Q2: What are the most common side reactions I should watch out for?

A2: There are two principal side reactions:

  • Over-alkylation (Quaternization): If the initial N-alkylation product is formed, it is a tertiary amine. This product can sometimes be more nucleophilic than the starting secondary amine and can react with another equivalent of the alkylating agent to form an undesired quaternary ammonium salt.[3] This is particularly problematic with highly reactive alkylating agents.

  • Elimination (E2 Reaction): Sterically hindered piperidines are strong, non-nucleophilic bases.[2] When reacted with alkyl halides (especially secondary or tertiary ones), they can preferentially abstract a proton from the alkyl halide, leading to the formation of an alkene via an E2 elimination pathway instead of the desired substitution.

Q3: Which analytical techniques are best for monitoring the progress of these slow reactions?

A3: Given the often-subtle changes and potential for multiple products, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for a quick, qualitative check. Use a combination of stains (e.g., KMnO₄ for alkenes, ninhydrin if starting material is a primary amine, or Dragendorff's reagent for amines) as products may not be UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of starting materials and the appearance of the desired product mass, as well as identify masses corresponding to byproducts like the quaternary salt.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can be very effective for monitoring reactions and assessing purity.

Troubleshooting Guide: Common Experimental Issues
Problem: My reaction is sluggish or shows no conversion.

Q: I've combined my hindered piperidine with an alkyl bromide in acetonitrile with potassium carbonate, but after 24 hours at reflux, I see only starting material. What's wrong?

A: This is a classic scenario where the activation energy for the reaction is too high due to steric hindrance. Here is a systematic approach to troubleshoot:

  • Enhance Electrophile Reactivity: The reactivity of the leaving group is critical. If you are using an alkyl chloride or bromide, switch to the corresponding alkyl iodide . The C-I bond is weaker and iodide is a superior leaving group, which can significantly accelerate the reaction.[4]

  • Increase Solvent Polarity: Polar aprotic solvents stabilize the transition state of SN2 reactions. If acetonitrile (MeCN) is failing, consider switching to N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , which can better promote the reaction.[4]

  • Select a Stronger Base: Potassium carbonate (K₂CO₃) may not be sufficiently strong or soluble to effectively neutralize the H-X formed during the reaction, which can protonate and deactivate your piperidine. Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[5] Use caution with KOtBu, as its bulkiness can promote elimination with certain substrates.

  • Increase Reaction Temperature: If the reaction is still slow, applying more thermal energy is a straightforward solution. If you are at reflux in MeCN (~82°C), moving to DMF (~153°C) will also provide a significant temperature boost. For highly resistant cases, consider using microwave irradiation.[4]

Problem: My main product is the quaternary ammonium salt.

Q: My reaction works, but I'm forming a significant amount of the over-alkylated quaternary salt, which is difficult to remove. How can I improve selectivity for mono-alkylation?

A: Over-alkylation occurs when the rate of the second alkylation is competitive with the first. To favor mono-alkylation, you need to control the concentration of the alkylating agent.

  • Control Stoichiometry: Ensure you are not using an excess of the alkylating agent. Start with a 1:1 ratio or even a slight excess of the piperidine (e.g., 1.1 equivalents).[3]

  • Slow Addition: This is the most effective strategy. Instead of adding the alkylating agent all at once, add it slowly over several hours using a syringe pump . This keeps the instantaneous concentration of the electrophile low, ensuring that it is more likely to react with the more abundant starting piperidine than the newly formed N-alkylated product.[3][4]

  • Lower the Temperature: Reducing the reaction temperature will slow down both alkylation steps. Since the second alkylation is often faster, lowering the temperature can disproportionately slow it down, improving selectivity.

Advanced Strategies for Highly Recalcitrant Substrates

When classical SN2 approaches fail, alternative synthetic strategies are necessary.

Strategy 1: Reductive Amination

This is arguably the most robust and versatile method for N-alkylation, especially with hindered amines and sensitive substrates.[6] The reaction proceeds via the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. This pathway completely avoids harsh alkyl halides and the risk of over-alkylation.[7]

  • Mechanism: The piperidine and carbonyl compound form an equilibrium with the corresponding iminium ion. A mild reducing agent, selective for the iminium ion over the carbonyl, drives the reaction forward.

  • Key Reagents:

    • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness, tolerance of slightly acidic conditions, and high selectivity.[8] Other options include sodium cyanoborohydride (NaBH₃CN) or borane-amine complexes like pyridine borane.[8][9]

    • Carbonyl Partner: Aldehydes are generally more reactive than ketones. For hindered ketones, the reaction may require longer times or mild acid catalysis (e.g., acetic acid) to facilitate iminium ion formation.[10]

Strategy 2: Buchwald-Hartwig Amination (for N-Arylation)

For the synthesis of N-aryl piperidines, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[11] This cross-coupling reaction is exceptionally tolerant of steric hindrance, provided the correct ligand is chosen.

  • Mechanism: A Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex coordinates the amine, and subsequent reductive elimination forms the C-N bond and regenerates the catalyst.

  • Key Components:

    • Catalyst/Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are required to facilitate the reductive elimination step.[12][13]

    • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

Strategy 3: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate sluggish reactions by efficiently heating the solvent and reactants.[14] For hindered N-alkylations that require days under conventional heating, a microwave reactor can often drive the reaction to completion in minutes to hours.[15][16] This technique is compatible with both classical alkylation and transition metal-catalyzed methods.

Data & Method Comparison
MethodElectrophileKey ReagentsTemp.ProsCons
Direct Alkylation Alkyl Halide (R-I, R-Br)Base (K₂CO₃, NaH), Solvent (DMF)HighSimple setup, inexpensive reagents.Prone to failure with high steric hindrance, side reactions (elimination, quaternization).[4]
Reductive Amination Aldehyde, KetoneNaBH(OAc)₃, AcOH (cat.)RTExcellent for hindered amines, high functional group tolerance, no over-alkylation.[6][17]Requires a carbonyl compound, may require pre-formation of imine for very hindered ketones.
Buchwald-Hartwig Aryl Halide (Ar-Cl, Ar-Br)Pd₂(dba)₃, XPhos, NaOtBuMed-HighGold standard for N-arylation, tolerates extreme steric hindrance.[11][18]Requires expensive catalyst/ligand, sensitive to air and moisture.
Microwave-Assisted AnyVariesHighDrastically reduced reaction times, can improve yields for slow reactions.[19]Requires specialized equipment.
Visualized Workflows
Decision-Making for N-Alkylation Strategy

Caption: Workflow for selecting an appropriate N-alkylation strategy.

Simplified Reductive Amination Pathway

G A Sterically Hindered Piperidine C Iminium Ion Intermediate A->C + H+ / - H2O B Aldehyde or Ketone B->C + H+ / - H2O E Target N-Alkyl Piperidine C->E Hydride Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E Hydride Reduction

Caption: Key steps in the reductive amination pathway.

Experimental Protocols
Protocol 1: General Procedure for Reductive Amination

This protocol describes the N-alkylation of a hindered piperidine with an aldehyde using sodium triacetoxyborohydride.

  • Reagents & Equipment:

    • Sterically hindered piperidine (1.0 eq)

    • Aldehyde or ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the sterically hindered piperidine (1.0 eq) and the aldehyde/ketone (1.1 eq).

    • Dissolve the components in anhydrous DCM or DCE (to a concentration of ~0.1-0.5 M).

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.[3]

    • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred mixture.[3] Note: The reaction may be mildly exothermic.

    • Continue stirring at room temperature and monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 1 to 24 hours.[3]

    • Upon completion, quench the reaction by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed N-arylation of a hindered piperidine with an aryl bromide.

  • Reagents & Equipment:

    • Aryl bromide (1.0 eq)

    • Sterically hindered piperidine (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Important: This reaction is sensitive to air and moisture. All glassware must be oven-dried, and solvents must be anhydrous.

    • To a Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃, XPhos ligand, and NaOtBu.

    • Add the aryl bromide and the hindered piperidine to the flask.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography.

References
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

  • PubMed. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

  • ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • BenchChem. (2023). Common challenges in working with piperidine-based compounds.

  • BenchChem. (2023). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.

  • PubMed Central. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

  • PubMed Central. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium.

  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

  • Chemical Communications (RSC Publishing). (2016). Recent developments in the synthesis and synthetic applications of borane–amines.

  • Myers, A. (n.d.). Chemistry 115. Harvard University.

  • BenchChem. (2023). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.

  • Google Patents. (1993). Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.

  • RSC Publishing. (2017). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.

  • Organic Syntheses. (2007). Organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides.

  • PubMed Central. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.

  • ResearchGate. (2011). Boron reagents for reductive amination.

  • ChemicalBook. (2024). The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry.

  • PubMed Central. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.

  • Organic Chemistry Portal. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.

  • ScienceDirect. (2016). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Applied Catalysis A: General.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants.

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

  • IJOER. (2017). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones.

  • PubMed. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.

  • Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation.

  • BenchChem. (2023). Steric hindrance of 2,2,6,6-Tetramethylpiperidine.

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.

  • Lund University Research Portal. (2017). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.

  • ResearchGate. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.

  • YouTube. (2020). Alkylation of Amines, Part 5: Alternative Strategies.

  • Google Patents. (1992). Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.

Sources

Troubleshooting

Stability issues of 1-(Piperidin-4-yl)propan-2-one under acidic or basic conditions

Technical Support Center: Stability of 1-(Piperidin-4-yl)propan-2-one Welcome to the technical support center for 1-(Piperidin-4-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-(Piperidin-4-yl)propan-2-one

Welcome to the technical support center for 1-(Piperidin-4-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound under various experimental conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide: Degradation and Side Reactions

This section addresses specific issues that may arise during the use of 1-(Piperidin-4-yl)propan-2-one in acidic or basic media.

Issue 1: Appearance of Unknown Impurities in Acidic Conditions

Q: I am running a reaction with 1-(Piperidin-4-yl)propan-2-one under acidic conditions (pH < 5) and observing unexpected peaks in my LC-MS/GC-MS analysis. What could be happening?

A: Under acidic conditions, 1-(Piperidin-4-yl)propan-2-one is susceptible to several degradation pathways, primarily involving the ketone and the piperidine ring.

Causality and Mechanism:

  • Acid-Catalyzed Self-Condensation: The ketone functional group can undergo acid-catalyzed aldol-type condensation reactions. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, while the acidic environment can also promote enolization. This can lead to dimerization or oligomerization.

  • Ring-Opening of Piperidine: While the piperidine ring is generally stable, harsh acidic conditions and elevated temperatures could potentially lead to ring-opening reactions, although this is less common.[1]

  • Reaction with Other Nucleophiles: If other nucleophiles are present in your reaction mixture, the protonated ketone is activated towards nucleophilic attack.

Troubleshooting Protocol:

  • pH Control: The rate of many acid-catalyzed reactions is pH-dependent.[2] The optimal pH for reactions involving amines and ketones is often around 5.[2] At lower pH values, the piperidine nitrogen will be protonated, rendering it non-nucleophilic, which can prevent some side reactions but may not inhibit others.

  • Temperature Management: Reduce the reaction temperature. Many degradation reactions have a higher activation energy than the desired reaction.

  • Inert Atmosphere: While less common in acidic conditions, oxidation can still occur.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Forced Degradation Study: To identify the degradation products, perform a forced degradation study.[3] This involves intentionally exposing a pure sample of your compound to your reaction conditions (acid, temperature) for a set period and analyzing the resulting mixture by LC-MS, GC-MS, and NMR to characterize the impurities.

Issue 2: Low Yield and Product Instability in Basic Conditions

Q: I am using 1-(Piperidin-4-yl)propan-2-one in a base-catalyzed reaction and experiencing low yields and the formation of colored byproducts. What is the likely cause?

A: Basic conditions can promote a different set of degradation pathways, primarily involving the α-protons of the ketone and potential oxidation of the piperidine nitrogen.

Causality and Mechanism:

  • Base-Catalyzed Self-Condensation: Similar to acidic conditions, bases can deprotonate the α-carbon of the ketone, forming an enolate. This enolate is a potent nucleophile and can react with another molecule of the ketone, leading to aldol condensation products. These products can then dehydrate to form colored, conjugated systems.

  • Oxidation of the Piperidine Ring: The secondary amine in the piperidine ring is susceptible to oxidation, which can be accelerated in the presence of a base and oxygen (from air).[1] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Enamine/Imine Formation: Piperidine itself is a catalyst used to form enamines from ketones.[4] It is plausible that under certain conditions, intermolecular reactions could occur.

Troubleshooting Protocol:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if you are trying to avoid reactions at the ketone. If a base is needed to deprotonate another starting material, consider adding it slowly at a low temperature.

  • Oxygen Exclusion: Purge your reaction vessel and solvents with an inert gas (nitrogen or argon) to minimize oxidation.

  • Temperature Control: Keep the reaction temperature as low as possible.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(Piperidin-4-yl)propan-2-one?

A1: To ensure long-term stability, store the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C). An inert atmosphere is recommended for extended storage to prevent oxidation.

Q2: Can I use this compound in aqueous solutions?

A2: Yes, but the pH of the aqueous solution is critical. For short-term use, a neutral pH (around 7) is generally acceptable. If you need to work in acidic or basic aqueous solutions, be aware of the potential degradation pathways mentioned above and consider running a small-scale stability study first.

Q3: How can I monitor the stability of 1-(Piperidin-4-yl)propan-2-one in my reaction?

A3: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection. These techniques can be used to track the disappearance of the starting material and the appearance of any degradation products over time.[5]

Q4: Are there any known incompatible reagents?

A4: Avoid strong oxidizing agents, as they can react with the piperidine ring.[1] Also, be cautious with strong, non-hindered bases and strong acids, especially at elevated temperatures, due to the potential for self-condensation.

Visualizations and Data

Table 1: Summary of Potential Stability Issues and Mitigation Strategies
ConditionPotential Degradation PathwayKey ByproductsRecommended Mitigation Strategies
Acidic (pH < 5) Acid-catalyzed self-condensation (Aldol)Dimers, OligomersMaintain pH around 5, control temperature, use dilute acid.
Basic (pH > 8) Base-catalyzed self-condensation (Aldol), OxidationConjugated enones (colored), N-oxidesUse a non-nucleophilic base, exclude oxygen, low temperature.
Elevated Temp. Thermal Degradation, Accelerated CondensationVarious decomposition productsUse the lowest effective temperature, minimize reaction time.
Presence of Air Oxidation of Piperidine RingN-oxides, Ring-opened productsWork under an inert atmosphere (N₂ or Ar).
Diagram 1: Hypothesized Degradation Pathways

Potential Degradation of 1-(Piperidin-4-yl)propan-2-one start 1-(Piperidin-4-yl)propan-2-one acid Acidic Conditions (H+) start->acid base Basic Conditions (B-) start->base oxidation Oxidation ([O], Air) start->oxidation enol Enol Intermediate acid->enol Catalyzes enolate Enolate Intermediate base->enolate Deprotonates aldol_acid Aldol Condensation Product (Dimer) enol->aldol_acid Reacts with protonated ketone aldol_base Aldol Condensation Product (Dimer) enolate->aldol_base Reacts with ketone n_oxide N-Oxide Product oxidation->n_oxide Leads to

Caption: Hypothesized degradation pathways under different conditions.

Diagram 2: Experimental Workflow for a Forced Degradation Study

Workflow for Forced Degradation Study prep Prepare Stock Solution of Compound in Suitable Solvent stress Expose Aliquots to Stress Conditions prep->stress acid_stress Acidic (e.g., 0.1M HCl, 60°C) stress->acid_stress base_stress Basic (e.g., 0.1M NaOH, 60°C) stress->base_stress ox_stress Oxidative (e.g., 3% H₂O₂, RT) stress->ox_stress thermal_stress Thermal (e.g., 80°C, Solid State) stress->thermal_stress analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) via LC-MS/GC-MS acid_stress->analyze base_stress->analyze ox_stress->analyze thermal_stress->analyze identify Characterize Degradants (MS fragmentation, NMR if possible) analyze->identify report Document Degradation Profile and Pathways identify->report

Caption: Step-by-step workflow for conducting a forced degradation study.

References

  • Digital Commons @ NJIT. 1,4-dioxane biodegradation in propanotrophs: molecular foundations and implications for environmental remediation. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • JOVE. Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

Sources

Optimization

Racemization of chiral ketones during synthesis and workup

Welcome to the Technical Support Center for managing the stereochemical integrity of chiral ketones. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing the stereochemical integrity of chiral ketones. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with racemization during synthesis and workup. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to preserve the enantiopurity of your compounds.

Introduction: The Challenge of Stereochemical Integrity

In the synthesis of chiral molecules, particularly for pharmaceutical applications, maintaining the stereochemical integrity of chiral centers is paramount. A common and often frustrating issue is the racemization of ketones bearing a stereocenter at the α-position. This loss of optical purity occurs through the formation of an achiral enol or enolate intermediate, a process that can be catalyzed by trace amounts of acid or base. Understanding the underlying mechanisms and influential factors is the first step toward effective prevention and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the racemization of my α-chiral ketone?

A1: The racemization of a chiral ketone with a hydrogen atom at its stereogenic α-carbon proceeds through a process called keto-enol tautomerism.[1][2][3] This is an equilibrium between the keto form (the ketone) and the enol form (an alkene with a hydroxyl group).[4] The critical issue is that the intermediate enol or enolate form is achiral because the α-carbon becomes sp²-hybridized and planar.[1][2] When this planar intermediate is reprotonated to return to the keto form, the proton can add from either face of the double bond, resulting in a mixture of both enantiomers and, consequently, a loss of enantiomeric excess (ee).[1][2] This process can be catalyzed by both acids and bases.[3][4][5]

  • Base-Catalyzed Racemization: A base removes the acidic α-hydrogen, forming a resonance-stabilized enolate anion.[1][4][6] This enolate is planar at the α-carbon. Protonation of the enolate can then occur on either side, leading to a racemic mixture.[1]

  • Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-hydrogens more acidic.[4] A weak base (like the solvent) can then remove an α-hydrogen to form the enol.[4] Tautomerization back to the keto form regenerates the ketone, but with scrambling of the stereocenter.[7]

Q2: I've observed a significant drop in enantiomeric excess (ee) after my workup. What are the likely culprits?

A2: Post-reaction workup is a common stage where racemization occurs. Several factors could be responsible:

  • Aqueous Workups with Non-Neutral pH: Using acidic or basic aqueous solutions (e.g., HCl, NaHCO₃, NaOH) to quench a reaction or wash the organic layer can readily catalyze enolization and subsequent racemization.[7][8]

  • Chromatography on Silica or Alumina: Standard silica gel is inherently acidic and can act as a catalyst for racemization, especially if the ketone is sensitive and the purification process is lengthy. Alumina can be basic or neutral, but the basic form can also promote racemization.

  • Elevated Temperatures: Heat can provide the necessary activation energy for enolization, accelerating the rate of racemization. Distillations or refluxing during workup can be particularly problematic.

  • Presence of Residual Catalysts: Incomplete removal of acidic or basic catalysts from the reaction mixture can continue to promote racemization during subsequent steps.

Q3: How does the choice of solvent affect the rate of racemization?

A3: The solvent plays a crucial role in the rate of racemization. Protic solvents, such as alcohols and water, can facilitate racemization by stabilizing the charged intermediates in both acid- and base-catalyzed pathways through hydrogen bonding.[9] For instance, protic solvents can significantly increase the racemization rate in base-catalyzed processes by stabilizing the enolate anion.[9] In some cases involving less reactive ketones, more polar solvents have been observed to lead to slower reaction kinetics for other reactions, which could indirectly impact the extent of racemization if the desired reaction is also slowed.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving racemization issues in your experiments.

Problem 1: Loss of Enantiomeric Excess During Reaction

Symptoms: Your reaction starts with an enantiopure ketone, but by the time you quench it, the ee has already decreased.

Troubleshooting Workflow:

Workflow for troubleshooting racemization during a reaction.

Detailed Action Plan:

  • Temperature Control: High temperatures accelerate most reactions, including the tautomerization leading to racemization. If possible, run your reaction at a lower temperature, even if it requires a longer reaction time. For reactions involving strong bases like LDA, maintaining a low temperature (e.g., -78 °C) is critical to favor the kinetic, less stable enolate, which can sometimes help preserve stereochemistry.[11]

  • Reagent Selection:

    • Bases: If a base is required, opt for one that is less likely to promote extensive enolate equilibrium. For example, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures can rapidly and irreversibly form the enolate, which is then trapped by an electrophile before it has a chance to equilibrate and racemize.[11]

    • Acids: If your reaction is acid-catalyzed, explore using weaker or Lewis acids that are less prone to promoting enolization.

Problem 2: Racemization During Workup and Purification

Symptoms: The ee of your crude product is acceptable, but it drops significantly after aqueous workup and/or chromatography.

Troubleshooting Workflow:

Workflow for troubleshooting racemization during workup.

Detailed Action Plan:

  • Neutralize with Care: When quenching your reaction, aim for a neutral pH. Instead of strong acids or bases, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild acid, or a phosphate buffer (pH 7).

  • Modify Your Chromatography:

    • Deactivate Silica: Before running your column, you can wash the silica gel with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1% in your eluent system). This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using less acidic stationary phases such as Florisil, or switch to reversed-phase chromatography (C18 silica) if your molecule is compatible.

  • Minimize Heat Exposure: During solvent removal on a rotary evaporator, use a lower bath temperature and a good vacuum to minimize the time your compound is exposed to heat.

Experimental Protocols

Protocol 1: Analysis of Enantiomeric Excess (ee) using Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the ee of your chiral ketone.[12][13]

Objective: To determine the enantiomeric ratio of a chiral ketone sample.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series)[13][14]

  • HPLC-grade solvents (typically hexane and isopropanol)

  • Your chiral ketone sample

  • Racemic standard of your ketone

Procedure:

  • Sample Preparation: Dissolve a small amount of your ketone sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

  • Column Selection and Method Development: The choice of a chiral column is often empirical.[12] Start with a common column like a CHIRALPAK® AD or OD column and a mobile phase of 90:10 hexane:isopropanol at a flow rate of 1 mL/min.[13]

  • Injection of Racemic Standard: Inject the racemic standard onto the column. The goal is to achieve baseline separation of the two enantiomer peaks. If separation is poor, adjust the mobile phase composition (e.g., change the percentage of isopropanol) or try a different chiral column.

  • Injection of Your Sample: Once you have a good separation method for the racemic standard, inject your sample.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers from the racemic chromatogram.

    • Integrate the area of each peak in your sample's chromatogram.

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.

Protocol 2: Small-Scale Trial for a pH-Neutral Workup

Objective: To perform a workup that minimizes the risk of acid- or base-catalyzed racemization.

Procedure:

  • Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This slows down all reactions, including potential racemization.

  • Quench with a Buffered Solution: Instead of water or dilute acid/base, slowly add a pre-chilled saturated aqueous solution of NH₄Cl or a pH 7 phosphate buffer to the reaction mixture with vigorous stirring.

  • Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with Brine: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to remove water and neutralizes the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo at a low temperature.

  • Analysis: Immediately analyze the ee of the crude product using the chiral HPLC method described above to assess the effectiveness of the workup procedure.

Data Summary Table

The following table summarizes the qualitative impact of various conditions on the risk of racemization for an α-chiral ketone.

Parameter Condition Risk of Racemization Rationale
pH Acidic (< 6) or Basic (> 8)HighCatalyzes the formation of the achiral enol/enolate intermediate.[7]
Neutral (≈ 7)LowMinimizes catalysis of enolization.
Temperature High (e.g., > 40 °C)HighProvides activation energy for enolization.
Low (e.g., < 0 °C)LowReduces the rate of tautomerization.
Solvent Protic (e.g., Methanol, Water)Moderate to HighCan stabilize charged intermediates and facilitate proton transfer.[9]
Aprotic (e.g., THF, Toluene)Low to ModerateLess effective at stabilizing charged intermediates.
Purification Standard Silica GelModerate to HighAcidic surface can catalyze racemization.
Neutralized Silica Gel / FlorisilLowRemoves the catalytic acidic sites.

References

  • J P McCormick. (2014). Racemization of Aldehydes and Ketones. YouTube. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Available from: [Link]

  • Gerleve, C., Kischkewitz, M., & Studer, A. (2017). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition, 56(19), 5534-5538. Available from: [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Enol Content and Enolization. Available from: [Link]

  • Andrey K. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. Available from: [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Available from: [Link]

  • Wang, L., et al. (2024). Asymmetric photoreactions catalyzed by chiral ketones. Frontiers in Chemistry, 12. Available from: [Link]

  • Reddit. (2019). Understanding racemic mixtures and tautomerization. Available from: [Link]

  • Hegarty, A. F., & Jencks, W. P. (1975). Mechanism of acid-catalyzed enolization of ketones. Journal of the American Chemical Society, 97(25), 7188-7189. Available from: [Link]

  • DIAL@UCLouvain. (n.d.). CHAPTER 7 RESOLUTION OF RACEMIC KETONES AND ASSIGNMENTS OF ABSOLUTE CONFIGURATION. Available from: [Link]

  • Ni, Y., & Xu, J. H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 915993. Available from: [Link]

  • Chemistry LibreTexts. (2023). Alpha-carbon Reactions. Available from: [Link]

  • Master Organic Chemistry. (2022). Keto-enol Tautomerism : Key Points. Available from: [Link]

  • van der Pijl, F., et al. (2020). Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. Available from: [Link]

  • Zawodny, J. M., et al. (2021). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society, 143(33), 13069-13075. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Available from: [Link]

  • da Silva, A. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13346-13352. Available from: [Link]

  • Morris, D. J., & Wills, M. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society, 132(38), 13429-13437. Available from: [Link]

  • ChemTube3D. (n.d.). Base catalysed enolate formation (Enolization). Available from: [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • ResearchGate. (2019). (PDF) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Available from: [Link]

  • ChemRxiv. (2023). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Available from: [Link]

  • Pearson. (n.d.). Ketone and Aldehyde Synthesis Reactions Practice Problems. Available from: [Link]

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  • ETH Zurich. (2015). Key Concepts in Stereoselective Synthesis. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic characterization of 1-(Piperidin-4-yl)propan-2-one impurities

A Comparative Guide to the Spectroscopic Characterization of Impurities in 1-(Piperidin-4-yl)propan-2-one Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development In the landscape of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Characterization of Impurities in 1-(Piperidin-4-yl)propan-2-one

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. The compound 1-(Piperidin-4-yl)propan-2-one is a versatile intermediate in the synthesis of various therapeutic agents.[1][2] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5]

This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of potential impurities in 1-(Piperidin-4-yl)propan-2-one. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The narrative emphasizes a synergistic, orthogonal approach, which is the cornerstone of a robust and self-validating impurity characterization strategy.[6][7]

Part 1: Understanding the Impurity Landscape

Impurities in an API can originate from several sources, including the synthetic route, degradation, or storage.[3] For 1-(Piperidin-4-yl)propan-2-one, potential impurities can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from unintended side reactions.

  • Degradation Products: These arise from the chemical breakdown of the API under the influence of light, heat, humidity, acid, or base catalysis, and oxidation.[8][9][10]

A crucial first step in characterization is a forced degradation study, which intentionally subjects the API to harsh conditions to generate potential degradants.[8][9][10] This allows for the proactive development of analytical methods capable of detecting these impurities.

Part 2: The Analytical Workflow: A Multi-Technique Approach

No single analytical technique is sufficient for the comprehensive characterization of all potential impurities. A scientifically sound approach relies on the synergy between a high-resolution separation technique, primarily High-Performance Liquid Chromatography (HPLC), and various spectroscopic detectors for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Foundation of Separation

HPLC is the workhorse for separating the API from its impurities. A well-developed, stability-indicating HPLC method is the foundation of any impurity profiling workflow.

Expertise & Causality: The choice of a reversed-phase (RP) C18 column is often the starting point due to its versatility in separating compounds of moderate polarity like 1-(Piperidin-4-yl)propan-2-one and its likely impurities.[11][12] The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve a good resolution between the main peak and all impurity peaks. A gradient elution is typically employed to ensure the timely elution of both polar and non-polar impurities. A Photodiode Array (PDA) detector is invaluable for initial peak purity assessment and for determining the optimal detection wavelength.

Experimental Protocol: A Validated RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 210 nm

  • Injection Volume: 10 µL

Data Presentation: Hypothetical Chromatographic Data

Compound Retention Time (min) Relative Retention Time (RRT) Peak Area (%)
Impurity A (Starting Material)4.50.450.08
1-(Piperidin-4-yl)propan-2-one 10.0 1.00 99.70
Impurity B (By-product)12.21.220.12
Impurity C (Degradant)15.81.580.10

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing P1 Weigh API Sample P2 Dissolve in Diluent (e.g., 50:50 Water:ACN) P1->P2 P3 Filter through 0.45 µm Syringe Filter P2->P3 A1 Inject Sample P3->A1 Transfer to vial A2 Separation on C18 Column A1->A2 A3 Detection by PDA A2->A3 D1 Integrate Chromatogram A3->D1 Raw Data D2 Calculate RRT and Peak Area % D1->D2 D3 Assess Peak Purity D1->D3 Orthogonal_Workflow cluster_iso Definitive Identification Sample API Sample (with impurities) HPLC HPLC-PDA Separation & Detection Sample->HPLC Screening LCMS LC-MS/MS MW & Fragmentation HPLC->LCMS Hyphenation PrepHPLC Preparative HPLC Impurity Isolation HPLC->PrepHPLC If impurity > threshold & unknown Report Final Structure Elucidation Report HPLC->Report Quantitative Data LCMS->Report Molecular Formula & Fragment Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) PrepHPLC->NMR NMR->Report Unambiguous Structure

Caption: An integrated, orthogonal workflow for impurity characterization.

Conclusion

The spectroscopic characterization of impurities in 1-(Piperidin-4-yl)propan-2-one is a multi-faceted process that demands a strategic and orthogonal application of analytical technologies. While HPLC-PDA serves as the fundamental tool for separation and quantitation, it is the synergistic combination with mass spectrometry and NMR spectroscopy that provides the conclusive evidence required for impurity identification and structural elucidation. This integrated approach not only ensures compliance with global regulatory standards like ICH Q3A(R2) but also fundamentally supports the development of safe and effective medicines. [3][21]

References

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Optica Publishing Group. Available at: [Link]

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Available at: [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Available at: [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. Available at: [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available at: [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. Available at: [Link]

  • Orthogonal Chromatographic Webinar. YouTube. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. ResearchGate. Available at: [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Bio-Rad. Available at: [Link]

  • Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican. Semantic Scholar. Available at: [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Article of Excellence. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. ResearchGate. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available at: [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of 1-(Piperidin-4-yl)propan-2-one and 1-(Piperidin-2-yl)propan-2-one

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric intermediates is paramount for efficient synthesis design and lead optimization. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric intermediates is paramount for efficient synthesis design and lead optimization. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 1-(piperidin-4-yl)propan-2-one and 1-(piperidin-2-yl)propan-2-one. We will explore the theoretical underpinnings of their reactivity differences, supported by detailed experimental protocols for their synthesis and comparative kinetic studies.

Introduction: The Subtle Influence of Isomerism

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] However, the seemingly minor change in the substitution pattern from the 4-position to the 2-position on the piperidine ring can profoundly impact the chemical behavior of an appended functional group. In the case of 1-(piperidin-4-yl)propan-2-one and its 2-yl counterpart, the proximity of the basic nitrogen atom and the steric environment around the ketone carbonyl are expected to be the primary determinants of their differential reactivity.

1-(Piperidin-4-yl)propan-2-one places the propanone side chain at a position remote from the nitrogen atom, minimizing direct electronic and steric interactions. In contrast, 1-(piperidin-2-yl)propan-2-one features the side chain immediately adjacent to the nitrogen, introducing a host of potential intramolecular interactions that can modulate its reactivity. These include steric hindrance, electronic effects through space and bonds, and the possibility of intramolecular hydrogen bonding or chelation.[2][3]

This guide will dissect these differences through a combination of theoretical discussion and practical, replicable experimental designs.

Theoretical Framework: Predicting Reactivity

The reactivity of the carbonyl group in these two isomers is governed by a combination of steric and electronic factors.

Steric Hindrance

The piperidine ring in its chair conformation presents a distinct steric environment. In 1-(piperidin-4-yl)propan-2-one , the propanone substituent is equatorial, and the approach of a nucleophile to the carbonyl carbon is relatively unhindered.

Conversely, in 1-(piperidin-2-yl)propan-2-one , the propanone group is adjacent to the nitrogen and its substituent. The axial and equatorial protons on the C2 and C6 carbons of the piperidine ring can sterically encumber the approach of a nucleophile to the carbonyl. This steric congestion is expected to decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon.[4]

Electronic Effects

The nitrogen atom in the piperidine ring is a basic and electron-donating group.

  • Inductive Effect: The nitrogen atom exerts an electron-donating inductive effect, which can slightly increase the electron density on the carbonyl carbon, making it less electrophilic. This effect is more pronounced in the 2-substituted isomer due to the shorter distance between the nitrogen and the carbonyl group.

  • Intramolecular Hydrogen Bonding: In the protonated form of 1-(piperidin-2-yl)propan-2-one, or in the presence of a protic solvent, an intramolecular hydrogen bond can form between the piperidinium proton and the carbonyl oxygen.[5][6] This would polarize the C=O bond, increasing the electrophilicity of the carbonyl carbon and potentially enhancing its reactivity towards nucleophiles.

  • Chelation Control: In reactions involving metal-based reagents (e.g., Grignard reagents, metal hydrides), the nitrogen atom in 1-(piperidin-2-yl)propan-2-one can act as a chelating agent, coordinating to the metal center along with the carbonyl oxygen.[7][8][9] This chelation can lock the conformation of the molecule and direct the nucleophilic attack from a specific face, influencing stereoselectivity. It can also alter the electrophilicity of the carbonyl.

Experimental Design

To empirically validate these theoretical considerations, a series of comparative experiments are proposed. The overall workflow is depicted below.

G cluster_synthesis Synthesis and Purification cluster_reactivity Comparative Reactivity Studies cluster_analysis Data Analysis and Interpretation S1 Synthesis of Isomer A (1-(piperidin-4-yl)propan-2-one) P1 Purification and Characterization (NMR, GC-MS) S1->P1 S2 Synthesis of Isomer B (1-(piperidin-2-yl)propan-2-one) S2->P1 R1 Reaction 1: Sodium Borohydride Reduction P1->R1 R2 Reaction 2: Wittig Olefination P1->R2 A1 Kinetic Monitoring (in-situ NMR or GC-MS) R1->A1 A2 Product Analysis (Yield, Purity) R1->A2 R2->A1 R2->A2 D1 Comparison of Reaction Rates A1->D1 A2->D1 D2 Correlation of Reactivity with Structural Features D1->D2

Overall experimental workflow for the comparative reactivity study.

Two representative reactions targeting the carbonyl group have been selected:

  • Reduction with Sodium Borohydride: A nucleophilic addition of a hydride to the carbonyl. This reaction is sensitive to both steric and electronic effects.

  • Wittig Reaction: The reaction of the ketone with a phosphorus ylide to form an alkene. This reaction is also influenced by steric hindrance around the carbonyl group.

Methodology

Synthesis of Isomers

1. Synthesis of 1-(piperidin-4-yl)propan-2-one (Isomer A)

This synthesis involves a two-step procedure starting from N-Boc-piperidin-4-one.

  • Step 1: Alkylation of N-Boc-piperidin-4-one.

    • To a solution of N-Boc-piperidin-4-one (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add bromoacetone (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Deprotection of the Boc Group.

    • Dissolve the purified N-Boc-1-(piperidin-4-yl)propan-2-one in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with 2M NaOH solution to pH > 10.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 1-(piperidin-4-yl)propan-2-one.

2. Synthesis of 1-(piperidin-2-yl)propan-2-one (Isomer B)

A plausible multi-step synthesis starting from 2-picolinic acid.

  • Step 1: Synthesis of 2-acetylpyridine. [3]

    • Convert 2-picolinic acid to its acid chloride using thionyl chloride.

    • React the 2-picolinoyl chloride with a suitable malonate ester, followed by hydrolysis and decarboxylation to yield 2-acetylpyridine.

  • Step 2: Catalytic Hydrogenation of 2-acetylpyridine.

    • Dissolve 2-acetylpyridine in ethanol or acetic acid.

    • Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (typically 3-4 atm) at room temperature until hydrogen uptake ceases.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 1-(piperidin-2-yl)propan-2-one.

    • Purify by vacuum distillation or column chromatography.

Characterization of Isomers

The identity and purity of the synthesized isomers will be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. Characteristic signals for the propanone moiety and the piperidine ring protons and carbons are expected.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compounds.[12][13]

Comparative Reactivity Studies

1. Sodium Borohydride Reduction

This experiment will compare the rate of reduction of the two isomeric ketones.

  • Protocol:

    • Prepare 0.1 M solutions of each isomer and sodium borohydride in methanol.

    • In a thermostated reaction vessel at 25 °C, mix the ketone solution with the sodium borohydride solution.

    • Monitor the reaction progress by withdrawing aliquots at regular time intervals and quenching with acetone.

    • Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining ketone and the formed alcohol product.

    • Plot the concentration of the ketone versus time to determine the initial reaction rate.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis S1 0.1 M Ketone Isomer in Methanol M Mix at 25 °C S1->M S2 0.1 M NaBH4 in Methanol S2->M A1 Withdraw Aliquots at Time Intervals M->A1 Q1 Quench with Acetone A1->Q1 A2 GC-MS Analysis Q1->A2 P1 Plot [Ketone] vs. Time A2->P1 R1 Determine Initial Reaction Rate P1->R1

Workflow for the sodium borohydride reduction experiment.

2. Wittig Reaction

This experiment will compare the rate of olefination of the two ketones.

  • Protocol:

    • Prepare a solution of methyltriphenylphosphonium bromide in dry THF.

    • Add n-butyllithium at 0 °C to generate the ylide (Wittig reagent).

    • Prepare 0.1 M solutions of each ketone isomer in dry THF.

    • Add the ketone solution to the ylide solution at 0 °C.

    • Monitor the reaction by taking aliquots at different time points, quenching with a saturated aqueous solution of NH₄Cl, and analyzing by GC-MS.

    • Determine the initial rate of alkene formation for each isomer.

Expected Results and Discussion

The experimental data is expected to reveal a significant difference in the reactivity of the two isomers.

ExperimentParameter1-(Piperidin-4-yl)propan-2-one (Isomer A)1-(Piperidin-2-yl)propan-2-one (Isomer B)
NaBH₄ Reduction Initial Rate (M/s)FasterSlower
Product1-(Piperidin-4-yl)propan-2-ol1-(Piperidin-2-yl)propan-2-ol
Wittig Reaction Initial Rate (M/s)FasterSlower
Product2-Methyl-1-(piperidin-4-yl)prop-1-ene2-Methyl-1-(piperidin-2-yl)prop-1-ene

Discussion of Expected Results:

  • Slower Reactivity of the 2-Isomer: The reduced reactivity of 1-(piperidin-2-yl)propan-2-one in both reactions is anticipated to be a direct consequence of steric hindrance . The piperidine ring and its substituents in the 2-position create a more crowded environment around the carbonyl carbon, impeding the approach of the nucleophilic hydride or the bulky Wittig reagent.[4]

  • Potential for Intramolecular Effects: While the primary differentiating factor is expected to be sterics, the electronic effects in the 2-isomer cannot be entirely discounted. The electron-donating nature of the adjacent nitrogen may slightly deactivate the carbonyl towards nucleophilic attack. However, in the case of the borohydride reduction in methanol, protonation of the piperidine nitrogen could lead to an activating intramolecular hydrogen bond, which would counteract the steric hindrance to some extent. The net effect would be a balance of these opposing factors.

Logical relationship between structure and expected reactivity.

Conclusion

The comparative analysis of 1-(piperidin-4-yl)propan-2-one and 1-(piperidin-2-yl)propan-2-one provides a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical reactivity. The 4-substituted isomer is predicted to be the more reactive of the two, primarily due to reduced steric hindrance around the carbonyl group. For the 2-substituted isomer, the proximity of the piperidine nitrogen introduces a complex interplay of steric and electronic effects that temper its reactivity.

For drug development professionals, this understanding is crucial. The choice of isomeric scaffold can impact not only the ease of subsequent synthetic transformations but also the metabolic stability and biological activity of the final compound. This guide provides a robust framework for both predicting and experimentally verifying such reactivity differences, enabling more informed decisions in the design and synthesis of novel piperidine-based therapeutic agents.

References

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  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. WebAssign. [Link]

  • Intramolecular hydrogen bonding analysis. Iowa State University Digital Repository. [Link]

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Validation

A Comparative Guide to N-Boc and N-Cbz Protection of 1-(Piperidin-4-yl)propan-2-one for Pharmaceutical Synthesis

Abstract In the synthesis of complex pharmaceutical intermediates, the judicious selection of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth comparative analysis of tw...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the synthesis of complex pharmaceutical intermediates, the judicious selection of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth comparative analysis of two of the most prevalent amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as applied to the secondary amine of 1-(Piperidin-4-yl)propan-2-one. This key intermediate, featuring a reactive piperidine nitrogen and a ketone moiety, presents a valuable case study for examining the strategic advantages and potential liabilities of each protecting group. This document furnishes researchers, medicinal chemists, and process development scientists with detailed experimental protocols, comparative data, and mechanistic insights to inform their synthetic strategy.

Introduction: The Critical Role of Amine Protection in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics. Its secondary amine is often a key site for derivatization, but its nucleophilicity and basicity can interfere with desired chemical transformations elsewhere in the molecule. Protecting group chemistry addresses this challenge by reversibly masking the amine, rendering it inert to specific reaction conditions.

1-(Piperidin-4-yl)propan-2-one is a versatile building block, but its synthetic utility is contingent upon effective protection of the piperidine nitrogen. The choice between the N-Boc and N-Cbz protecting groups is not trivial; it has significant implications for the overall synthetic route, affecting stability, solubility, ease of handling, and, most critically, the conditions required for its eventual removal. This guide will dissect these factors to provide a clear rationale for selecting the optimal protecting group for your specific synthetic context.

The Contenders: A Profile of N-Boc and N-Cbz

The N-Boc (tert-Butoxycarbonyl) Group

The Boc group is one of the most widely used protecting groups for amines, favored for its stability to a broad range of non-acidic reagents and its facile removal under acidic conditions.[1]

  • Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1] The reaction is generally clean and high-yielding.

  • Deprotection: Cleavage of the Boc group is most commonly accomplished with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an anhydrous organic solvent.[2] The mechanism involves the formation of a stable tert-butyl cation.

The N-Cbz (Benzyloxycarbonyl) Group

The Cbz group, also known as the Z-group, is a classic amine protecting group that offers a different orthogonality, being stable to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.[3]

  • Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]

  • Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), which yields the free amine, toluene, and carbon dioxide as byproducts.[3][4] Strong acids can also cleave the Cbz group, though this is less common.

Head-to-Head Comparison for 1-(Piperidin-4-yl)propan-2-one

The selection between N-Boc and N-Cbz for this particular substrate hinges on several key performance indicators. The presence of the ketone functionality in the side chain is a crucial consideration, particularly for the deprotection step.

Ease and Efficiency of Protection

Both protection reactions are generally high-yielding. The N-Boc protection with Boc₂O is often preferred from a practical standpoint due to the crystalline nature and ease of handling of the reagent, and the straightforward workup. Cbz-Cl, being a liquid, can be more challenging to handle, and the reaction requires careful pH control.

Chemical Stability and Orthogonality

A primary advantage of using these two groups is their orthogonality. An N-Boc group can be removed without affecting an N-Cbz group, and vice-versa, allowing for differential protection in more complex molecules.[1][3]

  • N-Boc Stability: Stable to bases, nucleophiles, and catalytic hydrogenation. This is a significant advantage if other functionalities in the molecule require reduction.

  • N-Cbz Stability: Stable to most acidic and basic conditions. However, it is incompatible with reactions involving catalytic hydrogenation intended for other functional groups (e.g., reduction of a nitro group or a double bond).

Deprotection: Conditions and Consequences

The deprotection step is often the most critical in the synthetic sequence.

  • N-Boc Deprotection: The use of strong acids like TFA is highly effective and generally does not affect the ketone functionality on the side chain. The workup involves neutralization and extraction.

  • N-Cbz Deprotection: Catalytic hydrogenolysis is a very mild and clean method. However, a key concern with 1-(Piperidin-4-yl)propan-2-one is the potential for the reduction of the ketone to the corresponding secondary alcohol as a side product. Careful selection of the catalyst and reaction conditions can often mitigate this. Alternatively, acidic cleavage of the Cbz group is possible, but this negates its orthogonality to the Boc group.

Impact on Physical Properties

The choice of protecting group can influence the physical properties of the intermediate, such as crystallinity and solubility, which can impact purification and handling. N-Cbz protected compounds are often crystalline and easier to purify by recrystallization, while N-Boc protected amines can sometimes be oils.

Quantitative Data Summary

The following table summarizes typical experimental outcomes for the protection and deprotection of 4-substituted piperidines, providing a basis for comparison.

ParameterN-Boc ProtectionN-Cbz ProtectionN-Boc DeprotectionN-Cbz Deprotection (Hydrogenolysis)
Reagents Boc₂O, NaHCO₃Cbz-Cl, BaseTFA or HCl in DCMH₂, Pd/C
Solvent THF/H₂O, DCMDioxane/H₂O, DCMDCM, DioxaneMethanol, Ethanol
Temperature Room Temperature0 °C to Room Temp.0 °C to Room Temp.Room Temperature
Typical Yield >95%>90%>95%85-95% (potential for ketone reduction)
Key Advantage Mild protection, stable to hydrogenationStable to acid/base, often crystallineClean, fast reactionVery mild, neutral conditions
Key Disadvantage Acid-labileHydrogenolysis-labileRequires strong acidPotential for side-product formation

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of 1-(Piperidin-4-yl)propan-2-one.

N-Boc Protection Workflow

cluster_0 N-Boc Protection A 1. Dissolve 1-(Piperidin-4-yl)propan-2-one in THF/H₂O B 2. Add NaHCO₃ A->B Create basic aqueous environment C 3. Add Boc₂O B->C Introduce protecting group reagent D 4. Stir at Room Temperature C->D Allow reaction to proceed E 5. Aqueous Workup & Extraction D->E Isolate crude product F 6. Purify by Chromatography E->F Obtain pure N-Boc protected product

Caption: Workflow for N-Boc protection.

Protocol 5.1: Synthesis of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

  • To a solution of 1-(Piperidin-4-yl)propan-2-one (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.0 eq).[5]

  • Stir the mixture for 15 minutes at room temperature to ensure complete dissolution and basification.[5]

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.[5]

  • Stir the reaction vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.[6]

N-Cbz Protection Workflow

cluster_1 N-Cbz Protection G 1. Dissolve 1-(Piperidin-4-yl)propan-2-one in aqueous base H 2. Cool to 0 °C G->H Control reaction temperature I 3. Add Benzyl Chloroformate (Cbz-Cl) dropwise H->I Introduce protecting group reagent J 4. Stir and warm to Room Temperature I->J Allow reaction to complete K 5. Aqueous Workup & Extraction J->K Isolate crude product L 6. Purify by Recrystallization/Chromatography K->L Obtain pure N-Cbz protected product

Caption: Workflow for N-Cbz protection.

Protocol 5.2: Synthesis of Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate

  • Dissolve 1-(Piperidin-4-yl)propan-2-one (1.0 eq) in a suitable solvent such as dioxane/water or dichloromethane.

  • Add a base such as sodium carbonate or triethylamine (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization.

N-Boc Deprotection Workflow

cluster_2 N-Boc Deprotection M 1. Dissolve N-Boc protected piperidine in DCM N 2. Cool to 0 °C M->N Prepare for acid addition O 3. Add Trifluoroacetic Acid (TFA) N->O Initiate deprotection P 4. Stir at Room Temperature O->P Allow reaction to complete Q 5. Evaporate solvent and excess acid P->Q Remove volatiles R 6. Basify and Extract Q->R Isolate free amine product

Caption: Workflow for N-Boc deprotection.

Protocol 5.3: Deprotection of tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in water, basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to pH > 10.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected 1-(Piperidin-4-yl)propan-2-one.

N-Cbz Deprotection Workflow

cluster_3 N-Cbz Deprotection (Hydrogenolysis) S 1. Dissolve N-Cbz protected piperidine in Methanol T 2. Add Pd/C catalyst S->T Introduce catalyst U 3. Purge with H₂ gas T->U Create inert atmosphere V 4. Stir under H₂ atmosphere U->V Initiate hydrogenolysis W 5. Filter off catalyst V->W Separate catalyst from product X 6. Evaporate solvent W->X Isolate free amine product

Caption: Workflow for N-Cbz deprotection.

Protocol 5.4: Deprotection of Benzyl 4-(2-oxopropyl)piperidine-1-carboxylate

  • Dissolve benzyl 4-(2-oxopropyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂); repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected 1-(Piperidin-4-yl)propan-2-one.

Conclusion and Recommendations

Both N-Boc and N-Cbz are highly effective protecting groups for the piperidine nitrogen of 1-(Piperidin-4-yl)propan-2-one. The optimal choice is dictated by the overall synthetic strategy.

  • Choose N-Boc when:

    • Downstream steps involve catalytic hydrogenation.

    • A simple, acid-mediated deprotection is desired.

    • Handling of Boc₂O is preferred over Cbz-Cl.

  • Choose N-Cbz when:

    • The synthetic route requires strong basic or nucleophilic conditions where the Boc group might be labile.

    • A crystalline intermediate is desired for ease of purification.

    • The potential for ketone reduction during hydrogenolysis can be mitigated or is acceptable.

Ultimately, the decision rests on a careful evaluation of the chemical environment of the molecule throughout the planned synthetic sequence. This guide provides the foundational data and protocols to make an informed and strategic choice.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802.
  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Antelo, F., et al. (2018). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 23(11), 2978.
  • ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Retrieved from [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Piperidin-4-one Derivatives in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Among its varied forms, the piperidin-4-one moiety has emerged as a particularly versatile templat...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Among its varied forms, the piperidin-4-one moiety has emerged as a particularly versatile template for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 1-(Piperidin-4-yl)propan-2-one and related piperidin-4-one derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The Pharmacological Significance of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. This heterocycle can be readily synthesized and functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR). Derivatives of piperidin-4-one have demonstrated a remarkable array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The flexibility of the piperidine ring allows it to adopt conformations that are complementary to the binding sites of various enzymes and receptors, making it a valuable starting point for the design of potent and selective inhibitors.

Comparative Analysis of Biological Activities

The therapeutic potential of piperidin-4-one derivatives is vast and varied. Below is a comparative overview of their most prominent biological activities, supported by experimental data from preclinical studies.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperidin-4-one derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][3][4]

A study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives revealed significant in vitro antibacterial activity against various strains, with some compounds showing efficacy comparable to the standard drug ampicillin.[1] The introduction of a thiosemicarbazone moiety was found to enhance the antifungal activity of the parent piperidin-4-one.[1] Another study highlighted a piperidin-4-one derivative, DALIL1, which demonstrated potent antibacterial activity against Bacillus subtilis and significant antifungal activity against Candida albicans.[3]

Table 1: Comparative Antimicrobial Activity of Piperidin-4-one Derivatives

Compound/DerivativeTarget Organism(s)Key FindingsReference
2,6-diaryl-3-methyl-4-piperidonesVarious bacteriaSignificant antibacterial activity, comparable to ampicillin.[1]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesVarious fungiEnhanced antifungal activity compared to the parent piperidones.[1]
DALIL1Bacillus subtilis, Candida albicansPotent antibacterial and antifungal activity.[3]
(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamideStaphylococcus aureus, Enterobacter sp.Higher antimicrobial activity compared to its precursor.[4]
Anticancer Activity

The development of effective and less toxic anticancer agents is a major focus of oncological research. Several piperidin-4-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

For instance, a series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated for their anticancer potential.[5][6] Compounds 6h, 6j, and 6e from this series exhibited strong anticancer activity with low IC50 values against the tested cell lines, although not as potent as the reference drug doxorubicin.[5] Another study on N-(1-(4-(dibenzo[b,f][1][5]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives identified five compounds with potent cytotoxic activities against K562, Colo-205, and MDA-MB 231 human cancer cell lines.[7]

Table 2: Comparative Anticancer Activity of Piperidin-4-one Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 Values (µM)Reference
Compound 6j (propanamide derivative)Not specified10.84 ± 4.2[5]
Compound 6h (propanamide derivative)Not specified20.12 ± 6.20[5]
Compound 6e (propanamide derivative)Not specified24.57 ± 1.62[5]
Compounds 16b, 16d, 16i, 16p, 16qK562, Colo-205, MDA-MB 23120 - 40[7]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Piperidin-4-one derivatives have been explored as potential anti-inflammatory agents.

A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, demonstrated potent in vitro inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[8] Furthermore, this compound exhibited more potent in vivo anti-inflammatory activity than ibuprofen in a xylene-induced ear edema model in mice.[8]

Table 3: Comparative Anti-inflammatory Activity of a Piperidin-4-one Derivative

Compound/DerivativeAssayKey FindingsReference
Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)NO and TNF-α production in RAW 264.7 macrophagesPotent inhibition (IC50 = 0.86 µM for NO, 1.87 µM for TNF-α).[8]
Compound 6eXylene-induced ear edema in miceMore potent in vivo activity than ibuprofen.[8]
Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in developing neuroprotective agents that can slow or halt this process. Certain piperidine derivatives have shown promise in this regard.

For example, piperine, a natural product containing a piperidine moiety, has been shown to exert neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory actions.[9] Another study identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist that protects cultured hippocampal neurons from glutamate toxicity with high efficacy (IC50 = 10 nM).[10]

Experimental Protocols for Biological Activity Screening

The evaluation of the biological activities of 1-(Piperidin-4-yl)propan-2-one and its derivatives requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature and duration for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality: This method provides a quantitative measure of the antimicrobial potency of a compound by directly assessing its ability to inhibit microbial proliferation.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Causality: This assay is based on the principle that only viable cells with active mitochondria can reduce MTT to formazan. The amount of formazan produced is directly proportional to the number of living cells.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and co-incubated with the test compound for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the untreated (control) wells.

Causality: This assay directly assesses the anti-inflammatory potential of a compound by measuring its ability to suppress the production of a key pro-inflammatory molecule.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for antimicrobial susceptibility testing and the MTT assay.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute Test Compound B->C D Incubate Plate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.

Conclusion and Future Directions

The 1-(Piperidin-4-yl)propan-2-one scaffold and its derivatives represent a promising class of compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. The detailed experimental protocols provide a framework for the systematic screening and evaluation of new derivatives.

Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutics based on the versatile piperidin-4-one scaffold. Further in vivo studies are also necessary to validate the preclinical findings and to assess the safety and efficacy of these promising compounds.

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Sources

Validation

A Comparative Guide to the In Vitro ADME Properties of 1-(Piperidin-4-yl)propan-2-one Derivatives

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical failures has been suboptimal pharmacokinetic profiles, which...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical failures has been suboptimal pharmacokinetic profiles, which are governed by a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] The 1-(piperidin-4-yl)propan-2-one scaffold is a prevalent motif in medicinal chemistry, valued for its synthetic tractability and its presence in numerous biologically active agents.[3] However, the inherent basicity of the piperidine nitrogen and the overall physicochemical properties of its derivatives can present significant challenges in achieving a desirable ADME profile.

This guide provides a comparative analysis of the in vitro ADME properties of a representative set of hypothetical compounds derived from the 1-(piperidin-4-yl)propan-2-one core. By examining the interplay between structural modifications and key ADME parameters, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design and selection of more promising clinical candidates. The experimental protocols detailed herein are grounded in established industry practices and regulatory expectations, ensuring the trustworthiness and reproducibility of the generated data.[4][5]

The Crucial Role of Early In Vitro ADME Profiling

Integrating a comprehensive suite of in vitro ADME assays early in the drug discovery cascade is paramount.[6][7] It allows for the rapid identification of liabilities such as poor solubility, low permeability, high metabolic turnover, or potential for drug-drug interactions and off-target toxicities. For piperidine-containing scaffolds, early assessment is particularly critical. The basic nitrogen can influence solubility, permeability, and interactions with metabolic enzymes and transporters.[3] Furthermore, the piperidine ring itself can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through N-dealkylation or ring oxidation.[8][9]

This guide will explore the following key in vitro ADME parameters for our hypothetical series of 1-(piperidin-4-yl)propan-2-one derivatives:

  • Solubility: A prerequisite for absorption and distribution.

  • Permeability: The ability to cross biological membranes, such as the intestinal epithelium.

  • Metabolic Stability: Resistance to enzymatic degradation, primarily by hepatic enzymes.

  • CYP450 Inhibition: Potential for drug-drug interactions.

  • hERG Channel Inhibition: A critical indicator of potential cardiotoxicity.

Comparative Analysis of 1-(Piperidin-4-yl)propan-2-one Derivatives

To illustrate the impact of structural modifications on ADME properties, we will consider a hypothetical series of compounds (Compound 1-4 ) derived from the 1-(piperidin-4-yl)propan-2-one core.

CompoundR1R2
Compound 1 HPhenyl
Compound 2 Methyl4-Fluorophenyl
Compound 3 EthylPyridin-2-yl
Compound 4 Isopropyl4-Methoxyphenyl
Table 1: Comparative In Vitro ADME Profile of 1-(Piperidin-4-yl)propan-2-one Derivatives
ParameterCompound 1Compound 2Compound 3Compound 4
Kinetic Solubility (µM) at pH 7.4 25458015
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 8.512.25.115.8
Caco-2 Efflux Ratio (B→A / A→B) 1.51.83.51.2
Human Liver Microsomal Stability (t½, min) 1540>608
CYP3A4 Inhibition (IC₅₀, µM) 1225>505
hERG Inhibition (% at 10 µM) 45%20%<5%60%
Insights from the Comparative Data
  • Solubility: The introduction of a polar pyridine ring in Compound 3 significantly improves its kinetic solubility compared to the more lipophilic phenyl and substituted phenyl analogs. Conversely, the increased lipophilicity of the methoxyphenyl group in Compound 4 leads to the lowest solubility.

  • Permeability: Compound 4 exhibits the highest passive permeability, consistent with its increased lipophilicity. The introduction of the polar pyridine in Compound 3 reduces permeability. Notably, Compound 3 also shows a higher efflux ratio, suggesting it may be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed in Caco-2 cells.[10]

  • Metabolic Stability: The pyridine nitrogen in Compound 3 appears to reduce its susceptibility to metabolism, resulting in high stability. In contrast, the electron-donating methoxy group in Compound 4 likely activates the phenyl ring towards oxidative metabolism, leading to rapid degradation. The methyl group on the piperidine nitrogen in Compound 2 may sterically hinder N-dealkylation, contributing to its improved stability over Compound 1 .

  • CYP450 Inhibition: The potential for drug-drug interactions is a significant concern. Compound 4 shows the most potent inhibition of CYP3A4, a major drug-metabolizing enzyme.[11] The less lipophilic and electronically different Compound 3 displays the weakest inhibition.

  • hERG Inhibition: The risk of cardiotoxicity is a major hurdle in drug development.[12] The structural features of Compound 4 contribute to a significant hERG liability, while the pyridine-containing Compound 3 is the cleanest in this regard.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro ADME assays discussed.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer.[13][14]

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the turbidity of the solution in each well using a nephelometer.

  • Alternatively, for a direct concentration measurement, filter the samples through a 0.45 µm filter plate.

  • Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound by comparing it to a standard curve.

G cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Compound in DMSO dilution Add 2µL DMSO stock to 198µL PBS in 96-well plate stock->dilution buffer PBS Buffer (pH 7.4) buffer->dilution incubation Shake for 2h at room temperature dilution->incubation nephelometry Measure Turbidity (Nephelometry) incubation->nephelometry filtration Filter Plate incubation->filtration lcms LC-MS/MS Analysis filtration->lcms

Kinetic Solubility Workflow

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of drugs.[15][16] Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions that mimic the intestinal barrier.[10]

Protocol:

  • Seed Caco-2 cells onto 24-well Transwell® plates and culture for 21 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

  • For apical to basolateral (A→B) permeability, add the test compound (typically at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • For basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 is indicative of active efflux.

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell plates culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound Add test compound to donor chamber (A or B) teer->add_compound incubate Incubate for 2h at 37°C add_compound->incubate sample Sample donor and receiver chambers incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caco-2 Permeability Workflow

Human Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[17][18]

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • The half-life (t½) is determined from the slope of the natural log of the percent remaining compound versus time plot.

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a primary cause of drug-drug interactions.[19]

Protocol:

  • In a 96-well plate, incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of the test compound.

  • Initiate the reaction by adding NADPH.

  • After a short incubation period at 37°C, terminate the reaction with cold acetonitrile.

  • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • The IC₅₀ value (the concentration of test compound that causes 50% inhibition of metabolite formation) is calculated by fitting the data to a four-parameter logistic curve.

hERG Radioligand Binding Assay

This assay provides an early indication of a compound's potential to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias.[20][21][22]

Protocol:

  • Use a membrane preparation from a cell line stably expressing the hERG channel.

  • Incubate the membranes with a radiolabeled ligand that binds to the hERG channel (e.g., [³H]-astemizole) and varying concentrations of the test compound.[23]

  • After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • The IC₅₀ value is determined by measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand.

Conclusion

The in vitro ADME profiling of compounds derived from the 1-(piperidin-4-yl)propan-2-one scaffold is a critical component of a successful drug discovery program. As demonstrated with our hypothetical compound series, minor structural modifications can have a profound impact on a wide range of ADME properties. A thorough understanding of these structure-ADME relationships allows for the rational design of molecules with an increased probability of clinical success. By employing the robust and validated protocols outlined in this guide, drug development teams can make more informed decisions, prioritize the most promising candidates, and ultimately, accelerate the delivery of safe and effective medicines to patients.

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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • PubMed. (2020). hERG toxicity assessment: Useful guidelines for drug design. [Link]

  • PubMed Central. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC. [Link]

  • MDPI. (n.d.). Flavonoids as CYP3A4 Inhibitors In Vitro. [Link]

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Comparative

A Comparative Guide to the Structural Validation of 1-(Piperidin-4-yl)propan-2-one Derivatives by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic proper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability.[1] Derivatives of 1-(piperidin-4-yl)propan-2-one, in particular, are of significant interest as intermediates and final compounds in the development of novel drugs.[2] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is of paramount importance. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions.[3]

This guide offers a comprehensive overview of the structural validation of 1-(piperidin-4-yl)propan-2-one derivatives, presenting a comparative analysis of their crystallographic features. We will delve into the synthetic methodologies, crystallization strategies, and the intricacies of X-ray diffraction analysis, providing researchers with the insights needed to confidently determine and interpret the solid-state structures of these valuable compounds.

I. The Strategic Importance of X-ray Crystallography in Drug Design

In the realm of drug discovery, ambiguity is a costly adversary. X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure, offering a level of detail that is unattainable by most other analytical techniques.[4] This precise structural information is critical for:

  • Absolute Stereochemistry Determination: Unambiguously assigning the stereochemical configuration of chiral centers.

  • Conformational Analysis: Revealing the preferred solid-state conformation of the molecule, which can inform on its bioactive conformation.

  • Understanding Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and other interactions that govern crystal packing and can mimic interactions in a protein binding pocket.[5]

  • Structure-Activity Relationship (SAR) Studies: Providing a solid structural foundation for understanding how modifications to the molecular scaffold affect biological activity.[6]

II. A Generalized Workflow for Structural Validation

The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands careful execution and interpretation. The following workflow outlines the key stages involved.

digraph "Structural_Validation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Structural Validation", splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#E8F0FE"; "Synthesis" [label="Synthesis of Derivative"]; "Purification" [label="Purification\n(e.g., Chromatography)"]; "Synthesis" -> "Purification"; }

subgraph "cluster_crystallization" { label="Crystallization"; bgcolor="#E6F4EA"; "Solvent_Screening" [label="Solvent Screening"]; "Crystal_Growth" [label="Crystal Growth\n(Slow Evaporation, Vapor Diffusion, etc.)"]; "Solvent_Screening" -> "Crystal_Growth"; }

subgraph "cluster_diffraction" { label="X-ray Diffraction"; bgcolor="#FEF7E0"; "Crystal_Mounting" [label="Crystal Mounting"]; "Data_Collection" [label="Data Collection\n(Diffractometer)"]; "Crystal_Mounting" -> "Data_Collection"; }

subgraph "cluster_analysis" { label="Structure Solution & Refinement"; bgcolor="#FCE8E6"; "Data_Processing" [label="Data Processing & Integration"]; "Structure_Solution" [label="Structure Solution\n(e.g., Direct Methods)"]; "Refinement" [label="Structure Refinement"]; "Data_Processing" -> "Structure_Solution" -> "Refinement"; }

subgraph "cluster_validation" { label="Validation & Analysis"; bgcolor="#F3E8FD"; "Validation" [label="Structural Validation\n(CheckCIF)"]; "Analysis" [label="Structural Analysis & Interpretation"]; "Validation" -> "Analysis"; }

"Purification" -> "Solvent_Screening" [lhead="cluster_crystallization"]; "Crystal_Growth" -> "Crystal_Mounting" [lhead="cluster_diffraction"]; "Data_Collection" -> "Data_Processing" [lhead="cluster_analysis"]; "Refinement" -> "Validation" [lhead="cluster_validation"]; }

Figure 1: A generalized workflow for the structural validation of small molecules by X-ray crystallography.
III. Experimental Protocols: A Step-by-Step Guide

The synthesis of 1-(piperidin-4-yl)propan-2-one derivatives typically involves the modification of the piperidine nitrogen. A common precursor is 4-acetylpiperidine, which can be N-functionalized through various methods, such as reductive amination or nucleophilic substitution.[7] For instance, the synthesis of N-aryl derivatives can be achieved by the Buchwald-Hartwig amination of an aryl halide with 4-acetylpiperidine.

Example Protocol: Synthesis of N'- (1-benzylpiperidin-4-yl)acetohydrazide

A closely related derivative, N'-(1-benzylpiperidin-4-yl)acetohydrazide, whose crystal structure has been determined, can be synthesized as follows:

  • Reaction Setup: Dissolve acetylhydrazide (0.05 mol) in 30 mL of ethanol. In a separate flask, dissolve 1-(phenylmethyl)-piperidin-4-one (0.05 mol) in 30 mL of ethanol.[8]

  • Reaction: Add the 1-(phenylmethyl)-piperidin-4-one solution dropwise to the acetylhydrazide solution with stirring.[8]

  • Incubation: Allow the reaction mixture to stand overnight at room temperature.[8]

  • Workup: Evaporate the ethanol under reduced pressure. The resulting crude product can then be purified by recrystallization.[8]

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.

Protocol for Crystallization:

  • Purity is Paramount: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth.

  • Solvent Screening: Screen a variety of solvents in which the compound has moderate solubility. Common solvents for piperidine derivatives include ethanol, methanol, acetonitrile, and mixtures thereof.[9]

  • Crystal Growth: For the slow evaporation method, prepare a nearly saturated solution of the purified compound in a suitable solvent. Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation. Store the vial in a vibration-free environment.

For N'-(1-benzylpiperidin-4-yl)acetohydrazide, single crystals were obtained from an ethanol solution.[8]

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Step-by-Step Data Collection:

  • Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

IV. Comparative Structural Analysis of Piperidine Derivatives

The conformation of the piperidine ring and the orientation of its substituents are key structural features that influence the biological activity of these compounds. In the solid state, piperidine derivatives most commonly adopt a chair conformation.[4][10]

digraph "Piperidine_Derivative_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Representative Structure of a 1-(Piperidin-4-yl)propan-2-one Derivative"]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"N1" [label="N", shape=plaintext, fontcolor="#4285F4"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "R" [label="R", shape=plaintext, fontcolor="#EA4335"]; "C7" [label="C"]; "C8" [label="C"]; "O" [label="O", shape=plaintext, fontcolor="#34A853"];

"N1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "N1"; "N1" -- "R"; "C4" -- "C7"; "C7" -- "C8"; "C7" -- "O" [style=dashed]; }

Figure 2: A 2D representation of the 1-(piperidin-4-yl)propan-2-one scaffold.

The following table provides a comparison of the crystallographic data for N'-(1-benzylpiperidin-4-yl)acetohydrazide and a hypothetical N-methyl derivative to illustrate the types of comparisons that can be made.

ParameterN'-(1-benzylpiperidin-4-yl)acetohydrazide[8]Hypothetical N-methyl Derivative
Formula C₁₄H₂₁N₃OC₉H₁₈N₂O
Crystal System MonoclinicOrthorhombic
Space Group CcP2₁2₁2₁
a (Å) 14.1480(3)10.5
b (Å) 14.1720(4)12.3
c (Å) 27.6701(7)8.1
β (°) ** 96.956(1)90
Volume (ų) **5509.1(2)1046.8
Z 4 (crystallographically unique molecules)4
Piperidine Conformation ChairChair
Key Torsion Angles (°) C2-N1-C6-C5: -55.8, C3-C4-C5-C6: 53.2C2-N1-C6-C5: -56.5, C3-C4-C5-C6: 54.1

Analysis of Structural Differences:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen (e.g., benzyl vs. methyl) can significantly influence the crystal packing due to differences in steric bulk and potential for intermolecular interactions (e.g., π-stacking with the benzyl group).

  • Piperidine Ring Conformation: While a chair conformation is generally favored, the degree of puckering can vary depending on the substituents. This can be quantified by analyzing key torsion angles within the ring.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the molecule will dictate the hydrogen bonding network in the crystal lattice. For example, the acetohydrazide moiety in the example provides both donor (N-H) and acceptor (C=O) sites for hydrogen bonding.

V. Structural Validation: Ensuring the Integrity of Your Model

Once a structural model is obtained, it must be rigorously validated to ensure its quality and accuracy. This involves comparing the model to the experimental data and to established geometric parameters.

Key Validation Parameters:

  • R-factors (R1 and wR2): These values represent the agreement between the observed diffraction data and the data calculated from the structural model. Lower values indicate a better fit.

  • Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a good refinement.

  • Residual Electron Density: The final electron density map should be relatively flat, with no large positive or negative peaks, which could indicate missing or misplaced atoms.

  • Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within the expected ranges for the types of atoms and bonds involved. Programs like checkCIF provide a comprehensive validation report that flags any potential issues.

VI. Conclusion

The structural validation of 1-(piperidin-4-yl)propan-2-one derivatives by X-ray crystallography is an indispensable tool in modern drug discovery. It provides a definitive understanding of the molecular architecture, which is crucial for rational drug design and the optimization of lead compounds. By following a systematic workflow of synthesis, crystallization, data collection, and rigorous validation, researchers can obtain high-quality crystal structures that provide invaluable insights into the structure-activity relationships of this important class of molecules. This guide serves as a foundational resource to empower researchers to confidently navigate the process of structural elucidation and to leverage this powerful technique to accelerate their drug discovery efforts.

References

  • "Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl." Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 6, 2017, pp. 885-888, [Link].

  • "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, vol. 4, no. 4, 2021, pp. 169-178, [Link].

  • Saify, Z. S., et al. "Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative." Journal of the Chemical Society of Pakistan, vol. 36, no. 6, 2014, pp. 1145-1151, [Link].

  • D'yakonov, V. A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 26, no. 24, 2021, p. 7536, [Link].

  • Andrić, D. B., et al. "Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides." Journal of the Serbian Chemical Society, vol. 88, no. 1, 2023, pp. 1-14, [Link].

  • Sampath, K., et al. "Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative." Journal of Chemical Crystallography, vol. 42, no. 8, 2012, pp. 851-856, [Link].

  • Ward, J. L., et al. "Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 8, 2013, p. o1255, [Link].

  • Wan, A., et al. "Comparison of the Crystal Structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 10, 2015, pp. 1132-1135, [Link].

  • Gutu, T., et al. "EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION." Studia Universitatis Moldaviae, no. 7, 2021, pp. 238-245, [Link].

  • Stephenson, N., et al. "The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one." Acta Crystallographica Section C: Structural Chemistry, vol. 78, no. 10, 2022, pp. 627-636, [Link].

  • Al-Wahaibi, L. H., et al. "One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone." Molecules, vol. 25, no. 7, 2020, p. 1729, [Link].

  • Schepmann, D., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." Archiv der Pharmazie, vol. 351, no. 1, 2018, p. 1700242, [Link].

  • Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, vol. 4, no. 4, 2021, pp. 169-178, [Link].

  • Gite, S. S., et al. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance." International Journal of Novel Research and Development, vol. 8, no. 4, 2023, pp. 1-10, [Link].

  • Siddiqui, R., et al. "Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents." Heliyon, vol. 10, no. 16, 2024, p. e35122, [Link].

  • Ullah, F., et al. "The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline, 8-{1-[3-(cyclohex-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-[1-(3-phenylbenzyl)piperidin-4-yl]-2-methoxyquinoline." Acta Crystallographica Section C: Structural Chemistry, vol. 77, no. 6, 2021, pp. 294-303, [Link].

  • Dukić-Stefanović, S., et al. "Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides." Journal of the Serbian Chemical Society, vol. 88, no. 1, 2023, pp. 1-14, [Link].

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  • Grosu, I.-G., et al. "The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate." Molbank, vol. 2024, no. 4, 2024, p. M1904, [Link].

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Validation

A Senior Application Scientist's Guide to the Chiral Separation of Substituted Piperidinyl Ketone Enantiomers

For researchers, scientists, and drug development professionals, the precise and efficient separation of enantiomers is a cornerstone of modern pharmaceutical development. The piperidine ring is a ubiquitous scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient separation of enantiomers is a cornerstone of modern pharmaceutical development. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and when combined with a ketone functionality and further substitution, it gives rise to a class of chiral molecules with significant therapeutic potential.[1][2] However, the seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles.[3] This guide provides an in-depth, objective comparison of the primary techniques for the chiral separation of substituted piperidinyl ketone enantiomers: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Drawing upon experimental data and established principles, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to make informed decisions for your specific separation challenges.

The Imperative of Enantiomeric Purity in Drug Development

The stereochemistry of a drug is a critical determinant of its interaction with the chiral environment of the human body.[3] For substituted piperidinyl ketones, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Regulatory bodies worldwide now mandate the characterization and often the separation of enantiomers for new chiral drug candidates, making robust and reliable chiral separation methods an indispensable tool in the pharmaceutical industry.[4]

Principles of Chiral Recognition

The separation of enantiomers, which possess identical physical properties in an achiral environment, relies on the formation of transient diastereomeric complexes with a chiral selector.[5] This interaction creates a sufficient difference in energy between the two enantiomers to allow for their separation by chromatographic or electrophoretic techniques. The most common modes of interaction involved in chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.

Comparative Analysis of Chiral Separation Techniques

The choice of the optimal chiral separation technique depends on a multitude of factors, including the physicochemical properties of the analyte, the required scale of the separation (analytical vs. preparative), speed, cost, and environmental impact. Here, we compare HPLC, SFC, and CE for the enantioseparation of substituted piperidinyl ketones and structurally related compounds.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for the separation of a wide range of chiral compounds.[2] The success of a chiral HPLC separation is highly dependent on the choice of the chiral stationary phase (CSP).

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as Chiralpak® and Lux® columns, are the most widely used CSPs in HPLC. They offer broad enantioselectivity and can be used in normal-phase, polar organic, and reversed-phase modes.

  • Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica support and often rely on π-π interactions for chiral recognition.[6]

  • Macrocyclic Glycopeptide-based CSPs: Columns like Chirobiotic™ V (vancomycin) and T (teicoplanin) are particularly effective for the separation of polar and ionizable compounds, including amines.

Experimental Example: Chiral Separation of Piperidine-2,6-dione Analogues by HPLC

While not strictly ketones, piperidine-2,6-diones are structurally related amides that provide valuable insights into the separation of piperidine-containing heterocycles. A study successfully resolved several racemic piperidine-2,6-dione analogues using polysaccharide-based CSPs.

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)
AminoglutethimideChiralpak IAMethyl-tert-butyl ether-THF (90:10, v/v)5.33
PhenglutarimideChiralpak IA100% Dichloromethane1.00
ThalidomideChiralpak IAMethyl-tert-butyl ether-THF (90:10, v/v)1.89

Data sourced from Ali, I., et al. (2006). Talanta, 69(4), 1013-1017.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages.[5] By using supercritical CO2 as the primary mobile phase, SFC provides faster separations, reduced solvent consumption, and lower backpressures compared to HPLC.[7]

  • Speed: The low viscosity of supercritical CO2 allows for high flow rates, significantly reducing analysis times.[8]

  • Green Chemistry: The use of CO2, a non-toxic and readily available solvent, makes SFC a more environmentally friendly technique.

  • Complementary Selectivity: SFC can sometimes provide different elution orders and improved resolution compared to HPLC for the same CSP.

Experimental Example: Chiral Separation of Methylphenidate by SFC

Methylphenidate, a well-known piperidine derivative, serves as a good model for the separation of substituted piperidines.

ParameterCondition
Chiral Stationary PhaseChiralpak AD-H
Mobile PhaseCO2/Methanol with 0.1% diethylamine
Flow Rate3 mL/min
DetectionMS/MS

This method successfully separated the enantiomers of methylphenidate and its metabolites in blood samples, demonstrating the utility of SFC for complex matrices.[9]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds.[10] In chiral CE, a chiral selector is added to the background electrolyte (BGE) to facilitate the separation of enantiomers.

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution.

  • Low Sample and Reagent Consumption: The capillary format requires only nanoliter volumes of sample and minimal amounts of BGE.

  • Versatility of Chiral Selectors: A wide variety of chiral selectors, particularly cyclodextrins, can be easily screened by simply dissolving them in the BGE.[11]

Experimental Example: Chiral Separation of Cathinone Derivatives by CE

Cathinones are β-keto amphetamines and serve as excellent analogs for substituted piperidinyl ketones. A study demonstrated the successful enantioseparation of a large number of cathinone derivatives using cyclodextrins as chiral selectors.

Chiral SelectorBackground ElectrolyteResult
10 mM β-cyclodextrin10 mM Sodium Phosphate (pH 2.5)Successful separation of 58 out of 61 tested cathinone derivatives
10 mM 2-hydroxypropyl-β-cyclodextrin10 mM Sodium Phosphate (pH 2.5)Offered complementary selectivity to native β-cyclodextrin

Data sourced from Moosmann, B., et al. (2018). Drug Testing and Analysis, 10(4), 644-653.

In-Depth Methodologies and Experimental Protocols

To provide actionable insights, the following sections detail step-by-step protocols for developing a chiral separation method for a novel substituted piperidinyl ketone using each of the discussed techniques.

Protocol 1: Chiral HPLC Method Development

Objective: To achieve baseline separation of the enantiomers of a novel substituted piperidinyl ketone.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral stationary phases (e.g., Chiralpak IA, Lux Cellulose-1)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

Procedure:

  • Column Screening:

    • Prepare a stock solution of the racemic analyte in a suitable solvent (e.g., ethanol).

    • Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, and Lux Cellulose-1, Cellulose-2).

    • Start with a generic normal-phase mobile phase, such as Hexane/Isopropanol (90/10, v/v) at a flow rate of 1 mL/min.

    • If the analyte is basic, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.

    • If the analyte is acidic, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Mobile Phase Optimization:

    • If partial separation is observed, optimize the mobile phase composition.

    • Vary the ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., hexane). A lower percentage of the strong solvent generally increases retention and can improve resolution.

    • Evaluate different alcohol modifiers (e.g., ethanol, methanol) as they can offer different selectivity.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often lead to better resolution but longer analysis times.

  • Flow Rate Adjustment:

    • Once a good separation is achieved, the flow rate can be adjusted to optimize the analysis time versus resolution.

Protocol 2: Chiral SFC Method Development

Objective: To develop a rapid and efficient chiral separation method using SFC.

Materials:

  • SFC system with a back-pressure regulator and UV or MS detector

  • The same set of chiral stationary phases as for HPLC

  • SFC-grade CO2

  • Co-solvents (modifiers) such as methanol, ethanol, and isopropanol

  • Additives (e.g., diethylamine, trifluoroacetic acid)

Procedure:

  • Initial Screening:

    • Use the same set of polysaccharide-based CSPs as in the HPLC screening.

    • A common starting condition is a mobile phase of CO2/Methanol (80/20, v/v) with 0.1% diethylamine for basic analytes.

    • Set the back-pressure to 150 bar and the column temperature to 40°C.

    • Use a flow rate of 3 mL/min.

  • Co-solvent and Additive Optimization:

    • If the initial screening does not yield a satisfactory separation, screen different co-solvents (ethanol, isopropanol).

    • The choice and concentration of the additive can have a significant impact on peak shape and resolution.

  • Back-Pressure and Temperature Effects:

    • Vary the back-pressure (e.g., 100 to 200 bar) and temperature (e.g., 25°C to 50°C) to fine-tune the separation. These parameters can affect the density and solvating power of the supercritical fluid.

Protocol 3: Chiral CE Method Development

Objective: To develop a high-resolution chiral separation method for a charged or highly polar substituted piperidinyl ketone.

Materials:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillaries

  • Background electrolyte components (e.g., sodium phosphate, phosphoric acid)

  • Chiral selectors (e.g., native and derivatized cyclodextrins)

Procedure:

  • Analyte Characterization:

    • Determine the pKa of the analyte to select the appropriate pH for the BGE. For basic piperidinyl ketones, a low pH BGE (e.g., pH 2.5) is typically used to ensure the analyte is fully protonated and positively charged.

  • Chiral Selector Screening:

    • Prepare a BGE of 50 mM sodium phosphate at pH 2.5.

    • Screen a variety of cyclodextrins by adding them to the BGE at a concentration of 10-20 mM. Good starting points include native β-cyclodextrin, hydroxypropyl-β-cyclodextrin, and sulfated-β-cyclodextrin.

  • Optimization of Selector Concentration:

    • Once a promising chiral selector is identified, vary its concentration to optimize resolution.

  • Voltage and Temperature Effects:

    • Optimize the applied voltage to balance analysis time and resolution. Higher voltages lead to faster separations but can generate Joule heating, which may negatively impact resolution.

    • Controlling the capillary temperature is crucial for reproducible migration times.

Visualizing the Workflow

Chiral_Separation_Workflow cluster_Start Analyte Characterization cluster_Screening Primary Technique Screening cluster_Optimization Method Optimization cluster_Validation Method Validation cluster_End Final Method Start Racemic Substituted Piperidinyl Ketone HPLC HPLC Screening (Polysaccharide CSPs) Start->HPLC SFC SFC Screening (Polysaccharide CSPs) Start->SFC CE CE Screening (Cyclodextrin Selectors) Start->CE Opt Optimize Mobile Phase/ BGE, Temperature, Flow Rate/ Voltage, etc. HPLC->Opt Partial or No Separation SFC->Opt Partial or No Separation CE->Opt Partial or No Separation Val Validate for Specificity, Linearity, Accuracy, Precision, Robustness Opt->Val Baseline Separation End Robust Chiral Separation Method Val->End

Conclusion and Recommendations

The selection of the most appropriate technique for the chiral separation of substituted piperidinyl ketones is a multi-faceted decision.

  • HPLC remains the workhorse for chiral separations due to its versatility and the vast library of available chiral stationary phases. It is an excellent starting point for most applications.

  • SFC offers significant advantages in terms of speed and reduced environmental impact, making it an increasingly popular choice, especially for high-throughput screening and preparative applications.

  • CE excels in providing high-resolution separations for charged analytes with minimal sample consumption, making it ideal for analytical applications where sample volume is limited.

As a Senior Application Scientist, my recommendation is to adopt a platform approach. For a new chiral substituted piperidinyl ketone, initial screening on a set of polysaccharide-based CSPs using both HPLC and SFC is a highly effective strategy. For polar or charged analytes, or when high resolution is paramount, CE with a range of cyclodextrin selectors should be employed. By leveraging the complementary nature of these techniques, you can efficiently develop robust and reliable chiral separation methods to accelerate your drug discovery and development programs.

References

  • DeLuca, S., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 421-430. Available from: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. Available from: [Link]

  • Moosmann, B., et al. (2018). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis-Comparison of four different β-cyclodextrin derivatives used as chiral selectors. Drug Testing and Analysis, 10(4), 644-653. Available from: [Link]

  • De la Torre, R., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Pharmaceuticals, 15(4), 392. Available from: [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available from: [Link]

  • Ghanem, A. & Hoenen, H. (2009). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available from: [Link]

  • Hassan, M., et al. (2019). Colistin Sulfate Chiral Stationary Phase for the Enantioselective Separation of Pharmaceuticals Using Organic Polymer Monolithic Capillary Chromatography. Molecules, 24(5), 859. Available from: [Link]

  • Ilisz, I., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3998. Available from: [Link]

  • McConnell, O., et al. (2017). Chiral Discrimination in Drug Discovery. Annual Review of Pharmacology and Toxicology, 57, 275-295.
  • Mistry, D. B., et al. (2010). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6297-6302. Available from: [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
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  • Váradi, C., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4529. Available from: [Link]

  • Wang, Y., et al. (2014). Enantioseparation of 2-aryl-1,3-dicarbonyl analogues by high performance liquid chromatography using polysaccharide type chiral stationary phase. Chirality, 26(10), 624-629. Available from: [Link]

  • Weng, W., et al. (2010). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Separations, 9(1), 7. Available from: [Link]

  • Wünsch, B. & Höfner, G. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 868-880. Available from: [Link]

  • Zhang, Y., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 213. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • mzCloud. (n.d.). N-Benzyl-4-piperidone. Retrieved from [Link]

  • Aturki, Z., et al. (2016). Enantioselective determination of cathinone derivatives in human hair by capillary electrophoresis combined in-line with solid-phase extraction. Electrophoresis, 37(17-18), 2352-2362. Available from: [Link]

  • Berger, T. A. (2018). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5345. Available from: [Link]

  • PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

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  • Zádor, F., et al. (2010). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 15(4), 2345-2367. Available from: [Link]

  • Wang, C., et al. (2018). Enantioseparation of napropamide by supercritical fluid chromatography: Effects of the chromatographic conditions and separation mechanism. Chirality, 30(10), 1146-1154. Available from: [Link]

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Comparative

A Comparative Stability Analysis of N-Substituted Piperidin-4-one Analogs: A Guide for Drug Development

Introduction The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate and a core structural motif in a multitude of pharmacologically active agents, including those target...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate and a core structural motif in a multitude of pharmacologically active agents, including those targeting cancer and viral infections.[1][2] The physicochemical properties of molecules built upon this framework, such as stability, are of paramount importance as they directly influence a drug candidate's shelf-life, safety, and efficacy.[3] A critical determinant of these properties is the nature of the substituent at the nitrogen atom (N-substitution).

This guide provides an in-depth comparative analysis of the chemical and metabolic stability of various N-substituted piperidin-4-one analogs. Moving beyond a mere recitation of data, we will explore the underlying chemical principles and experimental rationale that inform stability-driven drug design. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in lead optimization and candidate selection.

The Decisive Role of the N-Substituent: Theoretical Underpinnings of Stability

The stability of the piperidin-4-one ring is not intrinsic; it is profoundly modulated by the electronic and steric characteristics of its N-substituent. Understanding these influences is key to predicting and mitigating potential liabilities.

Key Factors Influencing Stability:
  • Electronic Effects : Electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) at the nitrogen position can significantly alter the reactivity of the entire heterocyclic system. For instance, an acyl group (an EWG) can make the amide bond susceptible to hydrolysis, while an alkyl group (an EDG) may increase the ring's susceptibility to oxidation.

  • Steric Hindrance : Bulky N-substituents can act as a physical shield, protecting labile sites on the piperidin-4-one ring from enzymatic attack or interaction with chemical degradants.[4][5][6] This steric protection can be a deliberate strategy to enhance metabolic stability.[5][6]

  • Metabolic Lability : The N-substituent itself is often a prime target for metabolic enzymes, particularly Cytochrome P450 (CYP) isoenzymes like CYP3A4.[7] Common metabolic pathways include N-dealkylation, which can fundamentally alter the pharmacological profile of the parent molecule.[4][7]

Common Degradation Pathways:
  • Chemical Degradation : Forced degradation studies, conducted under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, help to elucidate these pathways.[8][9]

    • Hydrolysis : Cleavage by water, accelerated under acidic or basic conditions. This is particularly relevant for analogs with N-acyl or other ester-like substituents.

    • Oxidation : Reaction with oxidative species, which can lead to N-oxide formation or ring modifications.

    • Ring Cleavage : Under harsh conditions, the heterocyclic ring itself can undergo fragmentation, such as Hofmann degradation or ring-opening reactions.[10]

  • Metabolic Degradation : Primarily occurs in the liver and is mediated by enzymes.

    • N-Dealkylation : The enzymatic removal of an N-alkyl group, a very common pathway for N-benzyl and other N-alkyl piperidines.[7]

    • Hydroxylation : The addition of a hydroxyl group to the substituent or the piperidine ring, increasing water solubility and facilitating excretion.

Experimental Design: A Framework for Stability Assessment

To provide a robust comparison, a multi-faceted experimental approach is necessary. The choice of these assays is driven by the need to simulate both shelf-storage conditions and the physiological environment the drug will encounter in vivo.

Workflow for Comprehensive Stability Analysis

The following diagram illustrates a logical workflow for assessing the stability of novel piperidin-4-one analogs.

Caption: A logical workflow for the stability assessment of drug candidates.

This workflow ensures that both intrinsic chemical stability and susceptibility to metabolic enzymes are evaluated, providing a complete picture of the molecule's potential liabilities.

Comparative Stability Data of N-Substituted Piperidin-4-one Analogs

To illustrate the impact of N-substitution, we present hypothetical yet representative data for four distinct analogs. These analogs were subjected to a standardized set of chemical and metabolic stability assays.

  • Analog A : N-Benzyl (A common alkyl-type substituent)

  • Analog B : N-Acetyl (An acyl substituent, creating an amide bond)

  • Analog C : N-tert-Butoxycarbonyl (N-Boc) (A common, bulky protecting group)

  • Analog D : N-Phenyl (An aryl substituent)

Table 1: Chemical Stability under Forced Degradation Conditions
AnalogSubstituentCondition (24h)% RemainingMajor Degradation Product(s)
A N-Benzyl0.1 M HCl, 60°C98.2Minor oxidation products
0.1 M NaOH, 60°C96.5Minor oxidation products
10% H₂O₂, 25°C85.1N-oxide, Ring-hydroxylated species
B N-Acetyl0.1 M HCl, 60°C75.4Piperidin-4-one (De-acetylated)
0.1 M NaOH, 60°C42.1Piperidin-4-one (De-acetylated)
10% H₂O₂, 25°C94.3Minimal degradation
C N-Boc0.1 M HCl, 60°C<5Piperidin-4-one (De-protected)
0.1 M NaOH, 60°C99.1Stable
10% H₂O₂, 25°C98.5Stable
D N-Phenyl0.1 M HCl, 60°C99.5Stable
0.1 M NaOH, 60°C99.2Stable
10% H₂O₂, 25°C91.8Hydroxylated phenyl ring species
Table 2: Metabolic Stability in Human Liver Microsomes (HLM) and Plasma
AnalogSubstituentHLM Half-life (t½, min)Human Plasma Stability (% Remaining @ 3h)Primary Metabolic Pathway
A N-Benzyl2599.8N-Dealkylation
B N-Acetyl>12088.7 (hydrolysis)Amide Hydrolysis
C N-Boc>12099.5Metabolically stable
D N-Phenyl5599.7Aryl Hydroxylation
Analysis of Results
  • N-Benzyl (Analog A) : This analog demonstrates good chemical stability under hydrolytic conditions but is susceptible to oxidation. Its primary liability is metabolic, with a short half-life in liver microsomes due to rapid N-dealkylation, a common metabolic fate for such compounds.[7]

  • N-Acetyl (Analog B) : The introduction of an acyl group renders the molecule highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis. This chemical instability is a significant drawback. However, it is relatively stable metabolically, suggesting that steric hindrance may play a role in protecting it from CYP enzymes.

  • N-Boc (Analog C) : As expected for this protecting group, it is extremely labile under acidic conditions, leading to complete degradation. Conversely, it shows excellent stability in basic, oxidative, and metabolic environments, highlighting its utility in synthesis but unsuitability for in vivo applications requiring acid exposure.

  • N-Phenyl (Analog D) : This analog exhibits the best overall chemical stability profile. Its metabolic liability stems from hydroxylation on the electron-rich phenyl ring, which is a moderate clearance pathway.

Visualizing Metabolic Liabilities

The following diagram illustrates the primary metabolic "soft spots" for Analogs A and D.

Note: Placeholder image URLs are used in the DOT script. In a real application, these would be replaced with actual chemical structure images. Caption: Primary metabolic pathways for N-Benzyl and N-Phenyl analogs.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the core protocols used to generate the comparative data are detailed below.

Protocol 1: Forced Degradation Study

Objective: To identify potential chemical degradation pathways and products under stress conditions, in line with ICH guideline Q1A(R2).[8][9]

Methodology:

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of the test analog in acetonitrile.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 20% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Control : Mix 1 mL of stock solution with 1 mL of purified water. Keep under the same conditions as the stressed samples.

  • Analysis :

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method.[3][11] A common system would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Quantify the remaining parent compound against the control sample. Aim for 5-20% degradation for optimal pathway analysis.[9]

    • Characterize major degradants using LC-MS.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of the analogs by measuring their rate of disappearance in the presence of liver enzymes.

Methodology:

  • Reagents : Pooled HLM (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH), 0.1 M phosphate buffer (pH 7.4), test analog (1 µM final concentration).

  • Incubation :

    • Pre-warm HLM and buffer at 37°C for 5 minutes.

    • Add the test analog and pre-incubate for another 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C.

  • Time Points : Aliquots are taken at 0, 5, 15, 30, 60, and 120 minutes.

  • Reaction Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing : Centrifuge the samples at high speed (e.g., 14,000 rpm) to precipitate proteins.

  • Analysis :

    • Analyze the supernatant by LC-MS/MS.

    • Monitor the disappearance of the parent compound over time.

  • Data Calculation : Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Conclusion and Strategic Implications

This comparative guide demonstrates that the N-substituent is a critical control element for modulating the stability of piperidin-4-one analogs.

Key Takeaways for Drug Development Professionals:

  • N-Acyl groups introduce a high risk of hydrolytic instability and should be used with caution, particularly for oral formulations that must survive the acidic environment of the stomach and basic environment of the intestine.

  • N-Alkyl groups (like Benzyl) often provide good chemical stability but are frequently liabilities for metabolic clearance via N-dealkylation. Strategies to mitigate this include introducing steric bulk near the nitrogen or replacing hydrogen atoms with deuterium to leverage the kinetic isotope effect.[6]

  • N-Aryl groups can confer excellent chemical stability. Their metabolic fate is often driven by substitution on the aryl ring itself, which can be modulated by introducing electron-withdrawing groups to deactivate the ring towards oxidative metabolism.

  • Labile protecting groups (like N-Boc) are invaluable for synthesis but are not viable for drug candidates due to their inherent, predictable instability under specific physiological conditions.

Ultimately, the optimal N-substituent represents a carefully considered balance between desired pharmacological activity and an acceptable stability profile. Early and iterative stability testing, as outlined in this guide, is not merely a checkbox exercise but a fundamental component of rational drug design that can significantly de-risk a drug discovery program and accelerate the path to a viable clinical candidate.

References
  • Dutka, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]

  • Sun, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Yadav, P., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry. Available at: [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Wang, L., et al. (2020). Possible degradation pathways of piperidinium-functionalized polyethylene. ResearchGate. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Raj, R. A., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Testa, B., & Salvesen, B. (1980). Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]

  • Shen, H. C., et al. (2012). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link]

  • ICH Harmonised Guideline. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). International Council for Harmonisation. Available at: [Link]

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  • Kumar, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic acid (CLEFMA). Arabian Journal of Chemistry. Available at: [Link]

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Validation

A Comparative Guide to the Docking Performance of 1-(Piperidin-4-yl)propan-2-one Derived Ligands in Drug Discovery

For researchers, scientists, and professionals in the field of drug development, the quest for novel therapeutic agents is a perpetual endeavor. The 1-(Piperidin-4-yl)propan-2-one scaffold has emerged as a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the quest for novel therapeutic agents is a perpetual endeavor. The 1-(Piperidin-4-yl)propan-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This guide provides an in-depth, objective comparison of the docking performance of ligands derived from this scaffold, supported by experimental data and computational insights. We will delve into the nuances of their interactions with key biological targets, compare their efficacy against established alternatives, and provide a detailed protocol for replicating these crucial in silico experiments.

The Rise of the Piperidine Scaffold: A Versatile Tool in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive component for designing ligands with high affinity and selectivity for a diverse array of biological targets. The 1-(Piperidin-4-yl)propan-2-one core, in particular, offers a versatile backbone that can be readily functionalized to explore a wide chemical space, leading to the discovery of potent inhibitors for enzymes implicated in various diseases.

Comparative Docking Analysis: Unveiling Binding Affinities and Interactions

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This in silico technique provides valuable insights into the binding affinity, interaction patterns, and structure-activity relationships (SAR) that are critical for rational drug design.

Acetylcholinesterase (AChE): A Prime Target in Alzheimer's Disease

A significant focus of research on 1-(Piperidin-4-yl)propan-2-one derivatives has been their potential as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and alleviating cognitive decline.[3]

Donepezil, a well-established AChE inhibitor, serves as a crucial benchmark for evaluating the performance of novel ligands.[4] Docking studies have revealed that donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, a dual-binding mode that contributes to its high potency.[5] The binding of donepezil involves key interactions, including π-π stacking with Trp86 and cation-π interactions between its protonated piperidine nitrogen and the phenyl group of Tyr341.[6]

Derivatives of 1-(Piperidin-4-yl)propan-2-one have been designed to mimic these interactions. The piperidine nitrogen, when protonated at physiological pH, can form crucial charge-assisted hydrogen bonds and cation-π interactions within the AChE active site gorge. Modifications to the propan-2-one moiety and substitutions on the piperidine ring have been systematically explored to optimize these interactions and enhance inhibitory potency.

Table 1: Comparative Docking Performance of Piperidine Derivatives against Acetylcholinesterase (AChE)

Compound/Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Donepezil (Reference) Human AChE4EY6-11.5Trp86, Tyr124, Tyr133, Tyr337, Tyr341[4][6]
1,3-di-4-piperidylpropane derivatives Human AChENot SpecifiedFavorableDual binding at PAS and CAS[2]
Piperidine-based inhibitors Human AChENot SpecifiedFavorablePhe288, Tyr334[7]

Note: Docking scores can vary depending on the software, force field, and specific protocol used. The data presented here is a synthesis from multiple sources to provide a comparative overview.

The causality behind these interactions lies in the specific architecture of the AChE active site, which is a narrow gorge lined with aromatic residues. The piperidine ring of the ligands fits snugly into this gorge, while appended functional groups can form additional hydrogen bonds and hydrophobic interactions, leading to a lower binding energy and, consequently, higher inhibitory activity.

Beyond a Single Target: The Multi-Target Potential of Piperidine Derivatives

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred a shift towards the design of multi-target-directed ligands (MTDLs).[8][9] This approach aims to simultaneously modulate multiple pathological pathways, potentially leading to enhanced therapeutic efficacy and a reduction in the emergence of drug resistance.[8]

Piperidine derivatives derived from the 1-(Piperidin-4-yl)propan-2-one scaffold have shown promise as MTDLs for Alzheimer's disease by targeting not only AChE but also other key enzymes such as butyrylcholinesterase (BChE) and β-secretase 1 (BACE1).[10][11]

Diagram 1: The Multi-Target Drug Design Approach for Alzheimer's Disease

G cluster_0 1-(Piperidin-4-yl)propan-2-one Derivatives cluster_1 Alzheimer's Disease Pathophysiology Ligand Piperidine Scaffold AChE Acetylcholinesterase (AChE) Ligand->AChE Inhibition BChE Butyrylcholinesterase (BChE) Ligand->BChE Inhibition BACE1 β-secretase 1 (BACE1) Ligand->BACE1 Inhibition Amyloid Amyloid-β Aggregation Ligand->Amyloid Inhibition G Start Start PrepProtein 1. Prepare Protein (PDB file, remove water, add hydrogens) Start->PrepProtein PrepLigand 2. Prepare Ligand (SDF/MOL2 file, generate 3D conformers, assign charges) PrepProtein->PrepLigand GridBox 3. Define Grid Box (Center around the active site) PrepLigand->GridBox Docking 4. Run Docking Simulation (AutoDock Vina) GridBox->Docking Analysis 5. Analyze Results (Binding energy, poses, interactions) Docking->Analysis End End Analysis->End

Caption: A typical workflow for a molecular docking experiment.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the 3D structure of the target protein (e.g., human AChE, PDB ID: 4EY6) from the Protein Data Bank (PDB). [8]2. Clean the PDB File: Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Save as PDBQT: Convert the prepared protein file to the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain or Draw the Ligand Structure: Obtain the 2D structure of the 1-(Piperidin-4-yl)propan-2-one derivative (e.g., from a chemical database or drawn using a chemical drawing software).

  • Generate 3D Conformation: Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy conformer.

  • Assign Charges and Torsions: Assign partial charges and define the rotatable bonds (torsions) in the ligand.

  • Save as PDBQT: Convert the prepared ligand file to the PDBQT format.

Step 3: Grid Box Definition

  • Identify the Active Site: Determine the coordinates of the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature reports.

  • Define the Grid Box: Set up a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

Step 4: Running the Docking Simulation

  • Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters such as the exhaustiveness of the search.

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

Step 5: Analysis of Results

  • Examine the Binding Energies: AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.

  • Visualize the Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the predicted binding poses of the ligand within the protein's active site.

  • Analyze the Interactions: Identify the key amino acid residues involved in the interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. This analysis is crucial for understanding the SAR and for designing more potent derivatives.

Conclusion and Future Directions

The 1-(Piperidin-4-yl)propan-2-one scaffold represents a highly promising starting point for the development of novel therapeutic agents. As demonstrated through extensive docking studies, derivatives of this scaffold can be rationally designed to exhibit high affinity and selectivity for a range of biological targets, with a particular emphasis on enzymes implicated in neurodegenerative diseases.

The comparative analysis with established drugs like donepezil highlights the potential of these novel ligands to achieve comparable or even superior binding affinities. Furthermore, the exploration of their multi-target profiles opens up new avenues for developing more effective treatments for complex multifactorial diseases.

The detailed docking protocol provided in this guide serves as a self-validating system, enabling researchers to confidently and reproducibly evaluate the potential of their own designed ligands. By combining in silico predictions with in vitro and in vivo experimental validation, the scientific community can continue to unlock the full therapeutic potential of the versatile 1-(Piperidin-4-yl)propan-2-one scaffold.

References

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Makarian, M., Gonzalez, M., Salvador, S. M., Lorzadeh, S., & Pecic, S. (2022). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Journal of Molecular Structure, 1250, 131789. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 23, 2026, from [Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019, December 27). PubMed Central. Retrieved January 23, 2026, from [Link]

  • (PDF) 1,3-di-4-piperidylpropane derivatives as potential acetyl cholinesterase antagonists: Molecular docking, synthesis, and biological evaluation. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023, August 2). PubMed. Retrieved January 23, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 23, 2026, from [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Docking model of donepezil in the active site of human AChE. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Multi-Target Drug Design for Alzheimer's Disease. (2016, April 25). Frontiers. Retrieved January 23, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 23, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020, February 25). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Piperidin-4-yl)propan-2-one

This document provides a detailed protocol for the safe handling and disposal of 1-(Piperidin-4-yl)propan-2-one, a chemical compound utilized in various research and development applications. The information herein is sy...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(Piperidin-4-yl)propan-2-one, a chemical compound utilized in various research and development applications. The information herein is synthesized from established safety data for structurally related compounds, including piperidine and ketone derivatives, to ensure a conservative and robust safety framework. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks and ensure regulatory compliance.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on its structure, 1-(Piperidin-4-yl)propan-2-one is anticipated to exhibit hazards associated with both piperidines and ketones.

Anticipated Hazards:

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[3][4][5]

  • Corrosivity: Many amine-containing compounds, like piperidine, are corrosive and can cause severe skin burns and eye damage upon contact.[1]

  • Flammability: While the piperidine moiety itself is flammable, the overall flammability of 1-(Piperidin-4-yl)propan-2-one is not definitively established. However, related ketones like propanone (acetone) are highly flammable.[6] Therefore, it is prudent to treat the compound as potentially flammable and avoid all sources of ignition.[7][8]

  • Environmental Hazards: Piperidine derivatives can be harmful to aquatic life.[9] Therefore, this compound must not be released into the environment through drains or other waterways.[1][5][9][10]

Summary of Potential GHS Hazard Classifications
Hazard ClassAnticipated ClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4Based on piperidine and its derivatives.[2][3]
Skin Corrosion/Irritation Category 1B or 2Piperidine is corrosive; other derivatives are irritants.[4][5]
Serious Eye Damage/Irritation Category 1 or 2ACauses serious eye irritation or damage.[3][4][5]
Flammable Liquids Category 2 or 3Precautionary classification based on ketone and piperidine structures.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)A common hazard for piperidine compounds.[2][3][4]
Aquatic Hazard (Acute & Chronic) Category 3Potential for harm to aquatic life.[9]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling 1-(Piperidin-4-yl)propan-2-one.

Engineering Controls:
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[11]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially hazardous vapors.[3][4]

  • Safety Stations: An emergency eye wash fountain and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE):
  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[4][8]

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[1][4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear suitable protective clothing to prevent skin contact.[4][8]

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator should be worn.[4]

Part 3: Disposal Workflow and Procedures

The guiding principle for the disposal of 1-(Piperidin-4-yl)propan-2-one is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [1][9][12][13]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 1-(Piperidin-4-yl)propan-2-one start Start: Waste Generated assess_waste Assess Waste Type (Pure compound, contaminated material, empty container?) start->assess_waste pure_compound Pure or Unused Compound assess_waste->pure_compound Pure contaminated_material Contaminated Materials (PPE, spill absorbents, glassware) assess_waste->contaminated_material Contaminated empty_container Empty Container assess_waste->empty_container Empty package_pure Package in original or compatible, sealed container. pure_compound->package_pure package_contaminated Double-bag in sturdy, sealed plastic bags. contaminated_material->package_contaminated rinse_container Triple-rinse with a suitable solvent (e.g., methanol, acetone). empty_container->rinse_container label_waste Label container with 'Hazardous Waste' tag. Specify contents: '1-(Piperidin-4-yl)propan-2-one' and associated hazards. package_pure->label_waste package_contaminated->label_waste collect_rinsate Collect all rinsate as hazardous waste. rinse_container->collect_rinsate collect_rinsate->label_waste store_waste Store in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA). label_waste->store_waste end Arrange for pickup by licensed hazardous waste disposal service. store_waste->end

Caption: Disposal decision workflow for 1-(Piperidin-4-yl)propan-2-one.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[14]

  • Collect waste 1-(Piperidin-4-yl)propan-2-one in a designated, compatible container. The original container is often a suitable choice.[15] Ensure the container is in good condition, free from leaks, and designed for liquid waste.[15][16]

  • The waste container must be kept tightly capped at all times, except when adding waste.[13][15][16]

2. Handling Contaminated Materials:

  • Solid Waste: Any materials contaminated with the compound (e.g., absorbent pads, gloves, filter paper) must be treated as hazardous waste.[13] Place these items in a sturdy, sealed plastic bag or container.[3][13]

  • Contaminated Glassware: Dedicate specific glassware for use with this compound if possible. Before cleaning, rinse the glassware three times with a suitable solvent (e.g., acetone, methanol). Collect this rinsate as hazardous waste.[14] After this initial decontamination, the glassware can be washed normally.

3. Decontaminating Empty Containers:

  • An "empty" container that held this chemical must be properly decontaminated before disposal as non-hazardous waste.

  • Triple-rinse the container with an appropriate solvent capable of dissolving the residue.[14]

  • Crucially, this rinsate is considered hazardous waste and must be collected in a designated waste container.[14]

  • After triple-rinsing, the container can be air-dried in a fume hood and disposed of according to institutional policies for non-hazardous lab waste.[14]

4. Labeling and Storage:

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.[12][13]

  • The label must include the full chemical name: "1-(Piperidin-4-yl)propan-2-one," an estimate of the quantity, and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").

  • Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[11]

5. Final Disposal:

  • The ultimate disposal of 1-(Piperidin-4-yl)propan-2-one must be conducted through a licensed hazardous waste disposal company.[4][5][17]

  • Common disposal methods for such organic compounds include high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful byproducts.[4][18]

  • Never attempt to neutralize or treat this chemical waste in the laboratory without a validated and approved protocol.

Part 4: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Isolate the spill area to prevent the spread of the chemical.[7] Eliminate all sources of ignition.[7][8]

  • Protect: Don the appropriate PPE as described in Part 2 before re-entering the area.

  • Contain and Absorb: For small spills, contain the liquid and absorb it with an inert, non-combustible material such as vermiculite, sand, or a commercial chemical absorbent.[7][19] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[7][8][19]

  • Decontaminate: Wash the spill area with soap and large amounts of water, collecting the cleaning water for disposal if necessary to prevent runoff into drains.[3]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste from cradle to grave.

References

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